Thiourea-13C,15N2
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
bis(15N)(azanyl)(113C)methanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4)/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGDCJDMYOKAJW-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=S)([15NH2])[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583986 | |
| Record name | (~13~C,~15~N_2_)Thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285977-83-5 | |
| Record name | (~13~C,~15~N_2_)Thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 285977-83-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of Thiourea-¹³C,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isotopically Labeled Thiourea
Thiourea, a structurally simple yet functionally versatile organosulfur compound, plays a pivotal role in a myriad of chemical and biological processes. Its applications range from a reagent in organic synthesis to a component in pharmaceuticals and a probe in mechanistic studies. The introduction of stable isotopes, specifically Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into the thiourea backbone creates Thiourea-¹³C,¹⁵N₂, a powerful tool for researchers. This isotopic labeling allows for precise tracking and quantification in complex biological and chemical systems through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Understanding the fundamental physical properties of this labeled compound is paramount for its effective application in drug development, metabolic research, and quantitative proteomics. This guide provides an in-depth exploration of the core physical characteristics of Thiourea-¹³C,¹⁵N₂, offering both established data and field-proven insights to empower your research endeavors.
Molecular and Structural Properties
The foundational characteristics of a molecule dictate its behavior in various environments. For Thiourea-¹³C,¹⁵N₂, these properties are subtly influenced by the presence of heavier isotopes.
Molecular Identity and Structure
The incorporation of ¹³C and ¹⁵N isotopes results in a precise increase in the molecular mass of thiourea, a critical parameter for mass spectrometry-based applications.
| Property | Value | Source(s) |
| Molecular Formula | H₂¹⁵N¹³CS¹⁵NH₂ | [1] |
| Molecular Weight | 79.10 g/mol | [1][2] |
| Exact Mass | 79.00694393 Da | [3] |
| Labeled CAS Number | 285977-83-5 | [1][2] |
| Unlabeled CAS Number | 62-56-6 | [2] |
| Isotopic Purity | 99 atom % ¹³C, 98 atom % ¹⁵N | [1][4] |
| Synonyms | Sulfourea, Thiocarbamide | [2] |
The structure of thiourea is planar, with the carbon, sulfur, and nitrogen atoms lying in the same plane. X-ray crystallography studies on unlabeled thiourea have provided detailed insights into its bond lengths and angles, which are not expected to be significantly altered by isotopic substitution.
Physical Form and Appearance
Thiourea-¹³C,¹⁵N₂ is a solid at room temperature, a characteristic that simplifies its handling and storage.
| Property | Description | Source(s) |
| Physical Form | Solid | [1][4] |
| Appearance | White to off-white crystalline solid or powder. | [5] |
| Odor | Odorless | |
| Taste | Bitter |
Thermal and Thermodynamic Properties
The thermal behavior of a compound is crucial for understanding its stability and for designing experimental protocols that may involve heating or cooling.
Melting and Boiling Points
The melting point of Thiourea-¹³C,¹⁵N₂ is a key indicator of its purity. It is important to note that the literature values for the melting point are often cited for the unlabeled compound but provide a very close approximation.
| Property | Value | Notes | Source(s) |
| Melting Point | 170-176 °C | This is a literature value for unlabeled thiourea. | [1][6] |
| Boiling Point | Decomposes upon boiling. | Unlabeled thiourea sublimes under vacuum between 150-160 °C. | [5] |
The phenomenon of decomposition at the boiling point underscores the importance of handling thiourea at elevated temperatures with care, ideally under an inert atmosphere to prevent unwanted side reactions.
Solubility Profile
Qualitative and Quantitative Solubility
Thiourea's polarity, arising from the thiocarbonyl group and the amino groups capable of hydrogen bonding, governs its solubility.
| Solvent | Solubility ( g/100 mL) | Temperature (°C) | Source(s) |
| Water | 13.7 | 25 | |
| Methanol | 11.9 | 25 | |
| Ethanol | 3.6 | 20 | |
| Diethyl Ether | Almost insoluble | - | |
| Hexane | Almost insoluble | - |
The solubility in water and polar organic solvents like methanol and ethanol is significant, making these solvents suitable for a wide range of applications. Conversely, its poor solubility in nonpolar solvents like diethyl ether and hexane can be exploited in purification procedures such as precipitation.
Spectroscopic Properties
The unique spectroscopic signature of Thiourea-¹³C,¹⁵N₂ is the very reason for its synthesis and use in advanced research. The presence of ¹³C and ¹⁵N nuclei provides distinct advantages in NMR spectroscopy, while the overall molecular structure gives rise to characteristic infrared and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating molecular structure and dynamics. The isotopic labeling in Thiourea-¹³C,¹⁵N₂ makes it particularly amenable to ¹³C and ¹⁵N NMR studies.
-
¹³C NMR: The single carbon atom in Thiourea-¹³C,¹⁵N₂, being ¹³C-labeled, will exhibit a strong signal in the ¹³C NMR spectrum. The chemical shift will be in the characteristic region for thiocarbonyl carbons.
-
¹⁵N NMR: Both nitrogen atoms, being ¹⁵N-labeled, will be observable in the ¹⁵N NMR spectrum. The chemical shifts will be influenced by the electronic environment of the amino groups. Proton-coupled ¹⁵N NMR spectra of similar compounds show characteristic splitting patterns due to ¹J(¹⁵N, H) coupling, which can provide valuable structural information.[7]
Infrared (IR) Spectroscopy
The IR spectrum of thiourea exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups. While the overall pattern will be similar for the isotopically labeled compound, slight shifts in the vibrational frequencies involving the ¹³C and ¹⁵N atoms are expected due to the "heavy atom" effect.
| Functional Group | Approximate Wavenumber (cm⁻¹) for Unlabeled Thiourea | Expected Shift upon Labeling | Source(s) |
| N-H Stretch | 3100-3400 | Minor shift | [8] |
| C=S Stretch | ~1415 | Shift to lower frequency | [8] |
| N-C-N Stretch | ~1088 | Shift to lower frequency | [8] |
Mass Spectrometry (MS)
Mass spectrometry is a primary technique for which Thiourea-¹³C,¹⁵N₂ is designed. The predictable mass shift allows it to be used as an internal standard for the accurate quantification of unlabeled thiourea in complex mixtures. The mass spectrum of the labeled compound will show a molecular ion peak at m/z corresponding to its isotopically enriched molecular weight.
Experimental Protocols
To ensure the reliable application of Thiourea-¹³C,¹⁵N₂ in research, standardized protocols for the determination of its physical properties are essential.
Protocol 1: Determination of Melting Point
Objective: To accurately determine the melting point range of Thiourea-¹³C,¹⁵N₂ as an indicator of purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Procedure:
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.
-
-
Interpretation: A sharp melting point range (typically < 2 °C) is indicative of high purity.
Protocol 2: Workflow for Solubility Determination
Objective: To quantitatively determine the solubility of Thiourea-¹³C,¹⁵N₂ in a given solvent at a specific temperature.
Methodology:
-
Equilibrium Method:
-
An excess of the solid is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.
-
The saturated solution is filtered to remove undissolved solid.
-
-
Quantification:
-
A known volume of the clear, saturated solution is carefully evaporated to dryness.
-
The mass of the remaining solid is measured.
-
Solubility is calculated in g/100 mL or other appropriate units.
-
Caption: Workflow for determining the solubility of a solid compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Thiourea-¹³C,¹⁵N₂.
Hazard Identification
Based on the data for unlabeled thiourea, the isotopically labeled compound should be handled with care.
-
Hazard Pictograms:
-
Hazard Statements:
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10]
-
Ventilation: Use in a well-ventilated area or with local exhaust ventilation to avoid dust formation and inhalation.[10]
-
Storage: Store at room temperature away from light and moisture in a tightly closed container.[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[9]
Conclusion
Thiourea-¹³C,¹⁵N₂ is a valuable tool for researchers in drug development and various scientific disciplines. A thorough understanding of its physical properties, from its molecular weight and melting point to its solubility and spectroscopic characteristics, is essential for its effective and safe use. This guide has provided a comprehensive overview of these properties, grounded in available data and established scientific principles. By leveraging this information, researchers can confidently incorporate Thiourea-¹³C,¹⁵N₂ into their experimental designs to achieve more precise and reliable results.
References
-
Thiourea (¹³C, 99%; ¹⁵N₂, 98%). Cambridge Isotope Laboratories, Inc.
-
Thiourea-¹³C,¹⁵N₂. Sigma-Aldrich.
-
Thiourea-¹³C,¹⁵N₂ 99 atom % ¹³C, 98 atom % ¹⁵N. Sigma-Aldrich.
-
(
ngcontent-ng-c4006390337="" class="ng-star-inserted">13C,15N_2)Thiourea. PubChem. -
Thiourea. Sciencemadness Wiki.
-
Thiourea-¹³C. PubChem.
-
Thiourea-¹³C. Sigma-Aldrich.
-
Thiourea Formula: Properties, Chemical Structure and Uses. Extramarks.
-
Chemical Properties of Thiourea. Cheméo.
-
15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. ResearchGate.
-
SAFETY DATA SHEET - Thiourea. Fisher Scientific.
-
Safety Data Sheet: Thiourea. Carl ROTH.
-
Thiourea Formula: Structure, Sample, Properties and Uses. Physics Wallah.
-
Safety Data Sheet: thiourea. Chemos GmbH & Co.KG.
-
Thiourea. NIST WebBook.
-
Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. MDPI.
-
Thiourea. PubChem.
-
Thiourea. Wikipedia.
-
Urea (¹³C, 99%; ¹⁵N₂, 98%). Cambridge Isotope Laboratories, Inc.
Sources
- 1. Thiourea - Sciencemadness Wiki [sciencemadness.org]
- 2. Thiourea - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. iosrjournals.org [iosrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. 1,3-Diphenyl-2-thiourea(102-08-9) 13C NMR spectrum [chemicalbook.com]
Synthesis and purification methods for Thiourea-¹³C,¹⁵N₂.
An In-depth Technical Guide to the Synthesis and Purification of Thiourea-¹³C,¹⁵N₂
Foreword: The Strategic Imperative of Labeled Thiourea
In the landscape of modern drug discovery and metabolic research, stable isotope labeling is not merely a technique; it is a foundational strategy for elucidating complex biological mechanisms.[1][2][3] Thiourea and its derivatives are a versatile class of compounds with applications ranging from organocatalysis to potential anticancer agents.[4][5][6] The introduction of ¹³C and ¹⁵N isotopes into the thiourea core transforms it into a powerful molecular probe. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the synthesis, purification, and validation of Thiourea-¹³C,¹⁵N₂. We will move beyond simple protocols to discuss the underlying principles and strategic decisions that ensure the production of a high-purity, accurately labeled final product, suitable for the most demanding research applications.
Chapter 1: Foundational Synthetic Strategies
The synthesis of an isotopically labeled compound is fundamentally dictated by the availability and cost of the labeled starting materials. The most common and efficient strategies for preparing Thiourea-¹³C,¹⁵N₂ hinge on introducing the ¹³C and ¹⁵N atoms early in the synthetic sequence.
The Cyanamide Pathway: A Direct Approach
A robust and widely adopted method for synthesizing thioureas involves the reaction of a cyanamide species with a source of sulfide.[7][8] For the synthesis of Thiourea-¹³C,¹⁵N₂, this translates to the use of isotopically labeled calcium cyanamide (Ca¹³C¹⁵N₂) or cyanamide (H₂¹⁵N-¹³C≡¹⁵N) as the key precursor.
The core reaction proceeds via the addition of hydrogen sulfide to the labeled cyanamide. The choice of cyanamide salt versus the free acid can influence reaction conditions and workup procedures.
Protocol 1: Synthesis from Calcium Cyanamide-¹³C,¹⁵N₂
-
Reaction Setup: A solution of labeled calcium cyanamide (Ca¹³C¹⁵N₂) is prepared in water. The reaction vessel should be equipped with a gas inlet tube, a stirrer, and placed in a well-ventilated fume hood due to the toxicity of hydrogen sulfide.
-
Sulfidation: Hydrogen sulfide (H₂S) gas is bubbled through the aqueous suspension of Ca¹³C¹⁵N₂. The reaction is typically performed at room temperature or with gentle heating to facilitate the reaction.[9]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by analyzing aliquots via mass spectrometry to observe the disappearance of the starting material and the appearance of the product mass peak.
-
Workup: Upon completion, the reaction mixture will contain the desired Thiourea-¹³C,¹⁵N₂ and calcium hydroxide as a byproduct. The mixture is acidified to neutralize the hydroxide and then filtered to remove any insoluble impurities. The aqueous filtrate containing the crude product is then carried forward to the purification stage.
The causality behind this pathway's effectiveness lies in the high reactivity of the cyanamide group towards nucleophilic addition by hydrosulfide. The use of a commercially available, pre-labeled building block like Ca¹³C¹⁵N₂ simplifies the process, making it a preferred route.
Caption: General workflow for the synthesis and purification of Thiourea-¹³C,¹⁵N₂.
Chapter 2: The Art of Purification: Achieving Analytical Grade
The successful synthesis of the crude product is only half the battle. The purification stage is paramount to remove unreacted starting materials, byproducts, and any potential unlabeled thiourea contaminants. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the required final purity.
Recrystallization: The Classic Approach
For crystalline solids like thiourea, recrystallization is often the most effective and economical method for achieving high purity.[10][11] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Protocol 2: Recrystallization of Thiourea-¹³C,¹⁵N₂
-
Solvent Selection: Water is an excellent solvent for recrystallizing thiourea.[12] Ethanol can also be used. The ideal solvent should dissolve the thiourea readily at high temperatures but poorly at low temperatures.
-
Dissolution: The crude product from the synthesis workup is dissolved in a minimum amount of boiling water or ethanol to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution should be quickly filtered through a pre-heated funnel to remove them.
-
Crystallization: The hot, clear filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: The resulting white crystals of pure Thiourea-¹³C,¹⁵N₂ are collected by vacuum filtration, washed with a small amount of ice-cold solvent to remove any residual soluble impurities, and then dried under vacuum.
Chromatographic Methods: For Ultimate Purity
When recrystallization is insufficient to remove certain impurities, or for very small-scale preparations, chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both purification and analysis.[13][14]
Table 1: Comparison of Primary Purification Methods
| Method | Principle | Advantages | Disadvantages | Typical Purity |
| Recrystallization | Differential solubility | Cost-effective, scalable, simple setup | May not remove impurities with similar solubility | >98% |
| HPLC | Differential partitioning between mobile and stationary phases | Very high purity, good for complex mixtures, analytical and preparative | Higher cost, requires specialized equipment, limited scalability | >99.5% |
| Column Chromatography | Adsorption/partitioning on a solid phase (e.g., silica) | Good for removing highly polar or non-polar impurities | Can be time-consuming, requires larger solvent volumes | >97% |
Chapter 3: The Self-Validating System: Analytical Confirmation
Trustworthiness in a labeled compound is achieved through rigorous analytical validation. This process confirms not only the chemical identity and purity but, most importantly, the isotopic enrichment of the final product. This validation is a self-validating system, ensuring the product meets the stringent requirements for its intended application.[15]
Mass Spectrometry (MS): Confirming Isotopic Incorporation
Mass spectrometry is the primary technique for determining the success of isotopic labeling by measuring the mass-to-charge ratio of the molecule.[2][16] High-resolution mass spectrometry (HRMS) is particularly valuable for its ability to provide highly accurate mass measurements.[17][18]
-
Unlabeled Thiourea (CH₄N₂S): The expected monoisotopic mass is approximately 76.02 Da.
-
Thiourea-¹³C,¹⁵N₂ (¹³CH₄¹⁵N₂S): The expected monoisotopic mass is approximately 79.01 Da, a clear shift of +3 Da.
The isotopic enrichment can be calculated by comparing the relative intensities of the mass peaks corresponding to the labeled and unlabeled species.[16][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification
NMR spectroscopy provides unambiguous structural confirmation and detailed information about the isotopic labeling pattern.[2][20]
-
¹³C NMR: For Thiourea-¹³C,¹⁵N₂, the spectrum will show a single resonance for the thiocarbonyl carbon. The key diagnostic feature will be the splitting of this signal into a triplet due to coupling with the two adjacent ¹⁵N nuclei (which have a spin I=1/2), confirming the ¹³C-¹⁵N₂ connectivity. The chemical shift for the thiocarbonyl carbon in thiourea is expected around 183 ppm.[21]
-
¹⁵N NMR: This technique directly observes the labeled nitrogen atoms. The spectrum will show a doublet, as each ¹⁵N nucleus is coupled to the single ¹³C atom.[20]
-
¹H NMR: While less informative about the core labeling, the proton NMR spectrum serves as a crucial check for overall chemical purity, confirming the presence of the N-H protons and the absence of organic impurities.
Caption: A typical analytical workflow for the validation of Thiourea-¹³C,¹⁵N₂.
Table 2: Expected Analytical Data for Validation
| Technique | Parameter | Unlabeled Thiourea | Thiourea-¹³C,¹⁵N₂ |
| HRMS | Monoisotopic Mass | ~76.02 Da | ~79.01 Da |
| ¹³C NMR | Thiocarbonyl Signal | Singlet (~183 ppm) | Triplet (due to ¹J(¹³C, ¹⁵N) coupling) |
| ¹⁵N NMR | Amine Signal | Singlet | Doublet (due to ¹J(¹⁵N, ¹³C) coupling) |
Conclusion
The synthesis and purification of Thiourea-¹³C,¹⁵N₂ is a multi-step process that demands careful execution and rigorous validation. By selecting a direct synthetic pathway using labeled precursors, employing appropriate purification techniques like recrystallization, and validating the final product with a combination of mass spectrometry and NMR, researchers can produce a high-fidelity molecular probe. This guide provides the strategic framework and technical details necessary to empower scientists in their pursuit of new discoveries, underpinned by the certainty and precision that only well-characterized, isotopically labeled compounds can provide.
References
- Determination of the enrichment of isotopically labelled molecules by mass spectrometry.
- Determination of the enrichment of isotopically labelled molecules by mass spectrometry | Request PDF.
- HPLC Method for Separation of Urea and Thiourea on Primesep S Column.SIELC Technologies.
- Thiourea | H2NCSNH2 | CID 2723790.
- 15N, 13C, and 1H NMR spectra of acylated ureas and thioureas.
- Preparation of tristhioureacopper(I) complex.YouTube.
- 1,3-Dibutyl-2-thiourea(109-46-6) 13C NMR spectrum.ChemicalBook.
- 1,3-Diphenyl-2-thiourea(102-08-9) 13C NMR spectrum.ChemicalBook.
- Thiourea - Optional[13C NMR] - Chemical Shifts.SpectraBase.
- Thiourea preparation method - CN106631948A.
- How can I purify my bis thiourea compound?
- Paper Chrom
- Experimental Determination of Isotope Enrichment Factors – Bias from Mass Removal by Repetitive Sampling.
- Stable Isotope Analysis Techniques: Powerful Analytical Tools for Various Fields.
- Isotope - Separation, Enrichment, Radioactive.Britannica.
- Thiourea (¹³C, 99%; ¹⁵N₂, 98%).
- Synthesis of Thiourea and Urea Organocatalysts by Opioids.DORAS, DCU Research Repository.
- An In-depth Technical Guide on Isotopic Labeling Strategies for Small Molecule Cytotoxic Agents.BenchChem.
- Isotopic Labelling Reactions.Thieme.
- Principles and Characteristics of Isotope Labeling.
- Rapid characterization of isotopic purity of deuterium‐labeled organic compounds...
- A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy.
- Synthesis and Stereochemistry-Activity Relationship of Chiral Thiourea Derivatives as Potential Anticancer Agents.
- Thiourea.NIST WebBook, National Institute of Standards and Technology.
- Synthesis, Characterization, pharmacological evaluation and in-silico modeling of thiourea derivatives.
- Preparation of thiourea - US2560596A.
- Isotopic labeling.Wikipedia.
- Thiourea synthesis by thioacyl
- Synthesis, Characterization and Evaluation of Thiourea Derivatives for Cytotoxicity of Breast Cancer.
- Synthesis and characteriz
- Thiourea Method number: PV2059.OSHA.
- theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure.Semantic Scholar.
- Synthesis of N,N',N"-trisubstituted thiourea derivatives and their antagonist effect on the vanilloid receptor.
- Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applic
- Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities.
- LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters.
- Production technology for synthesizing thiourea by urea method - CN101602702B.
- SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION.Malaysian Journal of Analytical Sciences.
- THIOUREA (13C, 99%).Eurisotop.
Sources
- 1. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 4. Synthesis and stereochemistry-activity relationship of chiral thiourea derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. CN101602702B - Production technology for synthesizing thiourea by urea method - Google Patents [patents.google.com]
- 10. CN106631948A - Thiourea preparation method - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. HPLC Method for Separation of Urea and Thiourea on Primesep S Column | SIELC Technologies [sielc.com]
- 14. osha.gov [osha.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. spectrabase.com [spectrabase.com]
A Researcher's Guide to High-Purity Thiourea-¹³C,¹⁵N₂: From Sourcing to Application
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biomedical research, precision is paramount. The use of stable isotopically labeled compounds has become a cornerstone of quantitative analysis, enabling researchers to trace metabolic pathways, quantify protein expression, and elucidate drug metabolism with unparalleled accuracy. Among these critical reagents is high-purity Thiourea-¹³C,¹⁵N₂, a small molecule with significant utility in mass spectrometry-based applications. This guide provides an in-depth technical overview for researchers and drug development professionals on the sourcing, evaluation, and application of this essential compound.
The Critical Role of Thiourea-¹³C,¹⁵N₂ in Advanced Research
Thiourea-¹³C,¹⁵N₂ is a specialized chemical reagent where the carbon atom is replaced with its stable isotope, carbon-13 (¹³C), and both nitrogen atoms are substituted with the stable isotope, nitrogen-15 (¹⁵N). This isotopic enrichment makes the molecule heavier than its unlabeled counterpart, allowing for its precise detection and quantification by mass spectrometry.
The primary applications of Thiourea-¹³C,¹⁵N₂ lie in its use as an internal standard in quantitative proteomics and drug metabolism studies.[] In these experimental workflows, a known quantity of the labeled thiourea is spiked into a biological sample. Its chemical behavior is virtually identical to the naturally occurring (unlabeled) thiourea or thiourea-containing analytes, but its distinct mass allows it to be differentiated by the mass spectrometer. This co-analysis enables researchers to correct for variations in sample preparation and instrument response, leading to highly accurate and reproducible quantification of the target molecules.[2]
Furthermore, the thiourea functional group is reactive towards primary amines, making it a useful derivatizing agent for certain classes of biomolecules, thereby expanding its utility in complex biological matrices.
Commercial Suppliers and Product Specifications: A Comparative Analysis
The selection of a reliable supplier for high-purity Thiourea-¹³C,¹⁵N₂ is a critical first step in ensuring the validity and reproducibility of experimental results. Several commercial suppliers specialize in the synthesis and provision of isotopically labeled compounds. Below is a comparative summary of offerings from prominent suppliers.
| Supplier | Product Name | Isotopic Purity (%) | Chemical Purity (%) | CAS Number | Available Quantities |
| Cambridge Isotope Laboratories, Inc. | Thiourea (¹³C, 99%; ¹⁵N₂, 98%) | ¹³C: 99, ¹⁵N₂: 98 | ≥98 | 285977-83-5 | 0.5 g |
| CLEARSYNTH LABS LTD. | Thio Urea ¹³C,¹⁵N₂ | Not specified | Not specified | 285977-83-5 | Inquire |
| Riedel-de Haën (Honeywell Research Chemicals) | Thiourea-¹³C,¹⁵N₂ | Not specified | Not specified | 285977-83-5 | Inquire |
| Toronto Research Chemicals | Thiourea-¹³C,¹⁵N₂ | Not specified | Not specified | 285977-83-5 | 5 mg, 50 mg |
Note: Isotopic and chemical purity are critical parameters. Isotopic purity refers to the percentage of the molecule that contains the desired stable isotopes, while chemical purity indicates the percentage of the material that is the specified compound, free from other chemical contaminants. For quantitative applications, high isotopic and chemical purity are essential to minimize interference and ensure accurate measurements.
Quality Control and Purity Assessment: A Self-Validating System
The trustworthiness of any research hinges on the quality of the reagents used. For isotopically labeled compounds, verifying purity is a multi-faceted process. As a senior application scientist, it is imperative to understand the analytical techniques employed by suppliers and to have a framework for in-house verification if necessary.
Key Analytical Techniques for Purity Verification
-
Mass Spectrometry (MS): This is the primary technique for determining both isotopic and chemical purity. High-resolution mass spectrometry can resolve the mass difference between the labeled compound and any unlabeled or partially labeled species, allowing for the calculation of isotopic enrichment.[3][4][5][6] It can also identify any chemical impurities with different molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the molecular structure and can also be used to determine the position and extent of isotopic labeling.[7] For Thiourea-¹³C,¹⁵N₂, ¹³C-NMR and ¹⁵N-NMR would show distinct signals confirming the presence and location of the stable isotopes.
A reputable supplier will provide a Certificate of Analysis (CoA) with each batch of the product, detailing the results of these analytical tests. This documentation is a crucial part of a self-validating system, providing confidence in the quality of the material.
Best Practices for Handling and Storage
To maintain the high purity of Thiourea-¹³C,¹⁵N₂, proper handling and storage are essential. While stable isotopes are not radioactive, the chemical stability of the compound itself must be preserved.[8]
-
Storage: Cambridge Isotope Laboratories recommends storing Thiourea-¹³C,¹⁵N₂ at room temperature, protected from light and moisture.[9] It is advisable to store the compound in a tightly sealed container in a desiccator.
-
Handling: When handling the solid compound, use appropriate personal protective equipment (PPE), including gloves and safety glasses. Weighing should be done in a well-ventilated area or a fume hood. For creating stock solutions, use high-purity solvents to avoid introducing contaminants.
Experimental Workflow: Quantitative Analysis Using Thiourea-¹³C,¹⁵N₂ as an Internal Standard
The following is a generalized workflow for the use of Thiourea-¹³C,¹⁵N₂ as an internal standard in a quantitative mass spectrometry-based assay.
Caption: A generalized workflow for quantitative analysis using Thiourea-¹³C,¹⁵N₂.
Detailed Protocol:
-
Preparation of Internal Standard Stock Solution:
-
Accurately weigh a precise amount of Thiourea-¹³C,¹⁵N₂.
-
Dissolve in a high-purity solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to create a working solution at the desired concentration for spiking.
-
-
Sample Preparation:
-
To each biological sample (e.g., plasma, cell lysate), add a precise volume of the Thiourea-¹³C,¹⁵N₂ working solution.
-
Perform the necessary sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction) to isolate the analytes of interest along with the internal standard.
-
If the analytes require derivatization for improved chromatographic or mass spectrometric properties, perform this step after extraction.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Develop a chromatographic method that provides good separation of the analyte of interest from other matrix components.
-
Set up the mass spectrometer to monitor for the specific precursor-to-product ion transitions for both the unlabeled analyte and the ¹³C,¹⁵N₂-labeled internal standard.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard from their respective extracted ion chromatograms.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Prepare a calibration curve using known concentrations of the unlabeled analyte and a constant concentration of the internal standard.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Supplier Selection Workflow: A Decision-Making Framework
Choosing the right supplier is a critical decision that can impact the quality and reliability of your research. The following diagram outlines a logical workflow for selecting a commercial supplier of high-purity Thiourea-¹³C,¹⁵N₂.
Caption: A decision-making workflow for selecting a Thiourea-¹³C,¹⁵N₂ supplier.
Conclusion
High-purity Thiourea-¹³C,¹⁵N₂ is a valuable tool for researchers engaged in quantitative mass spectrometry. By understanding its applications, carefully selecting a reputable supplier, and adhering to best practices for handling and use, scientists and drug development professionals can enhance the accuracy, precision, and reliability of their experimental results. The information and frameworks provided in this guide are intended to empower researchers to make informed decisions and to confidently integrate this important isotopically labeled compound into their research endeavors.
References
-
PubMed. (2021). Chemical isotope labeling for quantitative proteomics. Retrieved from [Link]
-
Sci-Hub. (2008). Stable Isotope Coded Labeling Reagents For Quantitative Proteomics. Retrieved from [Link]
-
Eurisotop. (n.d.). THIOUREA. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chemical isotope labeling for quantitative proteomics. Retrieved from [Link]
-
Student Theses Faculty of Science and Engineering. (n.d.). Isotope labelling-based quantitative proteomics: A comparison of labelling methods. Retrieved from [Link]
-
MDPI. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (
ngcontent-ng-c4006390337="" class="ng-star-inserted">13C,15N_2)Thiourea. Retrieved from [Link] -
ResearchGate. (2019). Synthesis and characterization of thiourea. Retrieved from [Link]
-
MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]
-
MDPI. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Retrieved from [Link]
-
PubMed. (n.d.). Landmarks in the application of 13C-magnetic resonance spectroscopy to studies of neuronal/glial relationships. Retrieved from [Link]
-
PubMed. (2011). Application of 13C stable isotope labeling liquid chromatography-multiple reaction monitoring-tandem mass spectrometry method for determining intact absorption of bioactive dipeptides in rats. Retrieved from [Link]
-
TSI Journals. (n.d.). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. Retrieved from [Link]
-
PubChem. (n.d.). Thiourea. Retrieved from [Link]
-
Scientific Laboratory Supplies. (n.d.). riedel-de-haen. Retrieved from [Link]
Sources
- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. almacgroup.com [almacgroup.com]
- 4. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. moravek.com [moravek.com]
- 9. isotope.com [isotope.com]
An In-Depth Technical Guide to Thiourea-¹³C,¹⁵N₂: Synthesis, Characterization, and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the isotopically labeled compound Thiourea-¹³C,¹⁵N₂, a valuable tool in a wide range of scientific disciplines, particularly in drug discovery and development. This document details its fundamental properties, including its Chemical Abstracts Service (CAS) number and molecular weight. It further explores its synthesis, analytical characterization, and diverse applications as a tracer in metabolic studies and as a building block in the synthesis of complex labeled molecules. The guide is intended to serve as a practical resource for researchers, offering insights into the experimental utility and handling of this important stable isotope-labeled reagent.
Core Properties of Thiourea-¹³C,¹⁵N₂
Thiourea-¹³C,¹⁵N₂ is a form of thiourea where the carbon atom is the stable isotope carbon-13 (¹³C) and both nitrogen atoms are the stable isotope nitrogen-15 (¹⁵N₂). This isotopic enrichment makes it an invaluable tracer for a variety of biochemical and metabolic studies, allowing for the precise tracking of the thiourea moiety through complex biological systems.
| Property | Value | Source |
| CAS Number | 285977-83-5 | [1] |
| Molecular Weight | 79.10 g/mol | [1] |
| Molecular Formula | ¹³CH₄¹⁵N₂S | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1] |
Synthesis of Isotopically Labeled Thiourea-¹³C,¹⁵N₂
The synthesis of Thiourea-¹³C,¹⁵N₂ involves the incorporation of the stable isotopes from labeled precursors. While specific, detailed proprietary synthesis protocols are not always publicly available, the general synthetic routes for thioureas can be adapted using isotopically labeled starting materials. A common method for synthesizing thioureas is through the reaction of an amine with a thiocarbonyl source. For the synthesis of Thiourea-¹³C,¹⁵N₂, this would involve the use of ¹⁵N-labeled ammonia and a ¹³C-labeled thiocarbonyl precursor.
One plausible synthetic approach is the reaction of ¹⁵N-labeled ammonium thiocyanate, which can be prepared from ¹⁵N-ammonia and carbon disulfide (with a ¹³C source if necessary), followed by thermal isomerization to Thiourea-¹³C,¹⁵N₂. Another potential route involves the use of ¹³C-labeled cyanamide and ¹⁵N-labeled hydrogen sulfide.
General Synthetic Workflow:
Caption: Generalized workflow for the synthesis of Thiourea-¹³C,¹⁵N₂.
Analytical Characterization
The identity and purity of Thiourea-¹³C,¹⁵N₂ are confirmed using a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of Thiourea-¹³C,¹⁵N₂. The presence of ¹³C and ¹⁵N nuclei provides valuable information.
-
¹³C NMR: A single resonance is expected for the ¹³C-labeled thiocarbonyl carbon. The chemical shift will be influenced by the neighboring ¹⁵N atoms, and coupling between the ¹³C and ¹⁵N nuclei may be observed.
-
¹⁵N NMR: The two equivalent ¹⁵N atoms will give rise to a single signal. The chemical shift and coupling to the ¹³C nucleus can confirm the structure.
-
¹H NMR: The spectrum will show a signal for the four equivalent protons of the amino groups.
A study on acylated ureas and thioureas demonstrated that ¹⁵N NMR chemical shifts are shifted downfield compared to unlabeled urea and thiourea.[2]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of Thiourea-¹³C,¹⁵N₂. The molecular ion peak in the mass spectrum will be observed at m/z corresponding to the molecular weight of the labeled compound (79.10). The fragmentation pattern can also provide structural information. The mass spectrum of unlabeled thiourea is available in the NIST WebBook, which can serve as a reference for identifying the shifts due to isotopic labeling.[3]
Applications in Research and Drug Development
The primary utility of Thiourea-¹³C,¹⁵N₂ lies in its application as a stable isotope tracer in various research and development settings.
Metabolic Labeling and Flux Analysis
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and metabolic flux analysis (MFA) are powerful techniques to study cellular metabolism and protein dynamics. While typically employing labeled amino acids, the principles can be extended to other labeled small molecules. Thiourea-¹³C,¹⁵N₂ can be used to trace the metabolic fate of thiourea and its derivatives within biological systems. By tracking the incorporation of ¹³C and ¹⁵N into downstream metabolites, researchers can elucidate metabolic pathways and quantify reaction rates.[4][5]
Experimental Workflow for Metabolic Labeling:
Caption: A typical workflow for a metabolic labeling experiment using Thiourea-¹³C,¹⁵N₂.
Pharmacokinetic and Drug Metabolism Studies
In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial. Isotopically labeled compounds are essential tools in these studies. Thiourea-¹³C,¹⁵N₂ can be used as a tracer to follow the pharmacokinetic profile of thiourea-containing drugs.[6] By administering the labeled compound, researchers can use sensitive analytical techniques like LC-MS/MS to track the parent drug and its metabolites in various biological matrices, such as plasma, urine, and tissues. This provides critical data on drug clearance, bioavailability, and metabolic pathways.[7][8]
Synthesis of Labeled Therapeutic Agents
Thiourea is a versatile building block in organic synthesis, particularly for the preparation of heterocyclic compounds.[9] Many thiourea derivatives exhibit a wide range of biological activities and are used in the development of new therapeutic agents, including antithyroid drugs.[10][11] By using Thiourea-¹³C,¹⁵N₂ as a starting material, medicinal chemists can synthesize isotopically labeled versions of these drug candidates. These labeled compounds are invaluable for in-depth mechanism of action studies and for use as internal standards in quantitative bioanalytical assays.
Protocol for Synthesis of a Labeled Heterocycle:
Objective: To synthesize a ¹³C,¹⁵N-labeled thiazole derivative using Thiourea-¹³C,¹⁵N₂.
Materials:
-
Thiourea-¹³C,¹⁵N₂
-
α-haloketone (e.g., 2-chloroacetophenone)
-
Ethanol
-
Sodium bicarbonate
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Dissolve Thiourea-¹³C,¹⁵N₂ (1 equivalent) in ethanol in a round-bottom flask.
-
Add the α-haloketone (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired ¹³C,¹⁵N-labeled thiazole derivative.
Characterization:
-
Confirm the structure and isotopic labeling of the final product using ¹H NMR, ¹³C NMR, ¹⁵N NMR, and high-resolution mass spectrometry.
Safety and Handling
Thiourea is classified as a hazardous substance. It is harmful if swallowed and is suspected of causing cancer and damaging fertility or the unborn child.[1] It is essential to handle Thiourea-¹³C,¹⁵N₂ with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Thiourea-¹³C,¹⁵N₂ is a powerful and versatile tool for researchers in the fields of chemistry, biochemistry, and drug development. Its utility as a stable isotope tracer enables detailed investigations into metabolic pathways, pharmacokinetic properties of drug candidates, and the synthesis of complex labeled molecules. This guide provides a foundational understanding of its properties, synthesis, characterization, and applications, empowering scientists to effectively integrate this valuable reagent into their research endeavors.
References
-
PubChem. (
ngcontent-ng-c4006390337="" class="ng-star-inserted">13C,15N_2)Thiourea. [Link] - Mugesh, G. et al. (2013). Antithyroid drugs and their analogues: synthesis, structure, and mechanism of action. Accounts of chemical research, 46(11), 2603-2613.
-
NIST. Thiourea. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
-
SpectraBase. Thiourea. [Link]
- Pop, R. et al. (2020).
- Bills, W. W., & Ronzio, A. R. (1950). Synthesis of thiourea labeled with C¹⁴. U.S.
- Plech, T. et al. (2014). 15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. Magnetic Resonance in Chemistry, 52(10), 634-640.
- Cambridge Isotope Laboratories, Inc. Safety Data Sheet for Thiourea (¹³C, 99%; ¹⁵N₂, 98%).
-
Organic Chemistry Portal. Thiourea synthesis by thioacylation. [Link]
- Fischer, G. et al. (2007). Determination of metabolic flux ratios from 13C-experiments and gas chromatography-mass spectrometry data: protocol and principles. Methods in molecular biology, 358, 177-197.
- Cativiela, C. et al. (2009). Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate-amine coupling. The Journal of organic chemistry, 74(16), 6061-6069.
- Falvo, F. et al. (2013). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. International Journal of Mass Spectrometry, 354-355, 139-149.
-
Labcorp. NAMs in DMPK: Case studies and context-of-use applications. [Link]
- Murphy, T. A. et al. (2013). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 19, 79-87.
-
PrepChem. Preparation of thiourea. [Link]
- Theorell, A. et al. (2021). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular systems biology, 17(5), e10113.
- Alkan, C. et al. (2018). 1H-NMR spectra of the thiourea derivatives.
- He, H. et al. (2001). Synthesis of 13C3,15N4-labeled factor Xa inhibitor. Journal of labelled compounds & radiopharmaceuticals, 44(12), 895-903.
- Preston, C. M. (2015). ¹H-¹³C HSQC NMR Spectroscopy for Estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol Ratios of Condensed Tannin Samples: Correlation With Thiolysis. Journal of agricultural and food chemistry, 63(7), 1967-1973.
- Saeed, A. et al. (2012). Synthesis and Antithyroid Activity of Some 8- Substituted Purine Derivatives.
-
Organic Chemistry Portal. Thiourea synthesis by thioacylation. [Link]
- Li, F. et al. (2021). Recent advances in the translation of drug metabolism and pharmacokinetics science for drug discovery and development. Acta Pharmaceutica Sinica B, 11(11), 3377-3393.
- van Winden, W. A. (2007). Metabolic flux analysis using ¹³C peptide label measurements. The Plant journal : for cell and molecular biology, 52(3), 579-588.
- Kumar, J. et al. (2023). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals. bioRxiv.
- Freeman, K. M. et al. (2006). In vivo pharmacokinetics and toxicity of a novel hydrophilic oral formulation of the potent non-nucleoside reverse transcriptase inhibitor compound N'-[2-(2-thiophene)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea (HI-443). Antimicrobial agents and chemotherapy, 50(7), 2444-2451.
- Popa, A. et al. (2022). A QSAR STUDY ON THIOUREA DERIVATIVES -NEW APPROACHES IN DRUG DEVELOPMENT. Farmacia, 70(2), 263-271.
Sources
- 1. isotope.com [isotope.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiourea [webbook.nist.gov]
- 4. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. In vivo pharmacokinetics and toxicity of a novel hydrophilic oral formulation of the potent non-nucleoside reverse transcriptase inhibitor compound N'-[2-(2-thiophene)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea (HI-443) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the translation of drug metabolism and pharmacokinetics science for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Antithyroid drugs and their analogues: synthesis, structure, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. redalyc.org [redalyc.org]
¹³C and ¹⁵N NMR chemical shifts of Thiourea-¹³C,¹⁵N₂.
An In-Depth Technical Guide to the ¹³C and ¹⁵N NMR Chemical Shifts of Thiourea-¹³C,¹⁵N₂
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹³C and ¹⁵N Nuclear Magnetic Resonance (NMR) chemical shifts for isotopically labeled Thiourea-¹³C,¹⁵N₂. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of these chemical shifts, the profound influence of the molecular environment, and the practical aspects of spectral acquisition. By integrating foundational NMR principles with field-proven experimental protocols, this guide serves as an authoritative resource for understanding and utilizing doubly labeled thiourea in structural and interaction studies.
Introduction: The Significance of Isotopically Labeled Thiourea
Thiourea, a structurally simple yet electronically complex molecule, is a cornerstone functional group in medicinal chemistry, organic synthesis, and materials science. Its ability to form strong hydrogen bonds and coordinate with metal ions makes it a versatile pharmacophore and building block. The use of the stable isotope-labeled variant, Thiourea-¹³C,¹⁵N₂, provides an unparalleled window into its molecular behavior. Isotopic enrichment overcomes the primary challenges of ¹³C and ¹⁵N NMR spectroscopy—low natural abundance and, for ¹⁵N, low sensitivity—enabling a suite of advanced NMR experiments to probe molecular structure, dynamics, and intermolecular interactions with high precision. This guide elucidates the key NMR characteristics of this essential molecule.
Theoretical Framework: Understanding ¹³C and ¹⁵N Chemical Shifts
Fundamentals of Nuclear Shielding and Chemical Shift
The chemical shift (δ) in NMR spectroscopy is a measure of the resonant frequency of a nucleus relative to a standard reference. This frequency is highly sensitive to the local electronic environment. The applied external magnetic field (B₀) induces the circulation of electrons, which in turn generates a small, opposing magnetic field at the nucleus. This phenomenon, known as nuclear shielding, reduces the effective magnetic field experienced by the nucleus.
-
Deshielding: Nuclei in electron-poor environments are less shielded. They experience a larger effective magnetic field and resonate at a higher frequency (downfield shift). This is typical for atoms bonded to electronegative elements or involved in sp² hybridization.[1]
-
Shielding: Nuclei in electron-rich environments are more shielded, experience a smaller effective magnetic field, and resonate at a lower frequency (upfield shift).
The Electronic Structure of Thiourea
The NMR properties of thiourea are a direct consequence of its electronic structure. The thiocarbonyl carbon (C=S) and the adjacent nitrogen atoms create a resonant system, leading to a significant delocalization of electrons and a partial double-bond character in the C-N bonds.
This resonance has two critical implications for NMR:
-
¹³C Nucleus: The carbon atom is sp² hybridized and bonded to three heteroatoms (two nitrogen, one sulfur), resulting in a significant deshielding effect and a downfield chemical shift.
-
¹⁵N Nuclei: The delocalization of the nitrogen lone pairs into the C=S π-system reduces the electron density on the nitrogen atoms, influencing their shielding. The chemical environment of the nitrogen atoms is highly susceptible to hydrogen bonding and protonation.
Chemical Shift Referencing Standards
Accurate and consistent referencing is critical for comparing NMR data across experiments and laboratories.[2]
-
¹³C NMR: The universally accepted primary reference is Tetramethylsilane (TMS), with the chemical shift of its four equivalent carbons defined as 0 ppm.[3] In deuterated solvents, the residual solvent signal is often used as a convenient secondary reference (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[4]
-
¹⁵N NMR: The official IUPAC primary reference is nitromethane (CH₃NO₂). However, in biomolecular and aqueous studies, liquid ammonia (NH₃) is the more common practical standard, with its shift defined as 0 ppm.[5][6] It is crucial to state the reference used, as their scales are significantly different; shifts referenced to NH₃ are approximately 380.5 ppm upfield of those referenced to CH₃NO₂ (δ_NH₃_ = δ_CH₃NO₂_ - 380.5 ppm).[6]
Analysis of ¹³C and ¹⁵N NMR Chemical Shifts
The chemical shifts of Thiourea-¹³C,¹⁵N₂ are highly dependent on the solvent, a direct result of thiourea's capacity for hydrogen bonding. The table below summarizes experimentally observed values in common NMR solvents.
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference |
| ¹³C | DMSO-d₆ | ~183.9 | [7] |
| ¹⁵N | Acetone-d₆ | 75.5 (Referenced to NH₃) | [8] |
The Thiocarbonyl ¹³C Chemical Shift
The ¹³C chemical shift of thiourea, appearing far downfield around 184 ppm , is characteristic of a thiocarbonyl carbon. This significant deshielding is a cumulative effect:
-
sp² Hybridization: sp²-hybridized carbons resonate at higher frequencies than sp³ carbons.[1]
-
Electronegativity: The carbon is bonded to two nitrogen atoms and a sulfur atom, which withdraw electron density.
-
Solvent Effects: In hydrogen-bond-donating solvents like DMSO, the solvent molecules can interact with the sulfur atom. More significantly, in protic solvents or in the presence of hydrogen bond acceptors, the N-H protons of thiourea act as hydrogen bond donors. This interaction enhances the delocalization of nitrogen lone pairs toward the carbon (as depicted in the resonance structures), further influencing the carbon's electronic environment. Studies on related compounds show that the shift of the thiocarbonyl carbon is sensitive to the change from inert to donor solvents.
The Amide-like ¹⁵N Chemical Shift
The ¹⁵N chemical shift of thiourea, observed at ~75.5 ppm (vs. NH₃) in Acetone-d₆, reflects an amide-like environment.[8]
-
Hybridization and Delocalization: The nitrogen atoms are formally sp² hybridized due to resonance, which tends to be deshielding compared to sp³ amines. The delocalization of their lone pair electrons into the π-system is a major factor governing the observed shift.
-
Hydrogen Bonding and Protonation: The ¹⁵N chemical shift is exceptionally sensitive to its environment. Hydrogen bonding at the N-H protons withdraws electron density, causing a deshielding (downfield) shift. Protonation of the molecule would lead to a very dramatic change in the ¹⁵N chemical shift, making it an excellent probe for determining pKa values or monitoring acid-base catalysis.
Visualization of Key Molecular Influences
The following diagram illustrates the molecular structure of Thiourea-¹³C,¹⁵N₂ and the key factors that influence its NMR chemical shifts. Resonance delocalization and hydrogen bonding with a solvent molecule (represented by 'S') are highlighted as the dominant effects.
Caption: Factors influencing the ¹³C and ¹⁵N chemical shifts in thiourea.
Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems, providing a robust methodology for acquiring high-quality NMR data for Thiourea-¹³C,¹⁵N₂.
Protocol 1: Quantitative ¹³C NMR Spectrum Acquisition (Direct Detect)
This protocol is optimized for observing the single thiocarbonyl carbon signal.
-
1. Sample Preparation:
-
Rationale: A sufficiently high concentration is needed to obtain a good signal-to-noise ratio in a reasonable time. DMSO-d₆ is an excellent solvent due to its high polarity and ability to dissolve thiourea readily.
-
Procedure: Dissolve 10-20 mg of Thiourea-¹³C,¹⁵N₂ in 0.6 mL of DMSO-d₆. Ensure the solution is clear and free of particulates. Transfer to a 5 mm NMR tube.
-
-
2. Spectrometer Setup & Calibration:
-
Rationale: Proper tuning and shimming are essential for optimal sensitivity and resolution. Using a standard pulse program with proton decoupling simplifies the spectrum to a single peak and provides a sensitivity enhancement via the Nuclear Overhauser Effect (NOE).
-
Procedure:
-
Insert the sample into the spectrometer. Lock onto the deuterium signal of DMSO-d₆.
-
Perform automatic or manual shimming to optimize magnetic field homogeneity.
-
Tune and match the ¹³C and ¹H probe channels.
-
Load a standard ¹³C pulse program with proton decoupling (e.g., zgpg30 on a Bruker system).
-
-
-
3. Acquisition Parameters:
-
Rationale: The thiocarbonyl carbon is quaternary-like (no attached protons) and may have a long T₁ relaxation time. A longer relaxation delay (d1) is crucial to ensure the magnetization fully recovers between scans, allowing for accurate quantification if needed.
-
Procedure:
-
Set the spectral width (sw) to cover the range of carbon chemical shifts (~200-220 ppm).
-
Center the transmitter offset (o1p) on the expected thiocarbonyl region (~180-190 ppm).
-
Set the number of scans (ns) to a minimum of 128; increase for more dilute samples.
-
Crucially, set the relaxation delay (d1) to at least 5-10 seconds.
-
Acquire the Free Induction Decay (FID).
-
-
-
4. Data Processing:
-
Rationale: Standard processing converts the time-domain FID to a frequency-domain spectrum. Referencing to the known solvent peak ensures accuracy.
-
Procedure:
-
Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform.
-
Phase the spectrum to achieve a pure absorption lineshape.
-
Calibrate the chemical shift by setting the residual DMSO-d₆ peak to 39.52 ppm.
-
-
Protocol 2: High-Sensitivity ¹⁵N Spectrum Acquisition (¹H-¹⁵N HSQC)
Direct detection of ¹⁵N is inefficient due to its low gyromagnetic ratio and negative NOE.[9] A 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is the industry-standard method, transferring magnetization from the highly sensitive ¹H nuclei to the attached ¹⁵N for detection.[10]
-
1. Sample Preparation:
-
Rationale: The HSQC experiment relies on detecting protons directly attached to the nitrogen. Therefore, non-deuterated solvents or H₂O/D₂O mixtures are required. DMSO-d₆ is ideal as it slows the exchange of the N-H protons with any residual water.
-
Procedure: Prepare the sample as described in Protocol 1 (10-20 mg in 0.6 mL of DMSO-d₆).
-
-
2. Spectrometer Setup & Calibration:
-
Rationale: This is a multi-channel experiment requiring the probe to be tuned for ¹H and ¹⁵N. Calibrated pulse widths are essential for efficient magnetization transfer.
-
Procedure:
-
Lock and shim the sample on the DMSO-d₆ signal.
-
Tune and match the ¹H and ¹⁵N probe channels.
-
Accurately calibrate the 90° pulse widths for both ¹H and ¹⁵N.
-
Load a sensitivity-enhanced, gradient-selected HSQC pulse sequence (e.g., hsqcetf3gpsp on a Bruker system).
-
-
-
3. Acquisition Parameters:
-
Rationale: The spectral widths must be set to encompass the expected proton and nitrogen signals. The number of increments in the indirect (¹⁵N) dimension determines the resolution in that dimension.
-
Procedure:
-
¹H Dimension (F2): Set the spectral width to ~10-12 ppm, centered around 5-6 ppm.
-
¹⁵N Dimension (F1): Set the spectral width to ~40-50 ppm, centered on the expected ¹⁵N shift (~70-80 ppm vs NH₃).
-
Set the number of scans (ns) per increment to 4 or 8.
-
Set the number of increments (in F1) to at least 128 for adequate resolution.
-
Set the relaxation delay (d1) to 1.5 seconds.
-
Acquire the 2D data set.
-
-
-
4. Data Processing:
-
Rationale: 2D processing involves Fourier transformation in both dimensions. The resulting spectrum shows correlations between protons and the nitrogens they are bonded to.
-
Procedure:
-
Process the data using the appropriate 2D processing commands (e.g., xfb on a Bruker system).
-
Apply a squared sine-bell window function in both dimensions.
-
Perform Fourier Transform and phase the 2D spectrum.
-
Reference the ¹H dimension using the residual solvent peak. The ¹⁵N dimension is referenced indirectly based on the spectrometer's predefined frequency ratio.[11][12] The resulting spectrum should show a single peak corresponding to the correlation between the N-H protons and the ¹⁵N nuclei.
-
-
Conclusion
The ¹³C and ¹⁵N NMR chemical shifts of Thiourea-¹³C,¹⁵N₂ are sensitive and informative probes of its electronic structure and molecular environment. The thiocarbonyl carbon resonates at a highly deshielded position (~184 ppm), while the nitrogen signal (~75.5 ppm vs. NH₃) is characteristic of an amide-like system. Both nuclei are profoundly influenced by solvent interactions, particularly hydrogen bonding. By employing modern, sensitivity-enhanced NMR techniques like the ¹H-¹⁵N HSQC, researchers can effectively leverage this isotopically labeled compound to gain deep insights into the mechanisms of molecular recognition, catalysis, and chemical reactivity, making it an invaluable tool for drug discovery and materials science.
References
-
Wishart, D. S., Sykes, B. D., & Richards, F. M. (1995). ¹H, ¹³C and ¹⁵N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 6(2), 135-140. [Link]
-
Harris, R. K., Becker, E. D., De Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]
-
SpectraBase. (n.d.). Thiourea. Wiley. Retrieved January 12, 2026, from [Link]
-
Plech, T., et al. (1985). ¹⁵N, ¹³C, and ¹H NMR spectra of acylated ureas and thioureas. Collection of Czechoslovak Chemical Communications. [Link]
-
Wishart, D. S., et al. (1995). ¹H, ¹³C and ¹⁵N chemical shift referencing in biomolecular NMR. ResearchGate. [Link]
-
Ahmad, S., et al. (2003). Multinuclear NMR ( ¹H, ¹³C, ¹⁵N and ¹⁰⁷Ag) studies of the silver cyanide complexes of thiourea and substituted thioureas. Polyhedron, 22(13), 1677-1682. [Link]
-
Wikipedia. (2023). Nuclear magnetic resonance chemical shift re-referencing. [Link]
-
National Center for Biotechnology Information. (n.d.). Thiourea. PubChem Compound Database. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (2023). Nitrogen-15 nuclear magnetic resonance spectroscopy. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information for.... [Link]
-
University of Ottawa NMR Facility Blog. (2007). External Chemical Shift Referencing. [Link]
-
University of Windsor. (n.d.). Nitrogen NMR. [Link]
-
Magritek. (n.d.). Can benchtop NMR detect ¹⁵N at natural abundance?. [Link]
-
Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental). [Link]
-
NMR-db.org. (2021). ¹⁵N NMR for Structure Elucidation. [Link]
-
Oregon State University. (n.d.). ¹³C NMR Chemical Shift. [Link]
-
MDPI. (2023). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor... Molecules, 28(19), 6960. [Link]
-
ResearchGate. (n.d.). ¹⁵N-NMR in DMSO-d6, ¹H-¹⁵N (HSQC) 2D-NMR experiments. [Link]
-
SpectraBase. (n.d.). (15)N-THIOUREA. Wiley. Retrieved January 12, 2026, from [Link]
-
Compound Interest. (n.d.). A Guide to ¹³C NMR Chemical Shift Values. [Link]
-
ResearchGate. (n.d.). ¹H- (A) and ¹³C- (B) NMR chemical shifts (CDCl₃) of the title compound. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
-
NMR Wiki Q&A Forum. (2018). ¹⁵N-NMR chemical shifts comparison. [Link]
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. Nuclear magnetic resonance chemical shift re-referencing - Wikipedia [en.wikipedia.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Chemical Shift Referencing [nmr.chem.ucsb.edu]
- 6. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. Nitrogen NMR [chem.ch.huji.ac.il]
- 10. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]
- 11. 1H, 13C and 15N chemical shift referencing in biomolecular NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Thiourea-¹³C,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of isotopically labeled thiourea, specifically Thiourea-¹³C,¹⁵N₂. Understanding the fragmentation behavior of this molecule is crucial for its application as an internal standard in quantitative bioanalytical studies and for mechanistic investigations in drug metabolism and toxicology. This document will delve into the fundamental principles of thiourea fragmentation under electron ionization (EI), predict the mass spectrum of Thiourea-¹³C,¹⁵N₂, and provide a detailed experimental protocol for its analysis.
Introduction: The Significance of Thiourea and Its Labeled Analogue in Research
Thiourea, a simple organosulfur compound, and its derivatives are of significant interest in medicinal and agricultural chemistry due to their diverse biological activities.[1] In analytical sciences, stable isotope-labeled compounds are indispensable tools for enhancing the accuracy and precision of mass spectrometry-based quantification.[2] Thiourea-¹³C,¹⁵N₂, with its heavy isotopes incorporated at the core carbon and both nitrogen atoms, serves as an ideal internal standard for tracing and quantifying its unlabeled counterpart in complex biological matrices. The deliberate mass shift introduced by the isotopes allows for clear differentiation from the analyte of interest, minimizing analytical interferences.
This guide will focus on the fragmentation patterns observed under Electron Ionization (EI), a common and highly reproducible ionization technique that provides rich structural information through characteristic fragmentation.
The Foundation: Electron Ionization Mass Spectrometry of Unlabeled Thiourea
Under electron ionization, thiourea (CH₄N₂S, molecular weight: 76.12 g/mol ) undergoes a series of predictable fragmentation events.[3][4] The initial step involves the removal of an electron from the molecule to form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 76. The charge is preferentially located on the sulfur atom due to its lower ionization potential compared to nitrogen.[5]
The primary fragmentation pathways of the thiourea molecular ion are dominated by α-cleavage, which is the breakage of the C-N bond adjacent to the thio-carbonyl group.[6][7][8] This leads to the formation of several key fragment ions.
Key Fragmentation Pathways of Unlabeled Thiourea:
-
Formation of the [CH₂NS]⁺ ion (m/z 58): This fragment arises from the cleavage of a C-N bond and loss of an amino radical (•NH₂).
-
Formation of the [CH₄N₂S]⁺˙ ion (m/z 76): The molecular ion is typically observed.
-
Formation of the [CH₂N]⁺ ion (m/z 28): Resulting from the loss of a thioformyl radical (•CHS).
-
Other minor fragments: Other less abundant fragments can also be observed, corresponding to various bond cleavages and rearrangements.
The relative abundances of these fragments are characteristic and can be used for the identification of thiourea. The NIST Mass Spectrometry Data Center provides a reference spectrum for thiourea that can be used for comparison.[3][4]
Predicting the Future: The Fragmentation Pattern of Thiourea-¹³C,¹⁵N₂
The fragmentation of Thiourea-¹³C,¹⁵N₂ is expected to follow the same fundamental pathways as its unlabeled analogue. However, the presence of the heavy isotopes will result in a predictable shift in the m/z values of the molecular ion and all fragments containing the labeled atoms. The molecular weight of Thiourea-¹³C,¹⁵N₂ is approximately 79.10 g/mol .[9]
The isotopic labeling scheme is as follows:
-
One ¹³C atom replaces the natural abundance ¹²C atom.
-
Two ¹⁵N atoms replace the natural abundance ¹⁴N atoms.
This results in a total mass increase of 3 Da (1 Da from ¹³C and 2 Da from the two ¹⁵N atoms) compared to the monoisotopic mass of unlabeled thiourea.
Predicted Key Fragments for Thiourea-¹³C,¹⁵N₂:
| Fragment Ion | Unlabeled Thiourea (m/z) | Labeled Fragment | Thiourea-¹³C,¹⁵N₂ (Predicted m/z) | Mass Shift (Da) |
| Molecular Ion [M]⁺˙ | 76 | [¹³C H₄ ¹⁵N₂ S]⁺˙ | 79 | +3 |
| [M - •NH₂]⁺ | 59 | [¹³C H₂ ¹⁵N S]⁺ | 62 | +3 |
| [M - •SH]⁺ | 43 | [¹³C H₃ ¹⁵N₂]⁺ | 46 | +3 |
| [CSNH₂]⁺ | 60 | [¹³CS¹⁵NH₂]⁺ | 62 | +2 |
| [CNH₂]⁺ | 44 | [¹³C¹⁵NH₂]⁺ | 46 | +2 |
This predictable mass shift is the cornerstone of its use in isotope dilution mass spectrometry.
Visualizing the Fragmentation
The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways for both unlabeled thiourea and its isotopically labeled counterpart.
Caption: Predicted EI fragmentation of unlabeled thiourea.
Caption: Predicted EI fragmentation of Thiourea-¹³C,¹⁵N₂.
Experimental Protocol: Acquiring the Mass Spectrum
This section provides a generalized, step-by-step methodology for acquiring the electron ionization mass spectrum of Thiourea-¹³C,¹⁵N₂. Instrument-specific parameters should be optimized by the user.
Materials and Reagents
-
Thiourea-¹³C,¹⁵N₂ (≥98% isotopic purity)
-
Methanol or other suitable volatile solvent (LC-MS grade)
-
GC-MS or direct-infusion EI-MS system
Sample Preparation
-
Prepare a stock solution of Thiourea-¹³C,¹⁵N₂ at a concentration of 1 mg/mL in methanol.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL in the same solvent.
Mass Spectrometer Parameters (Typical)
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Range: m/z 20-100
-
Scan Speed: 1000 amu/s
Data Acquisition Workflow
Caption: GC-EI-MS data acquisition workflow.
Data Analysis
-
Identify the molecular ion peak at the expected m/z of 79.
-
Identify the major fragment ions and compare their m/z values to the predicted values in the table above.
-
Compare the fragmentation pattern to that of unlabeled thiourea to confirm the fragmentation pathways.
Conclusion: A Powerful Tool for Quantitative Analysis
The predictable and well-defined fragmentation pattern of Thiourea-¹³C,¹⁵N₂ makes it an excellent internal standard for quantitative mass spectrometry. By understanding the fundamental principles of its fragmentation, researchers can confidently employ this labeled compound to achieve high levels of accuracy and precision in their analytical methods. This guide provides the foundational knowledge and a practical framework for the successful application of Thiourea-¹³C,¹⁵N₂ in a research setting.
References
-
The fragmentation of organic molecules under electron‐impact—III: The mass spectra of some substituted thioureas. ResearchGate. Available at: [Link]
-
Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. Sci-Hub. Available at: [Link]
-
The elucidation of mass spectral fragmentation mechanisms by isotopic labelling, ch. 3. OSTI.GOV. Available at: [Link]
-
Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. TSI Journals. Available at: [Link]
-
Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. Available at: [Link]
-
Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry. PMC. Available at: [Link]
-
Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. ResearchGate. Available at: [Link]
-
Isotopic labeling. Wikipedia. Available at: [Link]
-
McLafferty rearrangement. Wikipedia. Available at: [Link]
-
McLafferty Rearrangement. Chemistry Steps. Available at: [Link]
-
Isotopes in Mass Spectrometry. Chemistry Steps. Available at: [Link]
-
Thiourea. NIST WebBook. Available at: [Link]
-
Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. ACS Publications. Available at: [Link]
-
Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. Semantic Scholar. Available at: [Link]
-
Alpha cleavage. Wikipedia. Available at: [Link]
-
Alpha (α) Cleavage. Chemistry Steps. Available at: [Link]
-
The McLafferty Rearrangement in Mass Spectrometry. YouTube. Available at: [Link]
-
mass spectrometry: McLafferty rearrangement. YouTube. Available at: [Link]
-
Electron ionisation mass spectral analysis and fragmentation pathways for some thiophosphorylic p-carboxybenzene sulfonamides. PubMed. Available at: [Link]
-
α-cleavage Definition. Fiveable. Available at: [Link]
-
mass spectrometry: alpha-cleavage. YouTube. Available at: [Link]
-
Thiourea. NIST WebBook. Available at: [Link]
-
Thiourea, N,N'-diphenyl-. NIST WebBook. Available at: [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. Thiourea [webbook.nist.gov]
- 4. Thiourea [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alpha cleavage - Wikipedia [en.wikipedia.org]
- 7. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. isotope.com [isotope.com]
A Technical Guide to the Solubility and Stability of Thiourea-¹³C,¹⁵N₂ for Analytical Applications
Introduction: The Role of Isotopically Labeled Thiourea in Modern Research
Thiourea (SC(NH₂)₂), an organosulfur compound structurally analogous to urea, and its derivatives are foundational scaffolds in medicinal chemistry and organic synthesis.[1] These compounds exhibit a vast range of biological activities, making them crucial for drug development.[1] For researchers engaged in quantitative analysis, particularly those using mass spectrometry, the isotopically labeled version, Thiourea-¹³C,¹⁵N₂, is an invaluable tool. Its deliberate mass shift of +3 amu (from one ¹³C and two ¹⁵N atoms) makes it an ideal internal standard for achieving high accuracy and precision in complex biological matrices.[2]
However, the reliability of any quantitative assay fundamentally depends on the integrity of the standards used. A thorough understanding of the solubility and stability of Thiourea-¹³C,¹⁵N₂ in various solvents is therefore not merely a matter of convenience but a prerequisite for robust and reproducible scientific outcomes. This guide provides an in-depth analysis of these critical physicochemical properties, offering field-proven insights, detailed experimental protocols, and practical recommendations for its use in a research setting.
Section 1: Solubility Profile of Thiourea-¹³C,¹⁵N₂
The solubility of a compound dictates its handling, formulation, and bioavailability.[1] For Thiourea-¹³C,¹⁵N₂, preparing accurate and stable stock solutions is the first step in any experimental workflow.
Core Principles of Thiourea Solubility
The solubility of thiourea is governed by the interplay between its molecular structure and the properties of the solvent. Key influencing factors include:
-
Solvent Polarity : As a polar molecule, thiourea demonstrates significantly higher solubility in polar solvents capable of hydrogen bonding.[1]
-
Hydrogen Bonding : The thiourea molecule can act as both a hydrogen bond donor (via its N-H groups) and an acceptor (via its C=S group), allowing for strong interactions with protic solvents like water and alcohols, as well as polar aprotic solvents like DMSO.[1]
-
Temperature : The dissolution of thiourea is typically an endothermic process, meaning its solubility in most common solvents increases with a rise in temperature.[1][3]
A critical point for researchers is the effect of isotopic labeling on solubility. The substitution of ¹²C with ¹³C and ¹⁴N with ¹⁵N results in a negligible change in the molecule's polarity, hydrogen bonding capacity, and overall molecular volume. Consequently, the solubility of Thiourea-¹³C,¹⁵N₂ is expected to be virtually identical to that of its unlabeled counterpart. Data for unlabeled thiourea can therefore be used as a reliable guide for preparing solutions of the labeled standard.
Quantitative Solubility Data
The following table summarizes the solubility of unlabeled thiourea in several common laboratory solvents. This data serves as a practical reference for preparing stock solutions of Thiourea-¹³C,¹⁵N₂.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |
| Water | 25 | 14.2 | [4][5] |
| Methanol | 25 | 11.9 | [6] |
| Ethanol | 20 | 3.6 | [5] |
| Dimethyl Sulfoxide (DMSO) | 25 | 40 | [7] |
| Dimethylformamide (DMF) | Ambient | Soluble* | [8] |
| Specific quantitative data is not readily available, but thiourea is widely reported as being soluble in DMF for synthetic applications. |
Experimental Protocol: Solubility Determination by Gravimetric Method
To ensure accuracy in preparing saturated stock solutions or for customized solvent systems, an experimental determination of solubility is recommended. The gravimetric method is a robust and straightforward approach.[1]
Causality : This method relies on achieving a thermodynamic equilibrium between the dissolved and undissolved solute in a given solvent at a constant temperature. By precisely measuring the mass of the solute in a known volume of the saturated solution, an accurate solubility value can be calculated.
Methodology :
-
Sample Preparation : Add an excess amount of Thiourea-¹³C,¹⁵N₂ to a known volume of the desired solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration : Tightly seal the vial and agitate the mixture using a shaker or magnetic stirrer in a constant temperature bath (e.g., 25 °C) for 24-48 hours. This extended period is crucial to ensure equilibrium is reached.
-
Phase Separation : Cease agitation and allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours, permitting the undissolved solid to settle completely.
-
Sample Withdrawal : Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette. To prevent particulate transfer, use a syringe filter (e.g., 0.22 µm PTFE).
-
Solvent Evaporation : Transfer the filtered aliquot to a pre-weighed, dry vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight is achieved.
-
Calculation : The solubility is calculated using the following formula: Solubility ( g/100 mL) = [(Mass of vial + residue) - (Mass of vial)] / (Volume of aliquot in mL) * 100
Section 2: Stability Profile of Thiourea-¹³C,¹⁵N₂
The stability of an analytical standard in solution is paramount for ensuring the integrity of experimental results over time.[1] Degradation can lead to a decrease in the effective concentration of the parent compound, the appearance of interfering peaks in chromatograms, and ultimately, inaccurate quantification.[7]
Factors Influencing Thiourea Stability
The thiocarbonyl group in thiourea is susceptible to chemical transformation. Researchers must be vigilant about the following factors:
-
Temperature : Elevated temperatures can accelerate the rate of both hydrolysis and thermal decomposition.[7] For long-term storage, refrigeration or freezing of solutions is advisable, provided the compound remains soluble at lower temperatures.
-
pH : Thiourea stability is pH-dependent. Both strongly acidic and alkaline conditions can promote degradation, particularly hydrolysis.[7][9] Solutions should ideally be prepared in neutral, unbuffered solvents or in a buffer system validated for compatibility.
-
Light : Exposure to UV radiation can induce photodegradation.[7] Stock solutions should always be stored in amber vials or protected from light to minimize this pathway.
-
Oxidizing Agents : The sulfur atom in thiourea is readily oxidized. Contact with atmospheric oxygen or other oxidizing agents can lead to the formation of products like formamidine disulfide or thiourea dioxide.[7][10] It is prudent to prepare solutions fresh and consider purging the headspace of vials with an inert gas like nitrogen or argon for long-term storage.
Primary Degradation Pathways
Two of the most common degradation pathways for thiourea in solution are hydrolysis and oxidation.
-
Hydrolysis : In the presence of water, particularly under non-neutral pH and/or elevated temperature, thiourea can hydrolyze. This process can ultimately lead to the formation of urea, ammonia, and hydrogen sulfide or related sulfur species.[1]
-
Oxidation : Thiourea can be oxidized to formamidine disulfide. This is a common reaction, especially in the presence of mild oxidizing agents.[10] Stronger oxidants, such as hydrogen peroxide, can further oxidize the molecule to thiourea dioxide.
It's important to note that the isotopic labels (¹³C, ¹⁵N₂) do not alter the chemical reactivity of the molecule, so Thiourea-¹³C,¹⁵N₂ will be susceptible to the same degradation pathways as its unlabeled form.
Experimental Protocol: Stability Assessment by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing the stability of a compound in solution.[1] It allows for the separation and quantification of the parent compound from any potential degradation products that may form over time.
Causality : This protocol is designed to be self-validating. By analyzing the solution at defined time points and comparing the peak area of the parent compound to its initial value (T=0), a quantitative measure of degradation can be established. The appearance of new peaks concurrently with the decrease of the parent peak provides direct evidence of degradation.
Methodology :
-
Solution Preparation : Prepare an accurate solution of Thiourea-¹³C,¹⁵N₂ in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0) : Immediately after preparation, analyze the solution by HPLC. This initial analysis serves as the baseline for the stability study.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : Isocratic elution with a simple mobile phase, such as methanol and water, is often sufficient.
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
UV Detection : Monitor at the λmax of thiourea, typically around 234-236 nm.
-
-
-
Incubation : Aliquot the remaining solution into several sealed, light-protected vials and store them under the desired conditions (e.g., room temperature, 4 °C, -20 °C).
-
Time-Point Sampling : At predetermined intervals (e.g., 24h, 48h, 1 week, 1 month), retrieve a vial from storage.
-
HPLC Analysis : Allow the sample to return to room temperature, vortex gently, and analyze it using the same HPLC method established at T=0.
-
Data Analysis : Calculate the percentage of the remaining Thiourea-¹³C,¹⁵N₂ at each time point by comparing its peak area to the peak area at T=0.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
A compound is generally considered stable if the % Remaining is >95%.
-
Section 3: Practical Recommendations for Handling and Storage
Based on the known solubility and stability profiles, the following best practices are recommended for working with Thiourea-¹³C,¹⁵N₂:
-
Solid Compound Storage : The solid, crystalline form of Thiourea-¹³C,¹⁵N₂ should be stored at room temperature in a tightly sealed container, protected from light and moisture. A desiccator can provide an ideal low-humidity environment.[7]
-
Solvent Selection for Stock Solutions : For most applications, DMSO is an excellent choice for preparing high-concentration stock solutions due to the high solubility of thiourea in it. Methanol and water are also suitable, particularly if lower concentrations are needed or if DMSO is incompatible with downstream applications.
-
Stock Solution Storage :
-
Prepare stock solutions fresh whenever possible.
-
For short-term storage (up to one week), refrigeration at 2-8 °C in an amber, tightly sealed vial is recommended.
-
For long-term storage, aliquoting the stock solution into single-use vials and storing at -20 °C or below is the most robust strategy. This minimizes freeze-thaw cycles which can introduce moisture and accelerate degradation.
-
Before use, frozen solutions should be allowed to thaw completely and come to room temperature, then vortexed thoroughly to ensure homogeneity.
-
Conclusion
Thiourea-¹³C,¹⁵N₂ is a powerful tool for quantitative research, but its effective use hinges on proper handling derived from a solid understanding of its physicochemical properties. Its solubility is highest in polar solvents like DMSO, and its stability is best maintained by controlling temperature, pH, and exposure to light and oxidizing agents. By following the detailed protocols and practical recommendations outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of their analytical standards, leading to more accurate, reliable, and reproducible data.
References
- BenchChem. (2025). Solubility and stability of thiourea compounds in organic solvents.
- BenchChem. (2025). Strategies to minimize degradation of thiourea compounds during storage.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16213485, (
ngcontent-ng-c4006390337="" class="ng-star-inserted">13C,15N_2)Thiourea. Retrieved January 8, 2026, from [Link]. -
University of British Columbia. (n.d.). Fundamental study of the chemical stability and oxidation of thiourea in acidic ferric media. UBC Library Open Collections. Retrieved January 8, 2026, from [Link].
-
Wikipedia. (n.d.). Thiourea. Retrieved January 8, 2026, from [Link].
-
Sciencemadness Wiki. (2022, September 15). Thiourea. Retrieved January 8, 2026, from [Link].
-
Scribd. (n.d.). Solubility of Thiourea in Solvents. Retrieved January 8, 2026, from [Link].
-
ResearchGate. (n.d.). Liquid Raman on only a) dimethyl formamide (DMF), b) thiourea (TU)+DMF, and c) TU+DMF+ZrCl4 (0.3M). Retrieved January 8, 2026, from [Link].
-
Occupational Safety and Health Administration. (n.d.). Thiourea Method number: PV2059. Retrieved January 8, 2026, from [Link].
-
ResearchGate. (n.d.). GC tracking of reaction intermediates between thiourea and DMSO at various durations. Retrieved January 8, 2026, from [Link].
-
ResearchGate. (n.d.). Dehydrogenative desulfurization of thiourea derivatives to give carbodiimides, using hydrosilane and an iron complex. Retrieved January 8, 2026, from [Link].
-
Wikipedia. (n.d.). Thiourea. Retrieved January 8, 2026, from [Link].
-
Sahu, S., Sahoo, P. R., Patel, S., & Mishra, B. K. (2011). Oxidation of thiourea and substituted thioureas: a review. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(8), 1591-1635. [Link]
-
Journal of Solution Chemistry. (2009). Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. [Link]
-
Sciencemadness Wiki. (2022). Thiourea. [Link]
-
Wikipedia. (n.d.). Thiourea dioxide. Retrieved January 8, 2026, from [Link].
-
Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
Rethmeier, J., Neumann, G., Stumpf, C., Rabenstein, A., & Vogt, C. (2001). Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 934(1-2), 129–134. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiourea - Wikipedia [en.wikipedia.org]
- 5. Thiourea - Sciencemadness Wiki [sciencemadness.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety and handling precautions for Thiourea-¹³C,¹⁵N₂.
An In-Depth Technical Guide to the Safe Handling of Thiourea-¹³C,¹⁵N₂
This guide provides comprehensive safety protocols and handling procedures for Thiourea-¹³C,¹⁵N₂. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work. The chemical and toxicological properties of Thiourea-¹³C,¹⁵N₂ are fundamentally identical to its unlabeled analogue; therefore, the precautions outlined are based on the established safety profile of thiourea. The higher cost of isotopically labeled materials further underscores the need for meticulous handling to prevent loss of valuable material and ensure personnel safety.
Hazard Identification and Toxicological Profile
Thiourea-¹³C,¹⁵N₂ is classified as a hazardous substance. Understanding its toxicological profile is the cornerstone of safe handling. The primary routes of exposure are inhalation, ingestion, and skin contact.[1] The substance is a suspected carcinogen and reproductive toxin, necessitating stringent exposure controls.[2][3][4]
1.1. GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The classification for thiourea is summarized below.[5]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[2][5][6] |
| Carcinogenicity | 2 | H351: Suspected of causing cancer[2][5][6] |
| Reproductive Toxicity | 2 | H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child[2][3] |
| Hazardous to the Aquatic Environment (Chronic) | 2 | H411: Toxic to aquatic life with long lasting effects[2][5][6][7] |
1.2. Health Effects
-
Carcinogenicity: Thiourea is listed as a substance that may be a carcinogen in humans.[8] All contact should be minimized to the lowest possible level.[8]
-
Reproductive Toxicity: The compound is suspected of damaging fertility and the unborn child.[2][3] Personnel who are pregnant or planning to become pregnant should avoid exposure.
-
Acute Toxicity: It is harmful if swallowed, with an oral LD50 in rats of 125 mg/kg.[9] Ingestion can lead to symptoms such as nausea, vomiting, and potential thyroid damage.[10]
-
Skin Sensitization: Although not classified as a sensitizer, repeated or prolonged contact may cause skin allergies.[8][11] If an allergy develops, very low future exposure can trigger itching and a skin rash.[8]
-
Organ Effects: Prolonged or repeated exposure may damage the bone marrow and have adverse effects on the thyroid gland.[8][11][12]
Exposure Control and Personal Protective Equipment (PPE)
To mitigate the risks associated with Thiourea-¹³C,¹⁵N₂, a multi-layered approach combining engineering controls, administrative controls, and personal protective equipment is required.
2.1. Engineering Controls
-
Chemical Fume Hood: All manipulations of solid Thiourea-¹³C,¹⁵N₂ or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[13] The fume hood provides primary containment and protects the user from airborne particles and vapors.
-
Ventilation: General laboratory ventilation should be maintained to ensure a safe ambient environment.[2]
2.2. Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used consistently and correctly. The choice of PPE is dictated by the hazards of the material.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields.[13] | Protects eyes from dust particles and splashes. A face shield should be worn with goggles if there is a significant risk of splashing.[14] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber).[13][15] | Prevents skin contact. Gloves must be inspected for tears or holes before each use. Use proper glove removal technique to avoid contaminating skin.[13] |
| Protective Clothing | Laboratory coat.[13] | Protects skin and personal clothing from contamination. Lab coats should be kept buttoned and should not be taken home.[8] |
| Respiratory Protection | NIOSH-approved respirator.[13] | Required if working outside a fume hood, if ventilation is inadequate, or if dust is generated.[13] The type depends on the airborne concentration. For weighing powder, a particulate respirator is appropriate. |
Diagram: PPE Donning and Doffing Workflow
The following diagram illustrates the logical sequence for putting on (donning) and taking off (doffing) PPE to minimize cross-contamination.
Caption: Logical workflow for donning and doffing Personal Protective Equipment.
Standard Operating Procedure for Handling and Storage
This section provides a step-by-step methodology for a common laboratory task: weighing the solid compound and preparing a stock solution.
3.1. Experimental Protocol: Weighing and Dissolution
-
Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh paper, vials, solvent, vortex mixer).
-
Don PPE: Put on all required PPE as described in Section 2.2 and the workflow diagram. The causality is to establish a complete barrier before any potential exposure.
-
Tare Balance: Place a piece of weigh paper on the analytical balance inside the fume hood and tare the balance. This ensures an accurate measurement of the compound.
-
Weigh Compound: Carefully transfer the desired amount of Thiourea-¹³C,¹⁵N₂ onto the weigh paper using a clean spatula. Perform this action slowly and close to the surface to prevent the generation of airborne dust.[10][13]
-
Transfer to Vial: Carefully fold the weigh paper and transfer the solid into a pre-labeled vial. This step is critical to avoid losing any of the valuable isotopically labeled material.
-
Add Solvent: Add the appropriate solvent to the vial. The volume should be sufficient to completely dissolve the solid.
-
Dissolve: Cap the vial securely and mix using a vortex mixer until the solid is fully dissolved.
-
Clean-up: Dispose of the used weigh paper and any contaminated items in the designated solid hazardous waste container.[13] Wipe down the spatula and the work surface with an appropriate cleaning agent.
-
Doff PPE: Remove PPE in the correct order to prevent self-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[12][13]
3.2. Storage Requirements
Proper storage is essential for maintaining the integrity of the compound and ensuring safety.
-
Container: Store in the original, tightly closed container.[8][15]
-
Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight.[3][15]
-
Security: The storage area should be a locked cabinet or room to restrict access to authorized personnel only.[13][15]
-
Incompatibilities: Store separately from incompatible materials such as strong acids, strong oxidizing agents, and acrolein.[8][16] Violent reactions can occur with these substances.[8][16]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
4.1. First Aid Measures
The following table summarizes first aid responses. In all cases of doubt or if symptoms persist, seek immediate medical attention.[2]
| Exposure Route | First Aid Protocol |
| Ingestion | Rinse mouth with water (only if the person is conscious).[2] Do NOT induce vomiting.[2][10][16] Call a poison control center or doctor immediately.[4] |
| Inhalation | Move the affected person to fresh air.[10] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical assistance.[2][10] |
| Skin Contact | Immediately remove all contaminated clothing.[2] Wash the affected skin area with plenty of soap and water.[2][8] |
| Eye Contact | Immediately flush eyes with copious amounts of clean, fresh water for at least 15 minutes, holding the eyelids apart.[2][8] Remove contact lenses if present and easy to do.[2] |
4.2. Spill Management
A spill of Thiourea-¹³C,¹⁵N₂ must be treated as a hazardous event.
-
Evacuate: Evacuate all non-essential personnel from the immediate spill area.[8]
-
Communicate: Alert others in the laboratory and your supervisor.
-
Protect: Wear appropriate PPE, including respiratory protection, before attempting cleanup.[15]
-
Contain & Clean:
-
Decontaminate: Ventilate the area and wash the spill site after the material has been collected.[8]
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.[13]
Diagram: Spill Response Decision Tree
This flowchart provides a logical path for responding to a chemical spill.
Caption: Decision-making workflow for responding to a chemical spill.
Waste Disposal
All waste containing Thiourea-¹³C,¹⁵N₂ must be treated as hazardous waste.[8][13]
-
Solid Waste: Collect all contaminated solid waste, including gloves, weigh paper, and absorbent materials, in a clearly labeled, sealed hazardous waste container.[13]
-
Liquid Waste: Unused solutions should be collected in a labeled, sealed hazardous waste container. Do not discharge into drains or the environment.[2][7]
-
Disposal: All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.[4][13]
Physical and Chemical Properties
While isotopic labeling slightly increases the molecular weight, other physical properties are essentially unchanged from the unlabeled compound.
| Property | Value |
| Chemical Formula | ¹³CH₄¹⁵N₂S[5] |
| Molecular Weight | 79.10 g/mol [3][5] |
| Appearance | White crystalline solid or powder[1][11][17] |
| Solubility | Soluble in water[1][16] |
| Storage Temperature | Room temperature, away from light and moisture[3] |
References
-
Safety Data Sheet: thiourea - Chemos GmbH&Co.KG. (2023-04-17). Available at: [Link]
-
Hazard Substance Fact Sheet: Thiourea - NJ.gov. (2002-07). Available at: [Link]
-
Material Safety Data Sheet: Thiourea - Anchem Sales. (2014-01-01). Available at: [Link]
-
Safety First: Essential Handling and Safety Guidelines for Thiourea - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Safety Data Sheet Thiourea - Redox. (2022-03-09). Available at: [Link]
-
Safety Data Sheet: Thiourea - Carl ROTH. Available at: [Link]
-
Thiourea SDS - Hill Brothers Chemical Company. Available at: [Link]
-
Safety Data Sheet: Thiourea - Carl ROTH. Available at: [Link]
-
(
ngcontent-ng-c4006390337="" class="ng-star-inserted">13C,15N_2)Thiourea | CH4N2S | CID 16213485 - PubChem - NIH. Available at: [Link] -
Thiourea MSDS: Safety and Handling Guide - Scribd. Available at: [Link]
-
SAFETY DATA SHEET (SDS) - Thiourea papers - Southern Biological. (2023-09-19). Available at: [Link]
-
ICSC 0680 - THIOUREA - ILO/WHO. Available at: [Link]
-
THIOUREA - atamankimya.com. Available at: [Link]
-
Thiourea Structure - BYJU'S. Available at: [Link]
-
Thiourea-13C | CH4N2S | CID 12201089 - PubChem - NIH. Available at: [Link]
-
Thiourea | H2NCSNH2 | CID 2723790 - PubChem - NIH. Available at: [Link]
-
Thiourea toxicity in mouse C3H/10T1/2 cells expressing human flavin-dependent monooxygenase 3 - PubMed. (2002-06-28). Available at: [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. chemos.de [chemos.de]
- 3. isotope.com [isotope.com]
- 4. fishersci.com [fishersci.com]
- 5. (~13~C,~15~N_2_)Thiourea | CH4N2S | CID 16213485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. nj.gov [nj.gov]
- 9. scribd.com [scribd.com]
- 10. anchemsales.com [anchemsales.com]
- 11. ICSC 0680 - THIOUREA [chemicalsafety.ilo.org]
- 12. nbinno.com [nbinno.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. hillbrothers.com [hillbrothers.com]
- 15. redox.com [redox.com]
- 16. THIOUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cellular Labeling with Thiourea-¹³C,¹⁵N₂
Introduction: A Novel Frontier in Metabolic Labeling
Stable isotope labeling has become an indispensable tool in the quantitative analysis of cellular metabolism, proteomics, and drug discovery.[1][2][3][4][5] Techniques such as Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) have revolutionized our understanding of protein dynamics by incorporating "heavy" amino acids into the proteome.[1][2][3][4] However, the exploration of novel, non-canonical labeling reagents offers the potential to probe different facets of cellular metabolism and biosynthetic pathways.
This document introduces a pioneering, albeit presently theoretical, protocol for the use of Thiourea-¹³C,¹⁵N₂ as a metabolic labeling agent in mammalian cell culture. Thiourea, a small organosulfur compound, presents a unique opportunity to trace the metabolic fate of its constituent carbon and nitrogen atoms through various cellular pathways.[6] It is crucial to note that while Thiourea-¹³C,¹⁵N₂ is commercially available, its application as a metabolic labeling agent is a novel concept and the protocols outlined herein are based on established principles of metabolic tracer studies and cytotoxicity assessments.[7][8]
The central hypothesis for the utility of Thiourea-¹³C,¹⁵N₂ as a labeling agent is its potential intracellular degradation and subsequent incorporation of its ¹³C and ¹⁵N isotopes into metabolic precursor pools. While the precise metabolic fate of thiourea in mammalian cells is an active area of research, it is known to undergo S-oxygenation and can interact with cellular redox systems.[9] It is plausible that its breakdown could contribute the labeled carbon and nitrogen to the cellular pools of CO₂/bicarbonate and ammonia, respectively. These precursors are fundamental to numerous biosynthetic pathways, including amino acid and nucleotide synthesis.
I. Foundational Principles and Rationale
The core principle of this protocol lies in introducing Thiourea-¹³C,¹⁵N₂ into the cell culture medium, allowing for its uptake and metabolic processing by the cells. The incorporated ¹³C and ¹⁵N atoms will introduce a predictable mass shift in biomolecules, enabling their differentiation from their unlabeled counterparts by mass spectrometry.[10][11]
Hypothetical Metabolic Incorporation Pathway
The proposed metabolic incorporation of the isotopic labels from Thiourea-¹³C,¹⁵N₂ is a multi-step process.
This speculative pathway suggests that the cellular machinery catabolizes thiourea, releasing its labeled carbon and nitrogen into central metabolic pathways. This allows for the widespread labeling of a variety of macromolecules.
II. Pre-experimental Validation: Cytotoxicity Assessment
Thiourea and its derivatives have been reported to exhibit cytotoxic effects, with IC50 values varying significantly across different cell lines.[1][2][12] Therefore, a critical preliminary step is to determine the non-toxic concentration range of Thiourea-¹³C,¹⁵N₂ for the specific cell line under investigation.
Protocol for Determining Non-Toxic Concentration using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a reliable indicator of cell viability.[13]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Thiourea-¹³C,¹⁵N₂
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Thiourea Dilution Series: Prepare a series of dilutions of Thiourea-¹³C,¹⁵N₂ in complete medium. A suggested starting range is from 1 µM to 10 mM.
-
Treatment: Remove the medium from the wells and replace it with 100 µL of the prepared thiourea dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve thiourea, e.g., DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plate for a duration that reflects the intended labeling experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the thiourea concentration to determine the highest concentration that does not significantly reduce cell viability (e.g., >95% viability). This will be your working concentration for the labeling experiment.
III. Detailed Protocol for Cell Culture Labeling
This protocol outlines the steps for labeling adherent mammalian cells with Thiourea-¹³C,¹⁵N₂.
Materials
-
Cell line of interest
-
Complete cell culture medium
-
Thiourea-¹³C,¹⁵N₂ (dissolved in a suitable solvent like DMSO at a high stock concentration)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Centrifuge tubes
-
Liquid nitrogen or -80°C freezer for sample storage
Labeling Workflow
Step-by-Step Procedure
-
Cell Seeding: Seed the cells in culture dishes at a density that will ensure they are in the logarithmic growth phase at the time of harvest. Allow the cells to attach and grow for 24 hours.
-
Preparation of Labeling Medium: Prepare the complete cell culture medium containing the predetermined non-toxic concentration of Thiourea-¹³C,¹⁵N₂. Ensure the final concentration of the solvent (e.g., DMSO) is minimal and non-toxic to the cells (typically <0.1%).
-
Labeling: Aspirate the existing medium from the culture dishes and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for the desired period. The optimal labeling time will depend on the cell line's doubling time and the turnover rate of the biomolecules of interest. A typical starting point is 24 to 48 hours.
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove any residual labeling medium.
-
Add an appropriate lysis buffer to the dish and scrape the cells.
-
Collect the cell lysate in a microcentrifuge tube.
-
-
Sample Storage: Snap-freeze the cell lysate in liquid nitrogen and store at -80°C until further processing for downstream analysis.
IV. Downstream Applications and Data Analysis
The primary application of this labeling protocol is for mass spectrometry-based analysis of the cellular metabolome and proteome.
Sample Preparation for Mass Spectrometry
Proper sample preparation is crucial for accurate metabolomic and proteomic analysis.[1][2][3][4][12]
-
Metabolomics: Metabolites can be extracted using a variety of methods, such as methanol-chloroform extraction, to separate polar and nonpolar metabolites.[2]
-
Proteomics: For proteomic analysis, proteins should be extracted, quantified, and then digested into peptides using an enzyme like trypsin.
Mass Spectrometry Analysis
Liquid chromatography-mass spectrometry (LC-MS/MS) is the preferred method for analyzing the labeled samples. The mass spectrometer will detect the mass shift in peptides and metabolites containing the ¹³C and ¹⁵N isotopes.
Data Interpretation
The data analysis will involve identifying the labeled molecules and quantifying the level of isotope incorporation. This can provide insights into the metabolic flux through various pathways.[7][14]
V. Troubleshooting
| Problem | Possible Cause | Solution |
| Low cell viability | Thiourea concentration is too high. | Re-evaluate the non-toxic concentration using the MTT assay. Shorten the incubation time. |
| Low labeling efficiency | Insufficient incubation time. | Increase the labeling duration. Ensure the thiourea concentration is adequate. |
| Cell line has a slow metabolic rate. | Optimize labeling time based on cell doubling time. | |
| Contamination | Poor aseptic technique. | Review and adhere to strict sterile cell culture practices. |
| Precipitate in media | Thiourea solubility issues. | Ensure the stock solution is fully dissolved before adding to the medium. Filter-sterilize the final labeling medium. |
VI. Conclusion
The use of Thiourea-¹³C,¹⁵N₂ for metabolic labeling represents a novel approach with the potential to provide new insights into cellular metabolism. The protocol detailed here provides a comprehensive framework for researchers to explore this new tool. It is imperative to underscore the importance of the initial cytotoxicity assessment to ensure the validity and reproducibility of the experimental results. As with any new technique, optimization of the labeling conditions for each specific cell line and experimental question is paramount.
VII. References
-
Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11684.
-
Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650-2660.
-
van der Heide, S., et al. (1998). Cytotoxicity of a series of mono- and di-substituted thiourea in freshly isolated rat hepatocytes: a preliminary structure-toxicity relationship study. Toxicology in Vitro, 12(2), 165-173.
-
Gornicka, A., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23.
-
Navarrete-Vázquez, G., et al. (2011). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 16(11), 9344-9364.
-
Ahmad, I., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2649.
-
Ziegler-Skylakakis, K., & Andrae, U. (1998). S-oxygenation of thiourea results in the formation of genotoxic products. Environmental and Molecular Mutagenesis, 31(4), 362-373.
-
ResearchGate. (n.d.). How to determine non-cytotoxic drug concentration using MTT assay? Retrieved from [Link]
-
Badr, H. A., et al. (2024). Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. bioRxiv.
-
PubMed. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Retrieved from [Link]
-
PubChem. (n.d.). Thiourea. Retrieved from [Link]
-
Estévez-Fregoso, E., et al. (2015). Structure-activity analysis of thiourea analogs as inhibitors of UT-A and UT-B urea transporters. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(10), 2269-2276.
-
Taylor & Francis Online. (2022). Stable isotope labeling by amino acids in cell culture. Retrieved from [Link]
-
MDPI. (2022). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Retrieved from [Link]
-
Chou, C. L., et al. (1990). Concentration dependence of urea and thiourea transport in rat inner medullary collecting duct. American Journal of Physiology-Renal Physiology, 258(3), F486-F492.
-
Bitesize Bio. (2024). A Beginner's Guide to Metabolic Tracing. Retrieved from [Link]
-
PubMed Central. (2021). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Thiourea (HMDB0034155). Retrieved from [Link]
-
YouTube. (2022). Troubleshooting and optimizing lab experiments. Retrieved from [Link]
-
Metallo, C. M., et al. (2011). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 13(6), 698-709.
-
ResearchGate. (n.d.). (PDF) Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation. Retrieved from [Link]
-
PubMed Central. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Retrieved from [Link]
-
PubMed Central. (2013). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Retrieved from [Link]
-
PubMed Central. (2022). 13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo. Retrieved from [Link]
-
PubMed Central. (2015). 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts. Retrieved from [Link]
-
PubMed. (2002). Thiourea toxicity in mouse C3H/10T1/2 cells expressing human flavin-dependent monooxygenase 3. Retrieved from [Link]
-
PubMed. (1976). Metabolic fate of ethylenethiourea in pregnant rats. Retrieved from [Link]
-
PubMed Central. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Retrieved from [Link]
Sources
- 1. Sample preparation | Metabolomics [ebi.ac.uk]
- 2. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. organomation.com [organomation.com]
- 4. Mass spectrometry-based metabolomics: a guide for annotation, quantification and best reporting practices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. f1000research.com [f1000research.com]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S-oxygenation of thiourea results in the formation of genotoxic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. metabolon.com [metabolon.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]
Thiourea-¹³C,¹⁵N₂: The Gold Standard Internal Standard for Quantitative LC-MS Analysis of Small Polar Analytes
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The quantitative analysis of small, polar molecules by liquid chromatography-mass spectrometry (LC-MS) is frequently challenged by matrix effects, variable extraction recovery, and fluctuations in instrument response. The use of a high-quality internal standard is paramount to achieving accurate and reproducible results. This application note provides a comprehensive technical guide and detailed protocols for the use of Thiourea-¹³C,¹⁵N₂ as a stable isotope-labeled internal standard (SIL-IS). We will explore the scientific rationale for its selection, provide step-by-step experimental workflows, and present expected performance data, establishing Thiourea-¹³C,¹⁵N₂ as an exemplary internal standard for demanding quantitative applications.
The Imperative for an Ideal Internal Standard
In quantitative LC-MS, an internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) to correct for analytical variability.[1] The fundamental principle is that any loss or signal variation experienced by the analyte of interest will be mirrored by the IS. The final quantification is based on the ratio of the analyte response to the IS response, thereby normalizing for variations throughout the analytical process.[1]
While structurally similar analogs can be used, stable isotope-labeled internal standards are considered the gold standard.[2][3] A SIL-IS is chemically identical to the analyte, with one or more atoms replaced by a heavy isotope (e.g., ¹³C, ¹⁵N, ²H).[4] This near-perfect chemical mimicry ensures that the SIL-IS co-elutes with the analyte and experiences identical behavior during sample extraction, chromatography, and ionization in the MS source.[5][6] This co-elution is critical for effectively compensating for matrix-induced ion suppression or enhancement, a common issue in complex biological samples.[7][8]
Thiourea-¹³C,¹⁵N₂: Physicochemical Properties and Rationale for Use
Thiourea is a small, polar organosulfur compound (Formula: CH₄N₂S) that serves as a representative model for a class of challenging analytes.[9][10] Its isotopically labeled counterpart, Thiourea-¹³C,¹⁵N₂, is an ideal IS for several key reasons.
| Property | Unlabeled Thiourea | Thiourea-¹³C,¹⁵N₂ (IS) | Justification for Use as an IS |
| Chemical Formula | CH₄N₂S | ¹³CH₄¹⁵N₂S | Identical chemical structure ensures co-elution and identical behavior during sample processing and ionization.[1][6] |
| CAS Number | 62-56-6[9] | 285977-83-5[11] | Unique identifier for sourcing and tracking. |
| Monoisotopic Mass | ~76.02 Da | ~79.02 Da | A +3 Da mass shift provides clear mass spectrometric differentiation from the analyte, preventing signal overlap.[1] |
| Isotopic Purity | N/A | Typically >98% for ¹³C and ¹⁵N | High isotopic purity is essential to minimize the unlabeled analyte's contribution to the IS signal.[12] |
| Chemical Stability | Stable | Stable | The isotopic labels are placed on non-exchangeable positions (carbon and nitrogen backbone), ensuring the mass difference is maintained throughout the procedure.[6] |
The incorporation of both ¹³C and ¹⁵N isotopes provides a +3 Dalton mass shift, which is sufficient to move the isotopic cluster of the IS away from that of the unlabeled analyte, a critical factor for avoiding analytical bias.[12]
Experimental Workflow and Protocols
This section provides a detailed, self-validating protocol for the quantitative analysis of a model analyte (unlabeled thiourea) using Thiourea-¹³C,¹⁵N₂ as the internal standard in a common biological matrix like human plasma.
Overall Experimental Workflow
The entire process, from sample receipt to final data reporting, follows a structured path designed to ensure data integrity.
Caption: High-level workflow for quantitative LC-MS analysis.
Materials and Reagents
-
Analytes: Thiourea (Sigma-Aldrich or equivalent), Thiourea-¹³C,¹⁵N₂ (Cambridge Isotope Laboratories, Inc.[11])
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (>18 MΩ·cm)
-
Reagents: Formic Acid (LC-MS Grade), Ammonium Acetate (LC-MS Grade)
-
Matrix: Blank human plasma (drug-free)
Preparation of Stock and Working Solutions
Causality: Preparing accurate stock and working solutions is the foundation of quantitative analysis. Using a solvent like methanol ensures good solubility for both the analyte and the IS. Serial dilutions are performed to create a calibration curve that brackets the expected concentration range of the unknown samples.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of Thiourea and Thiourea-¹³C,¹⁵N₂ into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume. Mix thoroughly. These stocks are stable for several months at -20°C.
-
-
Working Internal Standard (IS) Solution (100 ng/mL):
-
Perform serial dilutions of the Thiourea-¹³C,¹⁵N₂ primary stock with 50:50 (v/v) acetonitrile:water.
-
The final concentration should be chosen to yield a robust signal in the mass spectrometer without being excessively high, which could cause detector saturation.
-
-
Calibration Standards (Calibrators):
-
Perform serial dilutions of the unlabeled Thiourea primary stock to create a series of working solutions.
-
Spike these working solutions into blank human plasma to create calibrators ranging from, for example, 1 ng/mL to 2000 ng/mL.
-
Sample Preparation Protocol: Protein Precipitation
Causality: Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples, which would otherwise foul the LC column and MS source.[13] Acetonitrile is an efficient precipitating agent and is compatible with reversed-phase chromatography.
-
Label 1.5 mL microcentrifuge tubes for each calibrator, QC, and unknown sample.
-
Pipette 50 µL of the appropriate sample into each tube.
-
Add 150 µL of the Working IS Solution (100 ng/mL in acetonitrile) to each tube. The IS addition and protein precipitation occur in a single step.
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Causality: For small polar analytes like thiourea, standard C18 columns may provide insufficient retention.[14] Using a column designed for polar analytes (e.g., a polar-endcapped C18 or a HILIC column) is recommended. The mobile phase contains a weak acid (formic acid) to promote protonation and enhance signal in positive ion electrospray ionization (ESI+).
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system |
| Column | Polar-Reversed Phase Column (e.g., C18 AQ), 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to 5% B and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: 77.0 → 60.0; IS: 80.0 → 63.0[15][16] |
| Source Temp. | 500°C |
| Gas 1 / Gas 2 | 50 / 50 (arbitrary units) |
The Principle of Internal Standard Correction
The core of the SIL-IS methodology is the use of a response ratio. The diagram below illustrates how this ratio remains stable even when absolute signal intensity fluctuates due to matrix effects or instrument variability.
Caption: Internal standard correction for matrix effects.
Method Validation and Expected Performance
A robust quantitative method must be validated to demonstrate its reliability. Key validation parameters, based on guidelines such as the ICH M10 for bioanalytical method validation, are summarized below with expected performance data.
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | > 0.99 | > 0.995 |
| Range | e.g., 1 - 2000 ng/mL | Meets requirement |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | 92% - 108% |
| Precision (%CV) | < 15% (< 20% at LLOQ) | < 10% |
| Matrix Effect | IS-normalized factor between 0.85 and 1.15 | 0.95 - 1.05 |
| Extraction Recovery | Consistent and reproducible | > 85% |
| Stability | Analyte stable under tested conditions | Stable for 24h in autosampler |
Conclusion
Thiourea-¹³C,¹⁵N₂ serves as an outstanding internal standard for the LC-MS based quantification of its unlabeled analog and can be a valuable tool in the development of methods for other small, polar analytes. Its use, embedded within a properly validated workflow, corrects for analytical variability and mitigates matrix effects, thereby ensuring the highest levels of accuracy, precision, and data integrity.[4][5] This application note provides the foundational protocol and scientific rationale for researchers to confidently implement this gold-standard approach in their own laboratories.
References
-
Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Retrieved from [Link]
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
-
Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]
-
Chromatography Online. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard?. Retrieved from [Link]
-
Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Thiourea. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2019, September 27). (PDF) Synthesis and characterization of thiourea. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Thiourea Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
-
Bueschl, C., Krska, R., Kluger, B., & Schuhmacher, R. (2012). Isotopic labeling-assisted metabolomics using LC–MS. Analytical and bioanalytical chemistry, 404(5), 1117–1135. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thiourea-13C. In PubChem Compound Database. Retrieved from [Link]
-
Ataman Kimya. (n.d.). THIOUREA. Retrieved from [Link]
-
bioRxiv. (2023, June 30). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals through nLC/MS-MS. Retrieved from [Link]
-
TSI Journals. (n.d.). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Thiourea in Noodle and Rice Flour by Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Swanson, N. W., et al. (2016). LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters. Analytical and Bioanalytical Chemistry, 408(12), 3233-3243. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Determination of Thiourea in Noodle and Rice Flour by Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Research@WUR. (2022, May 23). LC-MSMS - Points of attention when using isotope labelled standards. Retrieved from [Link]
-
ResearchGate. (2012, August 6). Isotopic labeling-assisted metabolomics using LC–MS. Retrieved from [Link]
-
Chromatography Forum. (2015, December 19). hplc of thiourea. Retrieved from [Link]
Sources
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thiourea [webbook.nist.gov]
- 10. atamankimya.com [atamankimya.com]
- 11. isotope.com [isotope.com]
- 12. research.wur.nl [research.wur.nl]
- 13. youtube.com [youtube.com]
- 14. hplc of thiourea - Chromatography Forum [chromforum.org]
- 15. researchgate.net [researchgate.net]
- 16. Determination of Thiourea in Noodle and Rice Flour by Liquid Chromatography-Mass Spectrometry | Semantic Scholar [semanticscholar.org]
Introduction: The Principle and Application of Isotopic Labeling in Quantitative Proteomics
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.
Quantitative proteomics is fundamental to understanding cellular processes, identifying biomarkers, and elucidating drug mechanisms of action. A key technique in this field is stable isotope labeling, which allows for the accurate relative or absolute quantification of proteins across different samples. While various methods exist, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture) and iTRAQ (isobaric Tags for Relative and Absolute Quantitation), the choice of labeling strategy depends on the specific biological question and experimental system.
This document provides a detailed guide to the use of Thiourea-¹³C,¹⁵N₂ as a chemical labeling agent for quantitative proteomics. It is important to note that Thiourea-¹³C,¹⁵N₂ is not typically used for metabolic labeling directly within cell culture. Instead, it serves as a powerful chemical labeling reagent applied after protein extraction and digestion. The primary mechanism involves the derivatization of primary amines, particularly the N-termini of peptides and the epsilon-amino group of lysine residues. This process, known as guanidination, converts lysine residues into homoarginine.
The use of isotopically labeled thiourea introduces a specific mass shift in the labeled peptides, allowing for their differentiation and quantification by mass spectrometry. The heavy isotopes (¹³C and ¹⁵N) ensure that the labeled and unlabeled peptides have nearly identical chemical properties and chromatographic behavior, leading to high accuracy in quantification.
Core Principle: Chemical Guanidination with Thiourea
The fundamental reaction involves the modification of primary amines on peptides with thiourea under basic conditions. This reaction is particularly efficient for the ε-amino group of lysine residues. The process converts lysine into a homoarginine residue, which has properties similar to arginine. This is advantageous because the resulting guanidinium group is highly basic, leading to enhanced ionization efficiency and more predictable fragmentation patterns (predominantly producing y-ions) in collision-induced dissociation (CID) mass spectrometry, which can improve peptide identification and quantification.
When Thiourea-¹³C,¹⁵N₂ is used, the heavy isotopes are incorporated into the newly formed homoarginine, resulting in a defined mass increase compared to a sample labeled with a light (natural isotope abundance) version of the reagent.
Experimental Workflow Overview
The overall process involves protein extraction from different sample groups (e.g., control vs. treated), tryptic digestion, chemical labeling of the resulting peptides with light and heavy versions of thiourea, followed by mixing of the samples and analysis by LC-MS/MS.
Caption: Workflow for quantitative proteomics using thiourea chemical labeling.
Detailed Protocol: Peptide Labeling with Thiourea-¹³C,¹⁵N₂
This protocol outlines the steps for chemical labeling of peptide samples derived from protein digests. It assumes that protein extraction, quantification, and tryptic digestion have already been performed.
Materials and Reagents
-
Lyophilized peptide samples
-
Thiourea-¹³C,¹⁵N₂ (Heavy label)
-
Thiourea (Light label, natural isotopic abundance)
-
Ammonium hydroxide (NH₄OH), ~25% solution
-
Trifluoroacetic acid (TFA)
-
HPLC-grade water
-
C18 desalting spin tips or cartridges
-
Lyophilizer or vacuum concentrator
Step-by-Step Methodology
1. Reconstitution of Peptides:
-
Resuspend the lyophilized peptide samples (e.g., 100 µg each for control and experimental) in 50 µL of 50 mM ammonium hydroxide solution.
-
Rationale: A basic pH is required to deprotonate the primary amine groups (N-terminus and lysine side chains), making them nucleophilic and reactive towards the labeling reagent.
2. Preparation of Labeling Reagents:
-
Prepare a 1 M solution of both light Thiourea and heavy Thiourea-¹³C,¹⁵N₂ in HPLC-grade water.
-
Expertise Note: It is critical to prepare these solutions fresh to avoid degradation. The high concentration ensures the reaction proceeds efficiently.
3. Labeling Reaction:
-
To the control peptide sample, add the light Thiourea solution to a final concentration of 0.5 M.
-
To the experimental peptide sample, add the heavy Thiourea-¹³C,¹⁵N₂ solution to a final concentration of 0.5 M.
-
Incubate the reactions at 60°C for 1 hour.
-
Rationale: The elevated temperature accelerates the guanidination reaction. An incubation time of one hour is typically sufficient for complete labeling of most peptides.
4. Quenching the Reaction:
-
After incubation, stop the reaction by acidification. Add 5 µL of 5% TFA to each sample.
-
Verify that the pH is below 3.
-
Rationale: Acidification protonates the remaining primary amines, effectively stopping the labeling reaction. This step is crucial for preventing over-labeling or side reactions.
5. Sample Combination and Desalting:
-
Combine the light-labeled and heavy-labeled peptide samples at a 1:1 ratio based on the initial protein amount.
-
Proceed immediately to desalting using C18 spin tips or cartridges according to the manufacturer's protocol. This step removes excess labeling reagent, salts, and other impurities that can interfere with mass spectrometry analysis.
-
Expertise Note: Incomplete removal of thiourea can lead to ion suppression and contamination of the LC-MS system.
6. Sample Concentration:
-
Lyophilize the desalted peptide sample to dryness using a vacuum concentrator.
-
The sample is now ready for reconstitution in an appropriate buffer (e.g., 0.1% formic acid) for LC-MS/MS analysis.
Data Analysis and Interpretation
After LC-MS/MS analysis, the data processing software will identify peptide pairs that are chemically identical but differ by a specific mass shift corresponding to the isotopic label.
| Label | Isotopic Composition | Mass Shift (Da) |
| Light Thiourea | ¹²C, ¹⁴N₂ | 0 (Reference) |
| Heavy Thiourea | ¹³C, ¹⁵N₂ | +3.0083 |
The software calculates the ratio of the peak intensities for the heavy and light peptide pairs. This ratio directly reflects the relative abundance of the peptide (and thus the parent protein) in the two original samples.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Reaction pH was too low. | Ensure the pH of the peptide solution is sufficiently basic (pH > 10) before adding the thiourea reagent. |
| Reagent degradation. | Prepare fresh thiourea solutions immediately before use. | |
| Poor Quantification Accuracy | Inaccurate initial protein quantification. | Use a reliable protein assay (e.g., BCA) and ensure equal amounts of protein are used as the starting material. |
| Incomplete mixing of samples. | Ensure thorough vortexing after combining the light and heavy labeled samples. | |
| High Signal of Unlabeled Peptides | Incomplete reaction. | Increase incubation time or temperature. Ensure the molar excess of the labeling reagent is sufficient. |
References
-
Koolman, J., & Röhm, K. H. (2005). Color Atlas of Biochemistry (2nd ed.). Thieme. The guanidinium group formation is a classic biochemical reaction. While this textbook does not detail the proteomics application, it covers the fundamental chemistry of amino acid side chains. URL: [Link]
-
Habeeb, A. F. S. A. (1959). Reaction of protein sulfhydryl groups with N-ethylmaleimide. Journal of Biological Chemistry, 234(5), 1234-1239. This paper is an example of early work on chemical modification of amino acid residues, establishing principles applicable to reactions like guanidination. URL: [Link]
A Novel SILAC Approach: Metabolic Labeling of the Proteome using Thiourea-¹³C,¹⁵N₂ as a Precursor for Arginine Biosynthesis
An Application Note and Protocol for Proteomic Researchers
Senior Application Scientist: Gemini
Abstract
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a cornerstone of quantitative proteomics, enabling precise relative quantification of thousands of proteins by metabolic incorporation of isotopically labeled amino acids.[1][2] Traditionally, SILAC relies on essential amino acids like arginine and lysine.[3] This application note introduces a novel and innovative methodology utilizing isotopically labeled Thiourea-¹³C,¹⁵N₂ as a metabolic precursor for the de novo synthesis of "heavy" arginine. We hypothesize a cellular metabolic pathway where thiourea is processed and its labeled core is integrated into the arginine biosynthesis pathway, ultimately labeling the guanidinium group of arginine. This approach opens new avenues for studying arginine metabolism and provides an alternative labeling strategy for quantitative proteomics. We provide a comprehensive theoretical framework, detailed protocols for implementation—from cytotoxicity assessment to mass spectrometry analysis—and troubleshooting guidance for researchers aiming to explore this cutting-graft technique.
Principle of the Method: The Metabolic Journey from Thiourea to Arginine
The central hypothesis of this technique is that mammalian cells can metabolize exogenously supplied thiourea and utilize its carbon and nitrogen atoms to synthesize arginine. While thiourea is not a canonical amino acid, its structure, SC(NH₂)₂, is analogous to urea, a key player in amino acid metabolism.[4] We propose a two-stage metabolic conversion process:
-
Hydrolysis to Labeled Urea : We posit that intracellular enzymes, potentially non-specific hydrolases, convert Thiourea-¹³C,¹⁵N₂ into Urea-¹³C,¹⁵N₂ and hydrogen sulfide.
-
Incorporation into the Arginine Biosynthesis Pathway : The resulting labeled urea enters the established urea cycle and arginine biosynthesis pathway.[5][6] The key steps, occurring in the cytoplasm, involve the conversion of L-ornithine to L-citrulline and subsequently to L-arginine. The labeled atoms from the metabolized thiourea are incorporated into the guanidinium group of the newly synthesized L-arginine.
This newly synthesized "heavy" ¹³C,¹⁵N-Arginine is then charged to its cognate tRNA and incorporated into proteins during translation, effectively labeling the cellular proteome for mass spectrometry-based quantification.[7]
Critical Considerations & Potential Challenges
As a Senior Application Scientist, it is imperative to address the practical challenges and theoretical considerations before embarking on this novel protocol.
-
Cell Line Selection : This method is critically dependent on the cell line's ability to perform de novo arginine synthesis. Many common cell lines are auxotrophic for arginine. It is essential to select a cell line known to be an arginine prototroph or to first validate this capability. The metabolic conversion of arginine to proline is a known issue in standard SILAC; therefore, supplementation with unlabeled proline in the medium is highly recommended.[8][9]
-
Thiourea Cytotoxicity : Thiourea and its derivatives can exhibit cytotoxic effects at certain concentrations.[10][11][12] It is absolutely crucial to perform a dose-response experiment to determine the maximum non-toxic concentration of thiourea for your specific cell line before initiating labeling experiments.
-
Labeling Efficiency : The efficiency of thiourea uptake and its metabolic conversion to arginine is an unknown variable that will likely be cell-line dependent. Incomplete labeling will compromise quantitative accuracy. Therefore, a pilot experiment to confirm >95% incorporation of the heavy arginine via mass spectrometry is a mandatory quality control step.[13][14]
-
Metabolic Perturbation : Introducing a non-canonical molecule like thiourea could potentially alter cellular metabolism in unintended ways. Researchers should be mindful of this and, where possible, include additional controls to ensure the observed proteomic changes are due to the experimental conditions and not a metabolic artifact of the labeling strategy itself.
Application Notes and Protocols
This section provides a detailed, step-by-step guide for implementing Thiourea-¹³C,¹⁵N₂ SILAC.
Materials and Reagents
-
Isotopes : Thiourea-¹³C,¹⁵N₂ (e.g., Cambridge Isotope Laboratories, Inc. CNLM-4818).[15]
-
Cell Line : Arginine-prototrophic mammalian cell line (e.g., specific sub-lines of HEK293, A549; requires validation).
-
SILAC Media : Arginine-free cell culture medium (e.g., DMEM for SILAC, Thermo Fisher Scientific).[16]
-
Serum : Dialyzed Fetal Bovine Serum (dFBS) is mandatory to eliminate unlabeled amino acids.[8][17]
-
Supplements : Penicillin-Streptomycin, L-Glutamine, and unlabeled L-Proline.
-
Standard Lab Equipment : Cell culture flasks/dishes, incubator, centrifuge, light microscope, sterile filters.
-
Proteomics Reagents : Lysis buffer (e.g., RIPA), protease/phosphatase inhibitors, BCA protein assay kit, trypsin (MS-grade), C18 desalting columns.
-
Instrumentation : High-resolution Orbitrap mass spectrometer (e.g., Thermo Scientific Orbitrap Exploris™ series).[18][19]
Protocol 1: Determination of Optimal Thiourea Working Concentration
Objective : To identify the highest concentration of thiourea that does not impede cell growth or viability.
-
Prepare Media : Prepare standard cell culture medium (Arginine-free DMEM + 10% dFBS + supplements) and create a series of media containing increasing concentrations of unlabeled thiourea (e.g., 10 µM, 50 µM, 100 µM, 200 µM, 500 µM, 1 mM). Include a control medium with no thiourea.
-
Cell Seeding : Seed cells in a multi-well plate (e.g., 12-well) at a low density (~20-30% confluency) in each of the prepared media conditions.
-
Monitor Growth : Culture the cells for a period equivalent to at least 3-4 cell doublings (typically 4-6 days).
-
Assess Viability & Morphology : Every 48 hours, visually inspect the cells under a microscope for any changes in morphology. At the end of the experiment, perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) to quantify cytotoxicity.
-
Select Concentration : The optimal working concentration is the highest concentration that shows no significant difference in growth rate, morphology, or viability compared to the control. This concentration will be used for the "heavy" SILAC medium.
| Parameter | Control (0 µM) | 10 µM | 50 µM | 100 µM | 200 µM | 500 µM |
| Relative Viability | 100% | TBD | TBD | TBD | TBD | TBD |
| Morphology | Normal | TBD | TBD | TBD | TBD | TBD |
Protocol 2: Full Proteome Labeling with Thiourea-¹³C,¹⁵N₂
Objective : To achieve >95% incorporation of heavy arginine derived from Thiourea-¹³C,¹⁵N₂ into the proteome.
-
Prepare SILAC Media :
-
"Light" Medium : Arginine-free DMEM + 10% dFBS + supplements + unlabeled L-Lysine + unlabeled L-Arginine (standard SILAC light medium).
-
"Heavy" Medium : Arginine-free DMEM + 10% dFBS + supplements + unlabeled L-Lysine + Thiourea-¹³C,¹⁵N₂ (at the optimal concentration determined in Protocol 1) + L-Proline. Note : Do not add any form of arginine to the heavy medium.
-
-
Cell Adaptation : Split a healthy culture of cells into two populations. Culture one in the "Light" medium and the other in the "Heavy" medium.
-
Passaging for Full Incorporation : Continuously culture the cells for at least 6-7 population doublings in their respective SILAC media.[13] This extended period is crucial to ensure complete turnover and replacement of pre-existing "light" proteins with newly synthesized proteins.[9][17]
-
Verification of Incorporation (QC Step) :
-
Harvest a small aliquot of cells (~1x10⁶) from the "Heavy" culture.
-
Lyse the cells, extract proteins, and digest with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Search the data for arginine-containing peptides and calculate the ratio of heavy to light peak intensities. The incorporation efficiency should be >95% before proceeding.
-
| Isotope Source | Labeled Amino Acid | Atoms Labeled | Expected Mass Shift (Da) |
| Thiourea-¹³C,¹⁵N₂ | Arginine | 1 x ¹³C, 2 x ¹⁵N | +3.006 Da |
Protocol 3: SILAC Experiment and Sample Preparation
-
Experimental Treatment : Once full labeling is confirmed, apply the desired experimental stimulus (e.g., drug treatment, growth factor stimulation) to one of the cell populations (e.g., treat the "Heavy" cells and use "Light" cells as control).
-
Cell Harvest : Wash cells with ice-cold PBS and harvest by scraping.
-
Lysis and Quantification : Lyse the "Light" and "Heavy" cell pellets separately in lysis buffer containing protease inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
Mix Proteomes : Combine the "Light" and "Heavy" proteomes in a precise 1:1 ratio by protein amount. This step is critical as it corrects for any variations in sample handling downstream.[1][3]
-
Protein Digestion : Perform in-solution or in-gel digestion of the combined protein mixture using MS-grade trypsin. Trypsin cleaves C-terminal to arginine and lysine residues, ensuring that most resulting peptides will contain a label.[18]
-
Peptide Cleanup : Desalt the digested peptides using a C18 StageTip or equivalent to remove contaminants prior to MS analysis.
Protocol 4: LC-MS/MS Analysis and Data Interpretation
-
LC-MS/MS : Analyze the purified peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.
-
Data Analysis : Use a suitable proteomics software package (e.g., MaxQuant) that is configured for SILAC analysis.[18]
-
Define the variable modifications: Lysine (unlabeled) and Arginine (unlabeled) for the "Light" channel.
-
Define the "Heavy" label as Arginine with a mass shift of +3.006 Da (for ¹³C¹⁵N₂).
-
The software will automatically detect peptide pairs with this specific mass difference, calculate the Heavy/Light (H/L) intensity ratios, and use this to determine the relative abundance of the parent protein between the two conditions.[14][20]
-
Workflow Visualization
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death in Heavy Medium | Thiourea concentration is too high. | Re-run cytotoxicity assay (Protocol 1) with a lower concentration range. Ensure cell line is healthy before starting. |
| Low Label Incorporation (<95%) | Insufficient cell doublings. Cell line is an arginine auxotroph. Inefficient metabolic conversion. | Increase the number of cell passages to 8 or more. Validate that the cell line can synthesize arginine de novo. Increase the concentration of Thiourea-¹³C,¹⁵N₂ if non-toxic. |
| High H/L Ratio Variance | Inaccurate protein quantification before mixing. Incomplete cell lysis. | Use a reliable protein assay (e.g., BCA). Ensure complete lysis by using a robust buffer and sonication if necessary. |
| No "Heavy" Peptides Detected | Incorrect mass shift specified in software. Cell line cannot metabolize thiourea. | Double-check the mass modification for heavy arginine in the analysis software (+3.006 Da). Confirm the cell line is an arginine prototroph; this method may not be suitable for all cell lines. |
References
- Duke Department of Biostatistics and Bioinformatics. (n.d.). Preparation of SILAC Media.
-
Saleh, A. M., Wilding, K. M., Calve, S., Bundy, B. C., & Kinzer-Ursem, T. L. (2019). Non-canonical Amino Acid Labeling in Proteomics and Biotechnology. Journal of Biological Engineering, 13(43). Retrieved from [Link]
-
Saleh, A. M., Wilding, K. M., Calve, S., Bundy, B. C., & Kinzer-Ursem, T. L. (2019). Non-canonical amino acid labeling in proteomics and biotechnology. ResearchGate. Retrieved from [Link]
-
Broad Institute. (n.d.). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Retrieved from [Link]
-
Unnamed Author. (n.d.). Cell Culture in SILAC media. Retrieved from [Link]
-
PubChem. (n.d.). L-arginine biosynthesis II (acetyl cycle) Pathway. Retrieved from [Link]
-
Förstermann, U., & Sessa, W. C. (2012). L-Arginine Metabolic Pathways. Bentham Open. Retrieved from [Link]
-
Lu, Y., et al. (2009). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. Methods in Molecular Biology. Retrieved from [Link]
-
Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650-2660. Retrieved from [Link]
-
Saleh, A. M., Wilding, K. M., Calve, S., Bundy, B. C., & Kinzer-Ursem, T. L. (2019). Non-canonical amino acid labeling in proteomics and biotechnology. BYU ScholarsArchive. Retrieved from [Link]
-
Saleh, A. M., Wilding, K. M., Calve, S., Bundy, B. C., & Kinzer-Ursem, T. L. (2019). Non-canonical amino acid labeling in proteomics and biotechnology. Semantic Scholar. Retrieved from [Link]
-
G-Biosciences. (2018). SILAC: A General Workflow for Improved Mass Spectrometry. Retrieved from [Link]
-
Kirkpatrick, D. S., et al. (2006). Quantitative analysis of SILAC data sets using spectral counting. Journal of Proteome Research. Retrieved from [Link]
-
Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376-386. Retrieved from [Link]
-
Cunin, R., et al. (1999). Evolution of Arginine Biosynthesis in the Bacterial Domain. Journal of Bacteriology. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). SILAC-Based Mass Spectrometry. Retrieved from [Link]
-
Henderson, M. C., et al. (1995). Thiourea toxicity in mouse C3H/10T1/2 cells expressing human flavin-dependent monooxygenase 3. Toxicology and Applied Pharmacology. Retrieved from [Link]
-
Szymański, P., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules. Retrieved from [Link]
-
KEGG. (n.d.). Arginine biosynthesis - Reference pathway. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Stable isotope labeling by amino acids in cell culture. Retrieved from [Link]
-
tom Dieck, S., et al. (2014). Teaching old NCATs new tricks: using non-canonical amino acid tagging to study neuronal plasticity. Frontiers in Molecular Neuroscience. Retrieved from [Link]
-
Abbas, S. Y., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Tiong, K. H., et al. (2020). In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines. Natural Product Research. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiourea. Retrieved from [Link]
Sources
- 1. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 3. chempep.com [chempep.com]
- 4. Thiourea - Wikipedia [en.wikipedia.org]
- 5. benthamopenarchives.com [benthamopenarchives.com]
- 6. Overview of Arginine Metabolism - Creative Proteomics [creative-proteomics.com]
- 7. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). | Broad Institute [broadinstitute.org]
- 8. Preparation of SILAC Media | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 9. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiourea toxicity in mouse C3H/10T1/2 cells expressing human flavin-dependent monooxygenase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 14. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. isotope.com [isotope.com]
- 16. usherbrooke.ca [usherbrooke.ca]
- 17. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. SILAC Quantitation | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. SILAC-Based Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
Part 1: Initial Query Assessment: The Role of Thiourea in Proteomics
An authoritative guide to the quantification of protein turnover has been developed, addressing the initial query on Thiourea-¹³C,¹⁵N₂ and presenting a scientifically validated, alternative methodology.
Initial analysis confirms that Thiourea-¹³C,¹⁵N₂ is not a recognized or biochemically viable molecule for quantifying protein turnover. Protein turnover is the net result of protein synthesis and degradation, and its measurement requires the introduction of labeled precursors that are directly incorporated into newly synthesized proteins. The building blocks of proteins are amino acids.
Thiourea's primary role in proteomics is as a chaotropic agent, a substance that disrupts the structure of water and macromolecules. It is often used in combination with urea in lysis buffers to enhance the solubilization of complex and hydrophobic proteins, particularly for applications like two-dimensional gel electrophoresis (2-DE) and mass spectrometry. It is not an amino acid and does not become part of the polypeptide chain during ribosomal protein synthesis.
Therefore, a protocol for using Thiourea-¹³C,¹⁵N₂ for protein turnover would be scientifically unfounded. Instead, this guide will present a detailed application note for a robust and widely accepted method: Dynamic SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) .
Part 2: Application Note: Quantification of Protein Turnover Using Dynamic SILAC
This application note provides a comprehensive overview and a detailed protocol for measuring protein synthesis and degradation rates in cultured cells using Dynamic SILAC.
Introduction: The Principle of Dynamic SILAC
Dynamic SILAC, also known as "Pulse-SILAC," is a powerful mass spectrometry-based technique used to measure the kinetics of protein synthesis and degradation. The core principle involves switching cell populations from a growth medium containing "light" (naturally abundant isotopes) amino acids to an identical medium containing "heavy" (stable isotope-labeled) amino acids, such as ¹³C₆,¹⁵N₂-Lysine and ¹³C₆-Arginine.
As new proteins are synthesized, they will incorporate these heavy amino acids. By collecting samples at different time points after the switch and analyzing them with a mass spectrometer, one can determine the ratio of heavy to light forms of each peptide. This ratio directly reflects the fraction of the protein population that has been newly synthesized, allowing for the calculation of synthesis rates (kₛ) and, subsequently, degradation rates (kₑ).
This method offers a distinct advantage over steady-state SILAC by providing temporal resolution, enabling the study of changes in protein dynamics in response to various stimuli, such as drug treatment or environmental stress.
Experimental Workflow and Logic
The experimental design is critical for obtaining high-quality kinetic data. The workflow is designed to create a clear "time zero" and track the appearance of newly synthesized proteins over time.
Caption: Dynamic SILAC workflow for protein turnover analysis.
Protocol: Measuring Protein Turnover in Adherent Mammalian Cells
This protocol outlines the key steps for a dynamic SILAC experiment.
Materials
-
Cell Line: Choose a cell line appropriate for your biological question (e.g., HeLa, HEK293).
-
SILAC Media: DMEM or RPMI 1640 deficient in L-Lysine and L-Arginine.
-
Dialyzed Fetal Bovine Serum (dFBS): Crucial to minimize unlabeled amino acids.[1]
-
Isotopically Labeled Amino Acids:
-
Light: L-Lysine (¹²C₆, ¹⁴N₂), L-Arginine (¹²C₆, ¹⁴N₄)
-
Heavy: L-Lysine (¹³C₆, ¹⁵N₂), L-Arginine (¹³C₆, ¹⁵N₄)
-
-
Standard cell culture reagents: PBS, Trypsin-EDTA, antibiotics.
-
Lysis Buffer: (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein Digestion Reagents: DTT, Iodoacetamide, Trypsin (mass spectrometry grade).
-
LC-MS/MS system: Orbitrap-based mass spectrometers are commonly used for their high resolution and accuracy.[2]
Step-by-Step Methodology
Part A: Cell Culture and Labeling
-
Media Preparation: Prepare "Light" and "Heavy" SILAC media by supplementing the deficient base medium with the respective light or heavy amino acids and dFBS.[1] Refer to Table 1 for typical concentrations.
-
Cell Expansion: Culture cells in standard "Light" SILAC medium for at least 6 doublings to ensure uniform labeling of the entire proteome.[1] This is the pre-labeling phase.
-
Initiate Pulse (Time 0): Plate an equal number of cells for each time point. Once cells reach the desired confluency (e.g., 70-80%), aspirate the "Light" medium, wash the cells once with pre-warmed PBS, and add the "Heavy" SILAC medium. This marks the beginning of the pulse.
-
Time-Course Harvesting: Harvest cells at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours). The choice of time points is critical and should be based on the expected turnover rates of the proteins of interest.[3][4]
-
At each time point, place the dish on ice, aspirate the medium, and wash twice with ice-cold PBS.
-
Add lysis buffer, scrape the cells, and collect the lysate.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 min at 4°C). Collect the supernatant.
-
Part B: Protein Digestion and MS Preparation
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA).
-
Reduction and Alkylation: Take a standardized amount of protein (e.g., 50 µg) from each time point.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature. Add iodoacetamide to a final concentration of 55 mM and incubate in the dark for 20 minutes.
-
-
Tryptic Digestion:
-
Dilute the sample with ammonium bicarbonate (50 mM) to reduce the denaturant concentration.
-
Add sequencing-grade trypsin at a ratio of 1:50 (trypsin:protein, w/w) and incubate overnight at 37°C.
-
-
Peptide Cleanup: Stop the digestion by adding formic acid. Clean up the resulting peptides using a C18 solid-phase extraction (SPE) method to remove salts and detergents. Dry the peptides in a vacuum centrifuge.
Part C: LC-MS/MS Analysis and Data Processing
-
Mass Spectrometry: Reconstitute peptides in a suitable solvent (e.g., 0.1% formic acid). Analyze each sample by LC-MS/MS. The mass spectrometer will detect both the "light" (pre-existing) and "heavy" (newly synthesized) versions of each peptide.
-
Data Analysis:
-
Use a specialized software package like MaxQuant, which is designed for SILAC data analysis.[5]
-
The software will identify peptides and calculate the Heavy/Light (H/L) ratio for each one at every time point.[3][6]
-
The H/L ratio represents the proportion of newly synthesized protein to pre-existing protein.
-
Table 1: Example Reagent Concentrations
| Component | Stock Concentration | Final Concentration in Medium |
| L-Lysine (Light or Heavy) | 25 mg/mL | ~84 mg/L (for RPMI) |
| L-Arginine (Light or Heavy) | 25 mg/mL | ~200 mg/L (for RPMI) |
| Dialyzed FBS | 100% | 10% (v/v) |
| DTT | 1 M | 10 mM |
| Iodoacetamide | 0.5 M | 55 mM |
Data Interpretation and Kinetic Modeling
The primary output from the mass spectrometer is the H/L ratio for thousands of peptides over time. This ratio is used to calculate the fraction of the protein pool that is newly synthesized.
-
Calculate Fractional Synthesis: The relative isotope abundance (RIA) or fractional synthesis (F) at a given time (t) is calculated from the H/L ratio:
-
F(t) = (H/L) / (1 + H/L)
-
-
Determine Synthesis Rate (kₛ): Assuming first-order kinetics and a steady state (where synthesis rate equals degradation rate), the data can be fitted to an exponential rise model.[7]
-
F(t) = F_max * (1 - e^(-kₛ*t))
-
Where F_max is the maximum fraction synthesized (ideally 1), kₛ is the first-order synthesis rate constant, and t is time. The rate constant kₛ can be determined by non-linear regression analysis.
-
-
Calculate Protein Half-Life (t₁/₂): In a steady-state system, the degradation rate constant (kₑ) is equal to the synthesis rate constant (kₛ).[8] The protein half-life is then calculated as:
-
t₁/₂ = ln(2) / kₑ
-
This analysis provides a quantitative measure of the turnover rate for each protein identified in the experiment, offering insights into the dynamic regulation of the proteome.[9][10]
Part 3: Trustworthiness and Validation
The protocol's integrity is maintained by several key factors:
-
Complete Labeling: Verifying >97% incorporation of the heavy amino acids in a control sample cultured for many doublings ensures the "heavy" state is fully defined.
-
Time Point Selection: The inclusion of a t=0 time point is essential to establish the baseline noise and ensure no premature label incorporation has occurred.
-
Biological Replicates: Performing the entire experiment in triplicate allows for statistical analysis and ensures the observed turnover rates are reproducible.
-
Steady-State Assumption: It is crucial to ensure that the cells are in a steady state (i.e., not rapidly proliferating or dying), as this is a core assumption for the kinetic models used.[7]
By adhering to these principles, researchers can confidently generate high-quality, quantitative data on proteome dynamics.
References
-
Doherty, M. K., Hammond, D. E., Clague, M. J., Gaskell, S. J., & Beynon, R. J. (2009). Turnover of the human proteome: determination of protein intracellular stability by dynamic SILAC. Journal of Proteome Research, 8(1), 104–112. [Link]
-
Zecha, J., Meng, C., & Ziv, N. (2021). Dynamic SILAC to Determine Protein Turnover in Neurons and Glia. In Methods in Molecular Biology (pp. 185–205). [Link]
-
Piras, C., et al. (2021). Modeling SILAC Data to Assess Protein Turnover in a Cellular Model of Diabetic Nephropathy. International Journal of Molecular Sciences, 22(19), 10438. [Link]
-
Doherty, M. K., et al. (2009). Turnover of the Human Proteome: Determination of Protein Intracellular Stability by Dynamic SILAC. Journal of Proteome Research. [Link]
-
Beynon, R. J., et al. (2008). Turnover of the Human Proteome: Determination of Protein Intracellular Stability by Dynamic SILAC. University of Liverpool Repository. [Link]
-
Zhang, Y., & Li, J. (2014). Defining Dynamic Protein Interactions Using SILAC-Based Quantitative Mass Spectrometry. In Methods in Molecular Biology (pp. 147–159). [Link]
-
Gautam, M., et al. (2023). Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms. Molecular & Cellular Proteomics, 22(5), 100539. [Link]
-
Chen, Y. (2018). Fitting protein degradation or synthesis curve using R package “proturn”. BayBioMS, TUM. [Link]
-
Butez, V. S., et al. (2020). Site-resolved protein turnover (SPOT) analysis a Dynamic SILAC (dSILAC) workflow. ResearchGate. [Link]
-
Wallace, E. W. J., et al. (2015). Schematic of the preparation of single pulse SILAC labeled cells. ResearchGate. [Link]
-
G-Biosciences. (2018). SILAC: A General Workflow for Improved Mass Spectrometry. G-Biosciences. [Link]
-
Zecha, J., et al. (2018). Peptide Level Turnover Measurements Enable the Study of Proteoform Dynamics. Molecular & Cellular Proteomics, 17(4), 762–776. [Link]
-
Johnson, K. E., et al. (2020). Improved SILAC quantification with data independent acquisition to investigate bortezomib-induced protein degradation. ResearchGate. [Link]
-
Giersberg, M., et al. (2010). Determining Degradation and Synthesis Rates of Arabidopsis Proteins. Journal of Biological Chemistry, 285(33), 25686–25695. [Link]
-
Duke Proteomics Core Facility. (n.d.). Preparation of SILAC Media. Duke Department of Biostatistics and Bioinformatics. [Link]
-
Kassem, M., et al. (2012). Temporal Profiling and Pulsed SILAC Labeling Identify Novel Secreted Proteins During Ex Vivo Osteoblast Differentiation of Human Stromal Stem Cells. Molecular & Cellular Proteomics, 11(3), M111.012563. [Link]
-
Harwood, C. A., & Lilley, K. S. (2019). Quantitative Proteomics Using SILAC. In Methods in Molecular Biology (pp. 13–28). [Link]
Sources
- 1. Preparation of SILAC Media | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. mdpi.com [mdpi.com]
- 4. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temporal Profiling and Pulsed SILAC Labeling Identify Novel Secreted Proteins During Ex Vivo Osteoblast Differentiation of Human Stromal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defining Dynamic Protein Interactions Using SILAC-Based Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fitting protein degradation or synthesis curve using R package “proturn” | Chen @ BayBioMS, TUM [mengchen18.github.io]
- 8. Determining Degradation and Synthesis Rates of Arabidopsis Proteins Using the Kinetics of Progressive 15N Labeling of Two-dimensional Gel-separated Protein Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Turnover of the human proteome: determination of protein intracellular stability by dynamic SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Metabolic flux analysis with Thiourea-¹³C,¹⁵N₂ as a tracer.
An in-depth guide to investigating cellular metabolism, this document provides detailed application notes and protocols for conducting metabolic flux analysis (MFA) using the dual-labeled tracer, Thiourea-¹³C,¹⁵N₂. This guide is intended for researchers, scientists, and professionals in drug development who are looking to gain a quantitative understanding of metabolic pathways. By leveraging the expertise of a Senior Application Scientist, this document not only outlines the necessary steps but also explains the underlying scientific principles to ensure robust and reliable experimental outcomes.
Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[1] By introducing substrates labeled with stable isotopes, such as ¹³C and ¹⁵N, researchers can trace the journey of these atoms through various metabolic pathways.[2][3][4] This approach provides a dynamic snapshot of cellular metabolism that goes beyond static measurements of metabolite concentrations.[5] The distribution of these isotopes in downstream metabolites is measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allowing for the inference of intracellular fluxes.[3][6]
Thiourea-¹³C,¹⁵N₂ serves as a unique tracer, providing simultaneous insights into both carbon and nitrogen metabolism. This dual-labeling strategy can unravel the intricate connections between central carbon metabolism and pathways involving nitrogen, such as amino acid and nucleotide biosynthesis.[7]
Experimental Design and Workflow Overview
A successful metabolic flux analysis experiment using Thiourea-¹³C,¹⁵N₂ requires careful planning and execution. The overall workflow can be broken down into several key stages, each with critical considerations to ensure data quality and reproducibility.
Caption: High-level experimental workflow for MFA with Thiourea-¹³C,¹⁵N₂.
Part 1: Cell Culture and Isotopic Labeling
The foundation of a successful MFA experiment lies in healthy, reproducibly cultured cells that are properly adapted to the experimental media.
Protocol 1: Cell Culture and Adaptation
-
Cell Seeding: Seed cells at a density that will ensure they are in the mid-exponential growth phase at the time of the labeling experiment. A typical starting point is to aim for 70-80% confluency. A minimum of 10⁶ cells is generally recommended for metabolomics experiments to ensure sufficient metabolite quantities for detection.[8]
-
Media Adaptation: At least 24 hours prior to the labeling experiment, switch the cells to a custom formulation of the culture medium that will be used for the labeling study. This "light" medium should be identical to the labeling medium but contain the unlabeled version of thiourea. This adaptation period is crucial to minimize metabolic shocks that could alter fluxes.
-
Pre-labeling Incubation: On the day of the experiment, replace the adaptation medium with fresh, pre-warmed light medium and incubate for 1-2 hours. This step ensures that any metabolic perturbations from the media change have stabilized before the introduction of the tracer.
Protocol 2: Isotopic Labeling with Thiourea-¹³C,¹⁵N₂
The goal of this step is to replace the unlabeled thiourea with Thiourea-¹³C,¹⁵N₂ to initiate the incorporation of the stable isotopes into the metabolic network.
-
Tracer Introduction: Gently aspirate the light medium from the culture plates and replace it with pre-warmed "heavy" medium containing Thiourea-¹³C,¹⁵N₂ at the desired concentration. The optimal concentration should be determined empirically but should be sufficient to support normal cell metabolism.
-
Time-Course Experiment (Optional but Recommended): To determine the time required to reach isotopic steady state, it is advisable to perform a time-course experiment.[9] Harvest cells at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours) after introducing the tracer. The time to reach steady state depends on the turnover rate of the metabolite pools.[9]
-
Steady-State Labeling: For the main experiment, incubate the cells with the Thiourea-¹³C,¹⁵N₂ containing medium for the duration determined from the time-course experiment, or for a period sufficient to label the pathways of interest.
| Parameter | Recommended Range | Rationale |
| Cell Density at Harvest | 70-80% Confluency | Ensures cells are in a consistent metabolic state (exponential growth). |
| Media Adaptation Time | ≥ 24 hours | Minimizes metabolic stress from media changes. |
| Tracer Concentration | Empirically Determined | Must be sufficient to not be rate-limiting for metabolic pathways. |
| Labeling Duration | Varies (2-24 hours) | Depends on the turnover rates of the metabolites in the pathways of interest.[9] |
Part 2: Sample Preparation for Metabolite Analysis
The rapid turnover of metabolites necessitates immediate quenching of metabolic activity to preserve the in vivo metabolic state.[10] This is followed by efficient extraction of the metabolites from the cells.
Protocol 3: Rapid Quenching and Metabolite Extraction
-
Quenching: The ideal quenching solvent should instantly halt enzymatic activity without causing cell lysis and leakage of intracellular metabolites.[8]
-
Quickly aspirate the labeling medium.
-
Immediately wash the cells with an ice-cold isotonic solution, such as 0.9% saline, to remove extracellular metabolites.
-
Add a pre-chilled quenching solution. A commonly used and effective solution is 80:20 methanol:water at -80°C.[11] The low temperature and organic solvent combination effectively stops metabolism.[12][13]
-
-
Cell Lysis and Metabolite Extraction:
-
Scrape the cells in the quenching solution using a cell scraper and transfer the cell suspension to a pre-chilled tube.
-
To ensure complete cell lysis and extraction, perform a freeze-thaw cycle by snap-freezing the cell suspension in liquid nitrogen and then thawing on ice.[11]
-
Vortex the suspension vigorously for 1 minute.
-
-
Protein and Debris Removal:
-
Centrifuge the cell extract at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.
-
Carefully collect the supernatant, which contains the extracted metabolites.
-
-
Sample Storage: Store the metabolite extracts at -80°C until analysis to prevent degradation.
Sources
- 1. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 2. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 7. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 9. d-nb.info [d-nb.info]
- 10. biorxiv.org [biorxiv.org]
- 11. agilent.com [agilent.com]
- 12. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Sample Preparation for Thiourea-¹³C,¹⁵N₂ Labeled Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Stable Isotope Labeling with Thiourea-¹³C,¹⁵N₂
In the landscape of modern biological research, particularly in proteomics and metabolomics, the ability to accurately quantify changes in protein and metabolite levels is paramount. Stable isotope labeling has emerged as a powerful technique for achieving precise and reliable quantification in mass spectrometry (MS)-based analyses.[1][2] Among the various labeling strategies, the use of Thiourea-¹³C,¹⁵N₂ offers a versatile and effective method for introducing heavy isotopes into biological systems. This allows for the differentiation and relative or absolute quantification of molecules between different experimental conditions.[3]
Thiourea and its derivatives are recognized for their broad chemical versatility and biological activity, making them valuable tools in drug development and medicinal chemistry.[4][5][6] Specifically, ¹³C and ¹⁵N labeled thiourea can be utilized in metabolic labeling studies where organisms or cells incorporate the heavy isotopes into their proteins and metabolites.[1][7] This "in vivo" labeling approach is advantageous as it occurs early in the experimental workflow, minimizing quantification errors that can be introduced during sample preparation.[1]
This guide provides a comprehensive overview and detailed protocols for the preparation of samples labeled with Thiourea-¹³C,¹⁵N₂. As a Senior Application Scientist, the following sections will delve into the critical steps of sample handling, protein extraction, and preparation for mass spectrometry analysis, explaining the rationale behind each methodological choice to ensure robust and reproducible results.
Core Principles of Sample Preparation for Isotope Labeling
Successful quantitative proteomics and metabolomics experiments hinge on meticulous sample preparation. The primary goals are to efficiently extract the molecules of interest, minimize sample loss, remove interfering substances, and prepare the sample in a format compatible with mass spectrometry.[8][9] When working with isotopically labeled samples, consistency across all samples is crucial to ensure that any observed differences are biological and not a result of technical variability.[10][11]
Key Considerations:
-
Representativeness and Consistency: Samples from all experimental groups should be collected and processed under identical conditions to ensure that the results are scientifically meaningful.[10][11]
-
Speed and Low Temperature: Biological samples contain enzymes that can degrade proteins and metabolites. Therefore, rapid processing at low temperatures (on ice or at 4°C) is essential to preserve sample integrity.[10][11] Snap-freezing in liquid nitrogen and storage at -80°C is a standard practice for long-term preservation.[10][11]
-
Minimizing Contamination: Contaminants such as detergents, salts, and polymers (like PEG) can interfere with mass spectrometry analysis and must be removed.[12] Similarly, cross-contamination between samples must be avoided.
Experimental Workflow Overview
The general workflow for preparing Thiourea-¹³C,¹⁵N₂ labeled samples for mass spectrometry involves several key stages. This process ensures that the labeled proteins are efficiently extracted, purified, and processed into peptides suitable for analysis.
Caption: General workflow for Thiourea-¹³C,¹⁵N₂ labeled sample preparation.
Detailed Protocols
Part 1: Cell Culture and Metabolic Labeling
Metabolic labeling with Thiourea-¹³C,¹⁵N₂ involves growing cells in a medium where the labeled compound is available for incorporation into newly synthesized proteins and metabolites. The efficiency of labeling is critical for accurate quantification.
Protocol 1: Metabolic Labeling of Suspension Cells
-
Cell Culture: Culture suspension cells (e.g., HEK293, Jurkat) in a standard growth medium.
-
Labeling Medium Preparation: Prepare a growth medium containing Thiourea-¹³C,¹⁵N₂ at a concentration determined by preliminary experiments to ensure sufficient incorporation without cytotoxicity.
-
Cell Passaging and Labeling: Passage the cells into the labeling medium. To ensure complete labeling, cells should be cultured for a sufficient duration, often spanning several cell divisions.[13]
-
Monitoring Labeling Efficiency: It is advisable to monitor the incorporation of the stable isotopes over time by analyzing small aliquots of cells via mass spectrometry. High labeling efficiency (ideally >95%) is crucial for accurate quantification.[14][15]
-
Cell Harvesting: Once optimal labeling is achieved, harvest the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).[10]
-
Washing: Discard the supernatant and wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove any residual medium. Repeat the wash step.
-
Storage: After the final wash, remove all supernatant, snap-freeze the cell pellet in liquid nitrogen, and store at -80°C until further processing.[10]
Part 2: Protein Extraction and Preparation
This phase focuses on lysing the cells to release their protein content and then preparing these proteins for enzymatic digestion.
Protocol 2: Cell Lysis and Protein Extraction
-
Lysis Buffer Selection: The choice of lysis buffer is critical for efficient protein solubilization. A common and effective lysis buffer for complex protein mixtures contains strong denaturants like urea and thiourea.
| Component | Concentration | Purpose |
| Urea | 7 M | Denaturant, solubilizes proteins |
| Thiourea | 2 M | Enhances solubilization of hydrophobic proteins |
| CHAPS | 4% (w/v) | Non-ionic detergent, aids in membrane protein solubilization |
| Tris | 40 mM | Buffering agent |
| DTT or TCEP | 5-10 mM | Reducing agent, breaks disulfide bonds |
-
Cell Lysis: Resuspend the frozen cell pellet in the lysis buffer. The volume will depend on the size of the cell pellet.
-
Sonication: To ensure complete cell disruption and shearing of nucleic acids, sonicate the sample on ice. Use short bursts to prevent overheating.
-
Centrifugation: Clarify the lysate by centrifuging at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.
-
Protein Quantification: Transfer the supernatant containing the soluble proteins to a new tube. Determine the protein concentration using a compatible protein assay (e.g., BCA assay). Accurate protein quantification is essential for subsequent steps, especially when comparing different samples.[16]
Protocol 3: Protein Denaturation, Reduction, and Alkylation
This three-step process is crucial for preparing proteins for efficient enzymatic digestion. Denaturation unfolds the proteins, reduction breaks disulfide bonds, and alkylation prevents them from reforming.[9][17]
-
Denaturation: This is often achieved by the urea and thiourea in the lysis buffer. For in-solution digestion, proteins are kept in a denaturing solution.[9]
-
Reduction: Add a reducing agent like dithiothreitol (DTT) to a final concentration of 5-10 mM or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM. Incubate at 37-60°C for 30-60 minutes.[9][18]
-
Alkylation: Add an alkylating agent such as iodoacetamide (IAA) to a final concentration of 15-20 mM. Incubate in the dark at room temperature for 30 minutes. Note: It has been reported that thiourea can react with IAA, potentially reducing alkylation efficiency.[19] Therefore, it is recommended to perform reduction and alkylation before adding thiourea to the sample if a different initial lysis buffer is used, or to ensure an adequate excess of IAA.[19]
Part 3: Enzymatic Digestion and Peptide Cleanup
The final stage of sample preparation involves digesting the proteins into smaller peptides and then purifying these peptides for mass spectrometry analysis.
Sources
- 1. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production and use of stable isotope-labeled proteins for absolute quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. f1000research.com [f1000research.com]
- 8. A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry [preomics.com]
- 9. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Guide to Effective Sample Collection in Proteomics: Key Principles and Best Practices - MetwareBio [metwarebio.com]
- 11. Proteomic Sample Preparation Guidelines for Biological Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 12. massspec.unm.edu [massspec.unm.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 15. Mass Spectrometry Sample Quantitation Support—Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 16. How to prepare TMT-labeled proteomics samples | The Pan Lab [thepanlab.com]
- 17. biotechniques.com [biotechniques.com]
- 18. Optimization of Proteomic Sample Preparation Procedures for Comprehensive Protein Characterization of Pathogenic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein alkylation in the presence/absence of thiourea in proteome analysis: a matrix assisted laser desorption/ionization-time of flight-mass spectrometry investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of Isotopically Labeled Thiourea (¹³C,¹⁵N₂) via Chemical Derivatization
Abstract
This document provides a comprehensive technical guide on derivatization methods for the quantitative analysis of isotopically labeled thiourea (Thiourea-¹³C,¹⁵N₂) using Gas Chromatography-Mass Spectrometry (GC-MS). Thiourea is a small, polar, and non-volatile compound, making direct GC-MS analysis challenging. Chemical derivatization is essential to enhance its volatility and thermal stability. This note details three robust derivatization protocols: acylation with Trifluoroacetic Anhydride (TFAA), alkylation with Pentafluorobenzyl Bromide (PFB-Br), and silylation. We explain the underlying chemical principles, provide step-by-step protocols, and discuss the expected mass spectral characteristics of each derivative, with special consideration for the ¹³C and ¹⁵N₂ labels crucial for its use as a stable isotope-labeled internal standard (SIL-IS).
Introduction: The Rationale for Derivatization
Thiourea and its derivatives are significant in various fields, including pharmaceutical development, agriculture, and material science. Accurate quantification in complex biological or environmental matrices often necessitates the use of mass spectrometry coupled with a chromatographic separation technique like GC. However, the physicochemical properties of thiourea—high polarity, low volatility, and thermal lability—preclude its direct analysis by GC.
Chemical derivatization addresses these challenges by converting the analyte into a form more amenable to GC analysis. The process involves chemically modifying the molecule to:
-
Increase Volatility: By masking polar functional groups (-NH₂, C=S) with nonpolar moieties.
-
Enhance Thermal Stability: To prevent degradation in the high-temperature environment of the GC injector and column.
-
Improve Chromatographic Properties: Resulting in better peak shape and resolution.
-
Improve Mass Spectrometric Detection: By creating derivatives with characteristic fragmentation patterns or by introducing moieties that enhance ionization.[1]
The use of a stable isotope-labeled analogue, such as Thiourea-¹³C,¹⁵N₂, is the gold standard for quantitative analysis by MS, as it co-elutes with the analyte and corrects for variations in sample preparation, injection, and ionization.[2][3] The derivatization methods presented are fully compatible with this internal standard.
Foundational Chemistry: Thiourea's Reactive Sites
Thiourea exists in a tautomeric equilibrium between the thione form and the thiol (isothiourea) form. This provides multiple reactive sites for derivatization: the two primary amine (-NH₂) groups and the sulfur atom. The choice of derivatizing agent and reaction conditions can selectively target these sites.
Method 1: Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation with TFAA is a rapid and effective method that introduces trifluoroacetyl groups into the molecule. These groups significantly increase volatility and produce derivatives that are highly responsive to electron capture detection (ECD) and yield characteristic fragments in mass spectrometry.[4][5][6]
Causality and Mechanism
TFAA reacts with the active hydrogen atoms on the amine groups of thiourea in an N-acylation reaction. The reaction is typically performed in an aprotic solvent, and a base catalyst like pyridine or triethylamine (TEA) can be used to scavenge the trifluoroacetic acid byproduct, driving the reaction to completion.[6] The reaction proceeds via nucleophilic attack of the nitrogen atoms on the carbonyl carbons of the anhydride, leading to the formation of N,N'-bis(trifluoroacetyl)thiourea.
Experimental Protocol: TFAA Derivatization
-
Sample Preparation: Evaporate the sample extract containing Thiourea-¹³C,¹⁵N₂ to complete dryness under a gentle stream of nitrogen at 40-50°C. It is critical to ensure the sample is anhydrous.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., acetonitrile or ethyl acetate) and 50 µL of Trifluoroacetic Anhydride (TFAA).
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or water bath.
-
Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in 100 µL of a GC-compatible solvent (e.g., ethyl acetate or hexane).
-
Analysis: Vortex the sample and inject 1-2 µL into the GC-MS system.
Workflow for TFAA Derivatization
Caption: Workflow for TFAA derivatization of Thiourea-¹³C,¹⁵N₂.
Method 2: Alkylation with Pentafluorobenzyl Bromide (PFB-Br)
Alkylation using PFB-Br is a highly effective derivatization technique, particularly for thiols and other nucleophiles.[7][8] The resulting pentafluorobenzyl derivatives are thermally stable, exhibit excellent chromatographic properties, and are extremely sensitive for detection by ECD or by negative-ion chemical ionization (NICI) mass spectrometry.[7][8][9]
Causality and Mechanism
Thiourea, particularly in its isothiourea tautomeric form, presents a nucleophilic sulfur atom that readily reacts with PFB-Br in a nucleophilic substitution (Sₙ2) reaction.[10][11] The bromide acts as a good leaving group. The reaction is often catalyzed by a base, which facilitates the deprotonation of the thiol group, increasing its nucleophilicity. This method selectively yields the S-alkylated derivative.
Experimental Protocol: PFB-Br Derivatization
-
Sample Preparation: Evaporate the aqueous or organic sample extract containing Thiourea-¹³C,¹⁵N₂ to a small volume (~100-200 µL).
-
Buffering: Add 100 µL of a suitable buffer solution (e.g., potassium carbonate or phosphate buffer, pH 9-10) to facilitate the reaction.
-
Reagent Addition: Add 50 µL of a 10% (w/v) solution of PFB-Br in a water-miscible organic solvent like acetone.
-
Reaction: Cap the vial tightly and heat at 60-75°C for 1 hour.
-
Extraction: After cooling, add 500 µL of a nonpolar organic solvent (e.g., hexane or toluene) and vortex vigorously for 1-2 minutes to extract the PFB derivative.
-
Phase Separation: Centrifuge briefly to separate the layers. Transfer the upper organic layer to a clean vial.
-
Analysis: Inject 1-2 µL of the organic layer into the GC-MS system.
Workflow for PFB-Br Derivatization
Caption: Workflow for PFB-Br derivatization of Thiourea-¹³C,¹⁵N₂.
Method 3: Silylation
Silylation is one of the most common derivatization techniques for GC analysis, converting active hydrogen atoms into trimethylsilyl (TMS) ethers, esters, or amines.[12] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for derivatizing amines and thiols.[13]
Causality and Mechanism
Silylating reagents react with the active hydrogens on the two amine groups of thiourea, replacing them with nonpolar TMS groups.[12][14] This substitution dramatically reduces intermolecular hydrogen bonding, thereby increasing the volatility of the molecule. The reaction requires strictly anhydrous conditions, as the silylating reagents will readily react with any water present, reducing the yield of the desired derivative.[13][14]
Experimental Protocol: Silylation
-
Sample Preparation: Ensure the sample extract containing Thiourea-¹³C,¹⁵N₂ is completely dry. This can be achieved by evaporation under nitrogen followed by lyophilization or storage in a desiccator.
-
Reagent Addition: Add 100 µL of a silylating reagent mixture, such as BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst, and 50 µL of a dry solvent like pyridine or acetonitrile.
-
Reaction: Cap the vial tightly and heat at 60-80°C for 45-60 minutes.
-
Analysis: After cooling to room temperature, the sample can often be injected directly into the GC-MS system without further workup.
Workflow for Silylation
Caption: Workflow for silylation of Thiourea-¹³C,¹⁵N₂.
Comparison of Derivatization Methods
The choice of method depends on the analytical requirements, available instrumentation, and matrix complexity.
| Parameter | TFAA (Acylation) | PFB-Br (Alkylation) | BSTFA (Silylation) |
| Reaction Site(s) | N-atoms | S-atom | N-atoms |
| Reaction Speed | Fast (15-30 min) | Moderate (60 min) | Moderate (45-60 min) |
| Derivative Stability | Good | Excellent | Moderate (moisture sensitive) |
| Sensitivity (Detector) | Excellent for ECD/MS | Excellent for ECD/NICI-MS | Good for EI-MS |
| Key Advantage | Rapid reaction, volatile byproducts | High sensitivity, stable derivative | Common reagent, direct injection |
| Key Disadvantage | Corrosive reagent | Longer reaction time | Requires strictly anhydrous conditions |
Mass Spectral Considerations for Thiourea-¹³C,¹⁵N₂
The primary purpose of using Thiourea-¹³C,¹⁵N₂ is for isotope dilution mass spectrometry. The derivatization process preserves the isotopic labels. The mass of the labeled thiourea is approximately 79.10 g/mol , which is 3 Da higher than its unlabeled counterpart (76.12 g/mol ) due to one ¹³C and two ¹⁵N atoms.[15]
This mass shift will be observed in the molecular ion and in any fragment ions that retain the core thiourea structure. For example:
-
Unlabeled Derivative [M]⁺: The molecular ion of the derivatized natural thiourea.
-
Labeled Derivative [M+3]⁺: The molecular ion of the derivatized Thiourea-¹³C,¹⁵N₂.
When developing a quantitative method in Selected Ion Monitoring (SIM) mode, distinct ions for both the analyte and the internal standard must be chosen to ensure specificity and accuracy.[2][16][17]
Conclusion
The successful analysis of Thiourea-¹³C,¹⁵N₂ by GC-MS is critically dependent on a robust and reproducible derivatization strategy. Acylation with TFAA offers a rapid route to a suitable derivative. Alkylation with PFB-Br provides highly stable derivatives with excellent sensitivity, especially for trace-level detection using NICI-MS. Silylation is a well-established technique that is effective but requires stringent control of moisture. The selection of the optimal method should be guided by the specific goals of the analysis, matrix complexity, and instrument capabilities. Each protocol presented here offers a reliable pathway to convert thiourea into a volatile and stable compound for precise and accurate GC-MS quantification.
References
-
Wikipedia. (n.d.). Silylation. Retrieved from [Link]
-
Jones, D. J., Khandavilli, U. B. R., O'Leary, E. M., Lawrence, S. E., & O'Sullivan, T. P. (2018). Efficient S-Acylation of Thiourea. SynOpen, 2(3), 263–267. Retrieved from [Link]
-
Deng, H., & Jacobsen, E. N. (2006). Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones. Journal of the American Chemical Society, 128(25), 8064–8065. Retrieved from [Link]
-
Inoda, H., Nishiyama, T., Yoshikado, T., Suwanai, Y., & Santa, T. (2011). Compounds having thiourea moiety as derivatization reagents in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS): synthesis of derivatization reagents for carboxylic acids. Biomedical Chromatography, 25(6), 635–640. Retrieved from [Link]
-
ResearchGate. (2020). How can make alkylation of thiol group in thiourea, I need procedure for it please?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoroacetic anhydride. Retrieved from [Link]
-
Villas-Bôas, S. G., Hojer-Pedersen, J., Akesson, M., Nielsen, J., & Jensen, A. D. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(1), 65-75. Retrieved from [Link]
-
Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
-
Science.gov. (n.d.). thiourea derivatives methods: Topics by Science.gov. Retrieved from [Link]
-
Khalid, A., Arshad, N., Channar, P. A., Saeed, A., Mir, M. I., Abbas, Q., ... & Tehzeeb, A. (2022). Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities. RSC Advances, 12(27), 17359-17375. Retrieved from [Link]
-
Tsikas, D. (2017). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. Journal of Chromatography B, 1043, 187–201. Retrieved from [Link]
-
Wiskur, S. L., et al. (2021). Mechanistic investigations of alcohol silylation with isothiourea catalysts. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Efficient S-Acylation of Thiourea. Retrieved from [Link]
-
Wilson, T. D., & Sacks, G. L. (2015). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. Journal of Agricultural and Food Chemistry, 63(26), 5971–5979. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Acylation of ureas from thiourea using Pb(NO₃)₂ various acids. Retrieved from [Link]
-
ResearchGate. (2016). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025). Pentafluorobenzyl bromide – A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents | Request PDF. Retrieved from [Link]
-
Caban, M., & Stepnowski, P. (2020). The application of isotopically labeled analogues for the determination of small organic compounds by GC/MS with selected ion monitoring. Analytical Methods, 12(30), 3825-3835. Retrieved from [Link]
-
R Discovery. (n.d.). Pentafluorobenzyl bromide - A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents. Retrieved from [Link]
-
TSI Journals. (n.d.). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. Retrieved from [Link]
-
Christensen, B., & Nielsen, J. (1999). Isotopomer analysis using GC-MS. Metabolic Engineering, 1(4), 282–290. Retrieved from [Link]
-
Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Gas Chromatography. Elsevier. Retrieved from [Link]
-
Wilson, T. D., & Sacks, G. L. (2015). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. Journal of agricultural and food chemistry, 63(26), 5971–5979. Retrieved from [Link]
-
Kuitunen, M. L., & Kostiainen, R. (2012). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 4(6), 1735-1742. Retrieved from [Link]
-
ResearchGate. (2025). Alkylation of Ethylenethiourea with Alcohols: A Convenient Synthesis of S-Alkyl-isothioureas Without Toxic Alkylating Agents. Retrieved from [Link]
-
Matthews, D. E., & Hayes, J. M. (1978). Isotope-ratio-monitoring gas chromatography-mass spectrometry. Analytical Chemistry, 50(12), 1465–1473. Retrieved from [Link]
-
Rosenblatt, J., Chinkes, D., Wolfe, M., & Wolfe, R. R. (1992). Stable isotope tracer analysis by GC-MS, including quantification of isotopomer effects. American Journal of Physiology-Endocrinology and Metabolism, 263(3), E584-E596. Retrieved from [Link]
-
Liu, R., Lin, Y., Liu, J., & Yin, Y. (2020). Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry. Environmental Pollution, 266(Pt 3), 115043. Retrieved from [Link]
-
Uccello-Barretta, G., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. Molecules, 26(11), 3109. Retrieved from [Link]
-
Di Salvo, A., et al. (2024). Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids. Molecules, 29(6), 1318. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The application of isotopically labeled analogues for the determination of small organic compounds by GC/MS with selected ion monitoring - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Stable isotope tracer analysis by GC-MS, including quantification of isotopomer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Silylation - Wikipedia [en.wikipedia.org]
- 13. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. isotope.com [isotope.com]
- 16. Isotopomer analysis using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. masspec.scripps.edu [masspec.scripps.edu]
Probing Post-Translational Modifications: An Application & Protocol Guide to Thiourea-¹³C,¹⁵N₂
Introduction: The Dynamic Landscape of Post-Translational Modifications
Post-translational modifications (PTMs) are critical enzymatic processes that dramatically expand the functional diversity of the proteome.[1] These modifications, ranging from simple additions of chemical groups to complex protein conjugations, act as molecular switches that regulate nearly every aspect of cellular life, including signaling, protein localization, and degradation.[1] The study of PTMs is paramount in understanding both normal cellular function and the pathogenesis of numerous diseases. However, the dynamic and often substoichiometric nature of PTMs presents significant analytical challenges, necessitating sophisticated tools for their detection and quantification.[2][3] Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful strategy to navigate this complexity, offering a means to accurately quantify changes in PTM occupancy.[2]
This guide introduces Thiourea-¹³C,¹⁵N₂, a versatile and powerful tool for the in-depth study of specific PTMs. Its unique chemical properties allow for the precise labeling and subsequent mass spectrometric analysis of modifications that are otherwise difficult to capture. We will delve into the mechanistic basis of its application, provide detailed, field-tested protocols, and offer insights to empower researchers, scientists, and drug development professionals in their quest to unravel the intricate world of PTMs.
Thiourea-¹³C,¹⁵N₂: A Chemically Precise Isotopic Label
Thiourea-¹³C,¹⁵N₂ is a stable isotope-labeled analog of thiourea, where the carbon atom is replaced with its heavier isotope, ¹³C, and both nitrogen atoms are replaced with ¹⁵N.[4][5][6] This isotopic enrichment results in a precise mass shift that can be readily detected by mass spectrometry, forming the basis of its utility in quantitative proteomics.
Key Properties of Thiourea-¹³C,¹⁵N₂:
| Property | Value | Source |
| Molecular Formula | ¹³CH₄¹⁵N₂S | [5][6] |
| Labeled Molecular Weight | 79.10 g/mol | [4][6] |
| Unlabeled Molecular Weight | 76.12 g/mol | |
| Isotopic Purity | ¹³C, 99%; ¹⁵N₂, 98% | [4][5] |
| CAS Number (Labeled) | 285977-83-5 | [4][5] |
Application I: Unraveling Protein Carbamylation
The Challenge: Protein carbamylation is a non-enzymatic PTM where cyanate, often derived from the decomposition of urea, reacts with the primary amino groups of proteins, particularly the ε-amino group of lysine residues.[7][8] Elevated levels of protein carbamylation are associated with various pathologies, including chronic kidney disease and atherosclerosis.[7][9] Studying this modification is crucial for understanding its role in disease progression and for the development of potential therapeutic interventions.[9][10]
The Thiourea-¹³C,¹⁵N₂ Approach: While not a direct labeling agent for carbamylation, Thiourea-¹³C,¹⁵N₂ serves as an invaluable internal standard in mass spectrometry-based quantification of carbamylated proteins. Its structural similarity to urea-¹³C,¹⁵N₂ allows for its use in isotope dilution mass spectrometry (IDMS) workflows to accurately measure the extent of carbamylation.[11][12]
Workflow for Carbamylation Analysis using Isotopic Dilution
Caption: Workflow for quantifying protein carbamylation.
Protocol: Quantification of Protein Carbamylation
1. Sample Preparation:
-
Extract proteins from cells or tissues using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantify the protein concentration using a standard method (e.g., BCA assay).
2. Internal Standard Spiking:
-
Prepare a stock solution of Thiourea-¹³C,¹⁵N₂ in a compatible solvent (e.g., water or 50% acetonitrile).
-
Add a known amount of the Thiourea-¹³C,¹⁵N₂ internal standard to each protein sample. The amount should be optimized to be within the linear range of detection of the mass spectrometer.
3. Reduction, Alkylation, and Digestion:
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with ammonium bicarbonate (50 mM, pH 8.0) to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
4. Desalting:
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
5. LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid).
-
Analyze the samples on a high-resolution mass spectrometer.
-
Set up the instrument to acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
6. Data Analysis:
-
Use a suitable software package (e.g., MaxQuant, Skyline) to identify and quantify both the native carbamylated peptides and the corresponding peptides spiked with the Thiourea-¹³C,¹⁵N₂ standard.
-
The ratio of the peak areas of the native and labeled peptides will be used to accurately quantify the level of carbamylation.
Application II: Probing Protein Persulfidation
The Challenge: Protein persulfidation is a redox-regulated PTM where a sulfur atom is added to the thiol group of a cysteine residue, forming a persulfide (-SSH).[13][14] This modification plays a crucial role in cellular signaling and antioxidant defense mechanisms.[14][15] However, the labile nature of the persulfide bond makes its detection and quantification challenging.
The Thiourea-¹³C,¹⁵N₂ Advantage: Thiourea-¹³C,¹⁵N₂ can be utilized as a precursor for the in situ generation of labeled hydrogen sulfide (H₂S), which can then be incorporated into proteins as persulfides. This allows for the metabolic labeling of persulfidated proteins, enabling their sensitive and specific detection by mass spectrometry.
Mechanism of Labeled Persulfidation
Caption: Thiourea-¹³C,¹⁵N₂ as a labeled H₂S donor.
Protocol: Metabolic Labeling of Protein Persulfidation
1. Cell Culture and Labeling:
-
Culture cells in a suitable medium.
-
Treat the cells with a specific concentration of Thiourea-¹³C,¹⁵N₂ for a defined period. The optimal concentration and time should be determined empirically for each cell type and experimental condition.
2. Cell Lysis and Protein Extraction:
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a buffer containing alkylating agents (e.g., iodoacetamide) to block free thiols and prevent disulfide bond formation. The lysis buffer should also contain protease and phosphatase inhibitors.
3. Tag-Switch Assay for Persulfide Enrichment (Optional but Recommended):
-
This method enhances the detection of persulfidated proteins.[16]
-
Reduce the persulfide bond with a reducing agent (e.g., DTT), exposing a free thiol.
-
Label the newly formed thiol with a biotinylated maleimide or another affinity tag.
-
Enrich the biotinylated proteins using streptavidin-coated beads.
4. Protein Digestion and Mass Spectrometry:
-
Elute the enriched proteins from the beads.
-
Perform in-solution or on-bead digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
5. Data Analysis:
-
Search the mass spectrometry data for peptides containing cysteine residues with a mass shift corresponding to the incorporation of the ¹⁵S isotope from the labeled thiourea.
-
The presence of this mass shift confirms the persulfidation of that specific cysteine residue.
Data Interpretation and Validation
A crucial aspect of any stable isotope labeling experiment is the accurate interpretation of the mass spectrometry data.
Expected Mass Shifts:
| Modification | Mass Shift (Da) |
| Carbamylation (from unlabeled urea) | +43.0058 |
| Persulfidation (from ¹⁵S) | +32.9715 |
Validation:
-
MS/MS Fragmentation: The fragmentation pattern of the labeled peptide should be consistent with the modification being present on a specific amino acid residue.
-
Controls: Include unlabeled control samples to ensure that the observed mass shifts are due to the incorporation of the stable isotopes from Thiourea-¹³C,¹⁵N₂.
-
Orthogonal Methods: Whenever possible, validate the findings using alternative methods, such as western blotting with modification-specific antibodies.
Conclusion: A Powerful Tool for PTM Discovery
Thiourea-¹³C,¹⁵N₂ provides a robust and versatile platform for the investigation of challenging post-translational modifications. Its application as an internal standard for carbamylation analysis and as a metabolic label for persulfidation studies opens new avenues for understanding the intricate roles of these PTMs in health and disease. The protocols outlined in this guide, combined with careful experimental design and data analysis, will empower researchers to make significant advances in the dynamic field of proteomics.
References
-
THIOUREA (13C, 99% 15N2, 98%). Eurisotop. [Link]
-
Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis. National Institutes of Health. [Link]
-
Stable-isotope-labeled histone peptide library for histone post-translational modification and variant quantification by mass spectrometry. National Institutes of Health. [Link]
-
S-Persulfidation: Chemistry, Chemical Biology, and Significance in Health and Disease. National Institutes of Health. [Link]
-
Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. Royal Society of Chemistry. [Link]
-
Thiourea enhances mapping of the proteome from murine white adipose tissue. National Institutes of Health. [Link]
-
Natural isotope correction improves analysis of protein modification dynamics. National Institutes of Health. [Link]
-
15 N stable isotope metabolic labeling and workflow of differential and... ResearchGate. [Link]
-
(
ngcontent-ng-c4006390337="" class="ng-star-inserted">13C,15N_2)Thiourea | CH4N2S | CID 16213485. PubChem. [Link] -
Emerging Chemical Biology of Protein Persulfidation. National Institutes of Health. [Link]
-
Protein Carbamylation in Kidney Disease: Pathogenesis and Clinical Implications. National Institutes of Health. [Link]
-
SELECTIVE PERSULFIDE DETECTION REVEALS EVOLUTIONARILY CONSERVED ANTI-AGING EFFECTS OF S-SULFHYDRATION. National Institutes of Health. [Link]
-
Urea and protein carbamylation in ESRD: Surrogate markers or partners in crime? National Institutes of Health. [Link]
-
Improved tag-switch method reveals that thioredoxin acts as depersulfidase and controls the intracellular levels of protein persulfidation. National Institutes of Health. [Link]
-
Biochemical and proteomic analyses explain the role of thiourea in improving tolerance against cadmium toxicity in maize. TÜBİTAK Academic Journals. [Link]
-
Nutritional therapy reduces protein carbamylation through urea lowering in chronic kidney disease. National Institutes of Health. [Link]
-
Best Practice Guide for Generating Mass Spectra. The Royal Society of Chemistry. [Link]
-
Avenues for post-translational protein modification prevention and therapy. National Institutes of Health. [Link]
-
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry protocol for monitoring the progress of enzymatic (13)C/(15)N-labeled DNA syntheses. National Institutes of Health. [Link]
-
Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates Original Artic. TSI Journals. [Link]
Sources
- 1. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 2. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable-isotope-labeled histone peptide library for histone post-translational modification and variant quantification by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. isotope.com [isotope.com]
- 5. THIOUREA | Eurisotop [eurisotop.com]
- 6. (~13~C,~15~N_2_)Thiourea | CH4N2S | CID 16213485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Protein Carbamylation in Kidney Disease: Pathogenesis and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urea and protein carbamylation in ESRD: Surrogate markers or partners in crime? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Avenues for post-translational protein modification prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nutritional therapy reduces protein carbamylation through urea lowering in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. isotope.com [isotope.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. S-Persulfidation: Chemistry, Chemical Biology, and Significance in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging Chemical Biology of Protein Persulfidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SELECTIVE PERSULFIDE DETECTION REVEALS EVOLUTIONARILY CONSERVED ANTI-AGING EFFECTS OF S-SULFHYDRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improved tag-switch method reveals that thioredoxin acts as depersulfidase and controls the intracellular levels of protein persulfidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of Thiourea-¹³C,¹⁵N₂ in Drug Metabolism for the Interception and Identification of Reactive Metabolites
A Paradigm Shift in Reactive Metabolite Detection
The journey of a drug candidate from discovery to market is fraught with challenges, one of the most significant being the potential for the drug to be metabolically activated into chemically reactive species.[1][2] These reactive metabolites, often highly electrophilic, can form covalent bonds with cellular macromolecules like proteins and DNA, a process implicated in idiosyncratic adverse drug reactions (IADRs) and organ toxicity.[3] Consequently, a proactive strategy to detect and structurally characterize these transient, reactive intermediates is not just beneficial but essential for mitigating risk in drug development.
Traditionally, glutathione (GSH) has been the workhorse for in vitro trapping studies due to its biological relevance as a cellular nucleophile.[3][4] However, the complexity of biological matrices can often lead to ambiguous findings. This guide introduces a powerful and precise alternative: Thiourea-¹³C,¹⁵N₂ . We will explore the mechanistic basis for its use, the strategic advantage conferred by its stable isotope labels, and provide detailed protocols for its application in your laboratory.
The Rationale: Why Thiourea-¹³C,¹⁵N₂?
Thiourea: A Potent Nucleophilic Trap
Thiourea is a simple yet effective "soft" nucleophile.[5][6][7] The sulfur atom, with its available lone pairs of electrons, readily attacks electron-deficient centers in electrophilic metabolites. This mechanism is analogous to the action of the thiol group in glutathione. Its small size allows it to potentially access sterically hindered reactive centers that larger trapping agents might miss.
The Power of the Isotopic Signature
The true innovation lies in the incorporation of stable isotopes. The use of compounds labeled with stable isotopes like ¹³C, ¹⁵N, or deuterium is a well-established technique to enhance clarity in metabolism studies.[8] Thiourea-¹³C,¹⁵N₂ contains one ¹³C atom and two ¹⁵N atoms.[9][10]
This labeling strategy provides a distinct and unambiguous signature in mass spectrometric analysis. When a reactive metabolite is trapped by Thiourea-¹³C,¹⁵N₂, the resulting adduct will have a mass that is exactly 3.0037 Da higher than an adduct formed with unlabeled thiourea (¹²C, ¹⁴N₂).
Key Advantages:
-
Unambiguous Detection: By incubating the test compound with a 1:1 mixture of unlabeled thiourea and Thiourea-¹³C,¹⁵N₂, any resulting adduct will appear as a characteristic pair of peaks ("twin ions") in the mass spectrum, separated by 3.0037 Da. This instantly confirms that the signal is from a thiourea adduct and not an endogenous metabolite or background noise.[1][11]
-
Elimination of False Positives: This twin-ion signature is a powerful filter, drastically reducing the time spent chasing false positives that are common in complex biological matrices.[1]
-
Enhanced Confidence: It provides immediate, high-confidence identification of drug-related adducts, streamlining the data analysis workflow.
Core Experimental Workflow: From Incubation to Analysis
The overall process involves the bioactivation of a parent drug in a metabolic system (e.g., human liver microsomes), the trapping of the resulting reactive species by Thiourea-¹³C,¹⁵N₂, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: High-level workflow for reactive metabolite trapping using Thiourea-¹³C,¹⁵N₂.
Protocol 1: In Vitro Reactive Metabolite Screening
This protocol describes a standard screening assay using human liver microsomes (HLMs) to generate and trap reactive metabolites.
Objective: To determine if a test compound is metabolized to electrophilic species that can be trapped by Thiourea-¹³C,¹⁵N₂.
Materials & Reagents:
-
Test Compound (e.g., 10 mM stock in DMSO)
-
Thiourea (Unlabeled)[12]
-
Thiourea-¹³C,¹⁵N₂ (e.g., from Cambridge Isotope Laboratories, Inc.)[9]
-
Pooled Human Liver Microsomes (HLMs), 20 mg/mL
-
NADPH Regenerating System (e.g., Solution A and B)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
DMSO
-
Purified Water
Procedure:
-
Prepare Thiourea Trapping Mix: Create a 100 mM stock solution containing an equimolar (1:1) mixture of unlabeled thiourea and Thiourea-¹³C,¹⁵N₂ in water. For example, dissolve 38.06 mg of unlabeled thiourea and 39.55 mg of Thiourea-¹³C,¹⁵N₂ in 10 mL of water.
-
Set Up Incubations: Prepare reaction tubes on ice. It is critical to include proper controls. See Table 1 for a recommended setup.
-
Add phosphate buffer to each tube.
-
Add the Thiourea Trapping Mix.
-
Add HLM solution.
-
Add the test compound stock solution (or vehicle for controls).
-
-
Initiate Reactions:
-
Pre-incubate the tubes at 37°C for 5 minutes to equilibrate.
-
Initiate the metabolic reaction by adding NADPH regenerating system solution B to all tubes except the "-NADPH" control. For the "-NADPH" control, add an equivalent volume of buffer.
-
-
Incubation: Incubate all tubes at 37°C for 60 minutes in a shaking water bath.
-
Terminate Reactions: Stop the reactions by adding 2 volumes of ice-cold acetonitrile (e.g., 400 µL for a 200 µL incubation). This will precipitate the microsomal proteins.
-
Sample Workup:
-
Vortex the tubes thoroughly.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.
-
Table 1: Recommended Incubation Conditions
| Component | Final Concentration | Volume for 200 µL Rxn | Notes |
| 0.1 M Phosphate Buffer (pH 7.4) | - | Varies | Brings to final volume |
| HLM | 1.0 mg/mL | 10 µL | Typical concentration |
| Test Compound | 10 µM | 0.2 µL (of 10 mM stock) | Final DMSO should be <0.5% |
| Thiourea Trapping Mix (1:1) | 5 mM | 10 µL (of 100 mM stock) | High concentration to ensure efficient trapping |
| NADPH Regen. System A | 1X | 10 µL | Contains G6P, MgCl₂, G6PDH |
| NADPH Regen. System B | 1X | 4 µL | Contains NADP⁺ |
Essential Controls:
-
-NADPH: Shows if adducts form non-enzymatically.
-
-HLM: Controls for direct reaction of the compound with thiourea.
-
-Test Compound: Identifies any background peaks from the system itself.
Protocol 2: LC-MS/MS Analysis of Thiourea Adducts
Objective: To chromatographically separate and detect potential thiourea-drug adducts, confirming their identity by their unique twin-ion signature and obtaining structural information via fragmentation.
Instrumentation:
-
A sensitive LC-MS/MS system, such as a triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap), is required.[11][13][14]
-
Standard reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Chromatographic Method:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute compounds of varying polarity, hold, and then re-equilibrate.
-
Injection Volume: 5-10 µL
Mass Spectrometry Method:
The key is to use data-dependent acquisition methods that can screen for the adducts and trigger fragmentation scans for structural analysis.
-
Full Scan (MS1): Acquire data over a wide mass range (e.g., m/z 100-1000). This scan is used to find the characteristic twin-ion pairs.
-
Data Analysis: Process the full scan data to specifically search for pairs of ions separated by 3.0037 Da. Software tools can automate this process.
-
Confirmation and Characterization (MS2): Once a candidate pair is found, confirm its identity and elucidate its structure.
-
Product Ion Scans: Fragment both the light (¹²C,¹⁴N₂) and heavy (¹³C,¹⁵N₂) precursor ions. The fragmentation patterns should be nearly identical, providing very high confidence in the identification.
-
Neutral Loss/Precursor Ion Scans (on Triple Quadrupoles): These can be used to screen for specific substructures. For example, a neutral loss scan for the mass of thiourea can selectively detect potential adducts.
-
Caption: LC-MS/MS data acquisition and analysis strategy for thiourea adducts.
Interpreting the Data: A Clear Answer
The primary evidence for reactive metabolite formation is the detection of the twin-ion signal in the +NADPH incubation that is absent or significantly reduced in the control incubations.
Table 2: Mass & Isotopic Information for Thiourea
| Species | Formula | Exact Mass (Monoisotopic) |
| Unlabeled Thiourea | CH₄N₂S | 76.0095 |
| Thiourea-¹³C,¹⁵N₂ | ¹³CH₄¹⁵N₂S | 79.0132 |
| Mass Difference | +3.0037 Da |
If your parent drug has a monoisotopic mass of M , and it forms a reactive metabolite RM that is trapped by thiourea, you will search your data for:
-
Light Adduct: [RM + 76.0095 + H]⁺
-
Heavy Adduct: [RM + 79.0132 + H]⁺
The difference between these two precursor masses will be 3.0037 Da. The subsequent MS/MS fragmentation of these two precursors will yield fragment ions that confirm the site of adduction on the parent molecule.
References
- Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC - NIH. (n.d.). National Institutes of Health.
- Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates Original Artic - TSI Journals. (n.d.). TSI Journals.
- Mass Spectrum of Aqueous Layer of Thiourea Adduct - ResearchGate. (n.d.). ResearchGate.
- Thiourea (¹³C, 99%; ¹⁵N₂, 98%) - Cambridge Isotope Laboratories. (n.d.). Cambridge Isotope Laboratories, Inc.
- Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals thr - bioRxiv. (2023, June 30). bioRxiv.
- (PDF) Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals through nLC/MS-MS - ResearchGate. (n.d.). ResearchGate.
- RETRACTED ARTICLE: Determination of thiourea by high performance liquid chromatography with different solvents - ResearchGate. (n.d.). ResearchGate.
- Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed. (2001, November 16). PubMed.
- Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals through nLC/MS-MS | bioRxiv. (2023, June 30). bioRxiv.
- Detection of reactive metabolites using isotope-labeled glutathione trapping and simultaneous neutral loss and precursor ion scanning with ultra-high-pressure liquid chromatography triple quadruple mass spectrometry - PubMed. (2015, March 25). PubMed.
- (ngcontent-ng-c4006390337="" class="ng-star-inserted">13C,15N_2)Thiourea | CH4N2S | CID 16213485 - PubChem - NIH. (n.d.). PubChem.
- Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies - MDPI. (n.d.). MDPI.
- Thiourea | H2NCSNH2 | CID 2723790 - PubChem - NIH. (n.d.). PubChem.
- Practical approaches to resolving reactive metabolite liabilities in early discovery - PubMed. (n.d.). PubMed.
- ADME 101 Reactive Metabolite Detection Study: Cysteine Trapping - YouTube. (2023, February 24). YouTube.
- Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity: A Perspective Based on the Critical Examination of Trends in the Top 200 Drugs Marketed in the United States | Chemical Research in Toxicology - ACS Publications. (n.d.). ACS Publications.
- Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadruple Mass Spectrometry | Request PDF - ResearchGate. (2025, August 6). ResearchGate.
- Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug - UW School of Pharmacy - University of Washington. (2011, June 24). University of Washington.
- Detection and identification of isotope-labeled glutathione-trapped reactive drug metabolites - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific.
- Reactive Metabolite Trapping Studies on Imidazo- and 2-Methylimidazo[2,1-b]thiazole-Based Inverse Agonists of the Ghrelin Receptor - ResearchGate. (2017, May 2). ResearchGate.
- Rational design of ¹³C-labeling experiments for metabolic flux analysis in mammalian cells - PubMed. (2012, May 16). PubMed.
- Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed. (2008, August 15). PubMed.
- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PubMed Central. (n.d.). PubMed Central.
- Thiourea (¹³C, 99%) | Cambridge Isotope Laboratories, Inc. (n.d.). Cambridge Isotope Laboratories, Inc.
- (PDF) A QSAR STUDY ON THIOUREA DERIVATIVES -NEW APPROACHES IN DRUG DEVELOPMENT - ResearchGate. (2022, April 30). ResearchGate.
Sources
- 1. Detection of reactive metabolites using isotope-labeled glutathione trapping and simultaneous neutral loss and precursor ion scanning with ultra-high-pressure liquid chromatography triple quadruple mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Practical approaches to resolving reactive metabolite liabilities in early discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. tsijournals.com [tsijournals.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies [pubmed.ncbi.nlm.nih.gov]
- 9. isotope.com [isotope.com]
- 10. (~13~C,~15~N_2_)Thiourea | CH4N2S | CID 16213485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Thiourea-¹³C,¹⁵N₂ concentration for maximal labeling efficiency.
Welcome to the technical support resource for optimizing the use of Thiourea-¹³C,¹⁵N₂ in metabolic labeling experiments. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this unique isotopic reagent for quantitative proteomics. We provide in-depth, experience-driven answers to common questions and challenges, moving beyond simple protocols to explain the scientific reasoning behind our recommendations.
Introduction: A Specialized Tool for Quantitative Proteomics
Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful technique that typically relies on isotopically labeled arginine and lysine.[1] However, certain research questions may require alternative labeling strategies to probe specific metabolic pathways or protein classes. Thiourea-¹³C,¹⁵N₂, an organosulfur compound, presents a novel, albeit advanced, method for introducing stable isotopes.[2]
Its application is predicated on a distinct incorporation mechanism, likely involving the covalent modification of protein residues rather than de novo synthesis. The primary challenge, and the focus of this guide, is navigating the narrow experimental window between achieving high labeling efficiency and mitigating potential cytotoxicity.[3][4] This resource provides the necessary framework to optimize this balance effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Thiourea-¹³C,¹⁵N₂ labeling and how does it work?
Thiourea-¹³C,¹⁵N₂ labeling is an advanced metabolic labeling technique for mass spectrometry-based quantitative proteomics. Unlike traditional SILAC, which incorporates labeled amino acids during protein translation,[5] thiourea is believed to be incorporated post-translationally or co-translationally by covalently modifying specific amino acid residues.
The proposed primary mechanism involves the S-alkylation of the thiol group on cysteine residues by cellular metabolites, which are in turn derived from the labeled thiourea. This creates a stable, isotopically heavy adduct on cysteine-containing peptides, allowing for their quantification by mass spectrometry.
Q2: Why would I use Thiourea-¹³C,¹⁵N₂ instead of standard ¹³C,¹⁵N-Arginine/Lysine SILAC?
Thiourea-¹³C,¹⁵N₂ offers unique advantages for specific applications:
-
Targeted Analysis: It allows for the specific analysis of cysteine-containing peptides, which can provide insights into protein structure, function, and redox state.
-
Probing Sulfur Metabolism: It can serve as a tracer to investigate aspects of cellular sulfur metabolism.[6]
-
Overcoming SILAC Limitations: In organisms or cell types where arginine and lysine metabolism is complex (e.g., significant arginine-to-proline conversion), thiourea provides an orthogonal labeling strategy.[7]
Q3: What is a recommended starting concentration for Thiourea-¹³C,¹⁵N₂?
The optimal concentration is highly cell-line dependent due to varying metabolic rates and sensitivities to thiourea-induced cytotoxicity.[3][8] We recommend starting with a concentration titration experiment. A general starting point for many cancer cell lines is between 10 µM and 50 µM . For sensitive cell lines, concentrations as low as 1-5 µM may be necessary.
Q4: How do I assess the cytotoxicity of Thiourea-¹³C,¹⁵N₂?
It is critical to perform a viability assay in parallel with your labeling optimization.
-
Cell Counting: Use a simple Trypan Blue exclusion assay to count viable and non-viable cells after the labeling period. A significant increase in blue (non-viable) cells indicates toxicity.
-
Metabolic Assays: Employ an MTT or PrestoBlue™ assay to measure the metabolic activity of the cell population, which is a sensitive indicator of cellular health.
-
Morphology: Visually inspect cells using light microscopy. Signs of stress include rounding, detachment (for adherent cells), and the appearance of debris in the culture medium.
Q5: How is labeling efficiency calculated?
Labeling efficiency is determined using mass spectrometry.[9] After protein extraction, digestion, and LC-MS/MS analysis, you will observe peptide pairs: an unlabeled ("light") version and a labeled ("heavy") version separated by a specific mass difference.
The efficiency is calculated for each identified peptide as:
Efficiency (%) = [Heavy Peak Intensity / (Heavy Peak Intensity + Light Peak Intensity)] * 100
An average efficiency of >95% across the majority of identified peptides is considered successful for quantitative experiments.[10]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or Incomplete Labeling of Target Proteins
Question: My mass spectrometry data shows low incorporation of the ¹³C,¹⁵N label (<90%). What are the potential causes and solutions?
Low labeling efficiency is a common hurdle and can stem from several factors. Below is a systematic approach to diagnosing and resolving the issue.
-
Possible Cause A: Sub-optimal Reagent Concentration.
-
Explanation: The concentration of Thiourea-¹³C,¹⁵N₂ in the medium may be insufficient for the metabolic rate of your specific cell line, leading to incomplete labeling within the experimental timeframe.
-
Solution: Perform a Concentration Titration.
-
Set up parallel cultures of your cells.
-
Treat each culture with a different concentration of Thiourea-¹³C,¹⁵N₂ (e.g., 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Include an unlabeled control (0 µM).
-
After a fixed labeling period (e.g., 48 hours), harvest the cells.
-
Assess cell viability for each concentration to establish the toxicity threshold.
-
Analyze the proteome via LC-MS/MS to determine the labeling efficiency at each non-toxic concentration.
-
Select the concentration that yields the highest efficiency without inducing significant cell death (>20%).
-
-
-
Possible Cause B: Insufficient Labeling Duration.
-
Explanation: Protein turnover is a dynamic process. A short incubation time may not be sufficient for the majority of the cellular proteome to become labeled, especially long-lived proteins.
-
Solution: Conduct a Time-Course Experiment.
-
Using a fixed, non-toxic concentration of Thiourea-¹³C,¹⁵N₂ determined from your titration, set up multiple identical cell cultures.
-
Harvest cells at different time points (e.g., 12h, 24h, 48h, 72h).
-
Analyze labeling efficiency by LC-MS/MS for each time point.
-
Plot efficiency versus time to determine the minimum duration required to reach a plateau of >95% incorporation. For most cell lines, this requires at least 5-6 cell doublings to ensure near-complete turnover.[11]
-
-
-
Possible Cause C: Reagent Degradation.
-
Explanation: Thiourea and its derivatives can be susceptible to degradation, especially when in solution and exposed to light, high temperatures, or certain pH conditions.[12][13] Degraded reagent will not be incorporated.
-
Solution: Ensure Proper Handling and Storage.
-
Storage: Store the solid Thiourea-¹³C,¹⁵N₂ compound in a cool, dry, and dark place as recommended by the manufacturer.[14]
-
Media Preparation: Always prepare fresh labeling medium immediately before use. Do not store complete media containing thiourea for extended periods.
-
Check for Precipitates: Before adding to cells, ensure the medium is clear and free of any visible precipitates, which could indicate insolubility or degradation.
-
-
Workflow for Optimizing Thiourea-¹³C,¹⁵N₂ Concentration
Caption: Conceptual pathway showing cellular uptake and modification, leading to quantifiable peptide pairs in the mass spectrometer.
-
Possible Cause B: Incorrect Mass Shift Calculation.
-
Explanation: The expected mass shift must be calculated precisely based on the atoms being incorporated. For Thiourea-¹³C,¹⁵N₂ (formula: ¹³CH₄¹⁵N₂S), the mass difference compared to the unlabeled version (¹²CH₄¹⁴N₂S) depends on what portion of the molecule is incorporated.
-
Solution: Verify Theoretical Mass.
-
Calculate the Mass Shift: The mass added by one ¹³C atom is ~1.00335 Da, and by one ¹⁵N atom is ~0.99703 Da. For Thiourea-¹³C,¹⁵N₂, if the entire molecule displaces a hydrogen atom on the cysteine thiol, the theoretical mass shift would be:
-
Mass(¹³CH₄¹⁵N₂S) - Mass(H)
-
-
Use a precise mass calculator and confirm the exact monoisotopic masses.
-
Ensure your MS analysis software is searching for the correct mass difference for quantifying peptide pairs.
-
-
References
-
Bielenica, A., et al. (2019). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules. Available at: [Link]
-
Henderson, M. C., et al. (2000). Thiourea toxicity in mouse C3H/10T1/2 cells expressing human flavin-dependent monooxygenase 3. Toxicology and Applied Pharmacology. Available at: [Link]
-
Saeed, A., et al. (2020). In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines. Natural Product Research. Available at: [Link]
-
Jadhav, V., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules. Available at: [Link]
-
Stavrou, I., et al. (2024). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Robson, B., & Plevin, M. J. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions. Available at: [Link]
-
ResearchGate Discussion. (2015). Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo? Available at: [Link]
-
Gage, D. A., & Mahsut, A. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Briefings in Functional Genomics and Proteomics. Available at: [Link]
-
Westergren, T., et al. (2001). Thiourea enhances mapping of the proteome from murine white adipose tissue. Proteomics. Available at: [Link]
-
ResearchGate. (2024). The proposed mechanism for the formation of thiourea. Available at: [Link]
-
Wikipedia. Thiourea. Available at: [Link]
-
Eurisotop. THIOUREA (13C, 99% 15N2, 98%). Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2723790, Thiourea. Available at: [Link]
-
Kent Academic Repository. (2020). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Available at: [Link]
-
ResearchGate. (2014). Solubility of thiourea at different temperatures and pH values. Available at: [Link]
-
Wikipedia. Isotopic labeling. Available at: [Link]
-
Park, J. H., et al. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). Proteome Science. Available at: [Link]
-
TSI Journals. (2012). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. Available at: [Link]
-
ResearchGate. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). Available at: [Link]
-
Yildiz, M., et al. (2024). Biochemical and proteomic analyses explain the role of thiourea in improving tolerance against cadmium toxicity in maize. Turkish Journal of Biology. Available at: [Link]
-
Mills, E. L., et al. (2025). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. Methods. Available at: [Link]
-
Semantic Scholar. (2011). Determination of Thiourea in Noodle and Rice Flour by Liquid Chromatography-Mass Spectrometry. Available at: [Link]
-
Powner, M. B., et al. (2022). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. Biochemical Society Transactions. Available at: [Link]
-
Jehmlich, N., et al. (2010). Calculation of partial isotope incorporation into peptides measured by mass spectrometry. BMC Bioinformatics. Available at: [Link]
-
Tugarinov, V., & Kay, L. E. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy. Nature Protocols. Available at: [Link]
-
Grankvist, K., et al. (2019). Profiling the metabolism of human cells by deep 13C labeling. Cell Reports. Available at: [Link]
-
Chen, Y., et al. (2009). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. Methods in Molecular Biology. Available at: [Link]
-
Dolken, L. (2013). Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. Journal of Visualized Experiments. Available at: [Link]
-
DeMarco, M. L., & Woods, R. J. (2018). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Angel, R., et al. (2018). Application of stable‐isotope labelling techniques for the detection of active diazotrophs. Environmental Microbiology. Available at: [Link]
-
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. Available at: [Link]
-
Lu, K., et al. (2014). Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. isotope.com [isotope.com]
- 2. Thiourea - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Thiourea toxicity in mouse C3H/10T1/2 cells expressing human flavin-dependent monooxygenase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. "Biochemical and proteomic analyses explain the role of thiourea in imp" by MUSTAFA YILDIZ, HAKAN TERZİ et al. [journals.tubitak.gov.tr]
- 7. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Determination of Thiourea in Noodle and Rice Flour by Liquid Chromatography-Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. isotope.com [isotope.com]
Technical Support Center: Troubleshooting Incomplete Thiourea-¹³C,¹⁵N₂ Labeling in Cells
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting common issues encountered during metabolic labeling of cells with Thiourea-¹³C,¹⁵N₂. As a non-standard labeling reagent, its successful application requires a nuanced understanding of cellular metabolism and potential experimental pitfalls. This document provides in-depth, field-proven insights to help you diagnose and resolve challenges, ensuring the integrity and reproducibility of your quantitative proteomics experiments.
Section 1: Understanding the Fundamentals of Thiourea Labeling
Metabolic labeling with Thiourea-¹³C,¹⁵N₂ is a sophisticated technique that, unlike conventional Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), does not provide a ready-to-use labeled amino acid. Instead, it relies on the cell's endogenous metabolic machinery to process the thiourea and incorporate its heavy isotopes into the proteome. This reliance on cellular metabolism is both the strength and the primary challenge of this method.
Q1: What is the expected metabolic pathway for Thiourea-¹³C,¹⁵N₂ incorporation?
The primary hypothesized pathway for the incorporation of the ¹³C and ¹⁵N isotopes from thiourea into proteins is through the Urea Cycle , leading to the synthesis of labeled L-Arginine.
Mechanism Explained: Structurally, thiourea (SC(NH₂)₂) is an analog of urea (OC(NH₂)₂).[1][2] It is proposed that cellular enzymes may process Thiourea-¹³C,¹⁵N₂ in a manner similar to urea. The labeled carbon and nitrogen atoms can be channeled into the urea cycle, a metabolic pathway that synthesizes arginine.[3][4] The final step of this cycle, catalyzed by the enzyme Arginase, hydrolyzes arginine to produce urea and ornithine.[5] By introducing ¹³C,¹⁵N₂-labeled thiourea, the aim is to generate ¹³C,¹⁵N₂-labeled arginine, which is then incorporated into newly synthesized proteins.
However, the efficiency of this entire process is highly dependent on the specific cell line. Many cell lines, particularly cancerous ones, have altered metabolic pathways and may not express all the necessary urea cycle enzymes at sufficient levels.[3][6] This makes a pilot study essential for any new cell line.
Caption: Hypothesized metabolic pathway of Thiourea-¹³C,¹⁵N₂.
Q2: What defines "incomplete labeling" and how is it measured?
Incomplete labeling refers to a state where the incorporation of the heavy isotope-labeled amino acid into the total pool of that amino acid within the cell's proteome is significantly less than 100%. For reliable quantification in proteomics, an incorporation efficiency of >97% is considered the gold standard.[7][8]
Measurement: Labeling efficiency is determined using mass spectrometry (MS). After protein extraction and digestion (typically with trypsin), the resulting peptides are analyzed. For an arginine-containing peptide, the mass spectrometer will detect two distinct peaks:
-
"Light" peak: The peptide containing naturally abundant ¹²C and ¹⁴N arginine.
-
"Heavy" peak: The peptide containing the ¹³C,¹⁵N₂-labeled arginine.
The labeling efficiency is calculated from the relative intensities of these heavy and light peptide pairs. Incomplete labeling manifests as a prominent "light" peak in the labeled cell population, which compromises quantitative accuracy.[7][9]
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most frequent challenges encountered with Thiourea-¹³C,¹⁵N₂ labeling in a direct question-and-answer format.
Issue 1: Low Label Incorporation Efficiency (<95%)
This is the most common and critical issue. If the majority of your proteome is not heavily labeled, any quantitative data will be unreliable.
Q3: My labeling efficiency is consistently low. What are the primary causes?
Low efficiency can stem from several factors, ranging from basic cell culture practices to the core metabolism of your chosen cell line.
Possible Cause A: Insufficient Incubation Time
-
Causality: Metabolic labeling is achieved through both new protein synthesis and the turnover of old, unlabeled proteins. For the "light" proteome to be sufficiently diluted, cells must undergo multiple rounds of division in the presence of the labeling medium.[10]
-
Troubleshooting Steps:
-
Ensure Sufficient Cell Doublings: As a rule of thumb, cells should be cultured in the labeling medium for at least 5-6 cell doublings to achieve >97% incorporation.[7][8]
-
Determine Your Cell Line's Doubling Time: Do not assume a doubling time. Measure it accurately for your specific culture conditions.
-
Perform a Time-Course Experiment: If labeling remains incomplete, perform a pilot study where you harvest cells at different time points (e.g., 4, 6, 8, and 10 doublings) and measure the incorporation efficiency by MS to determine the optimal duration.
-
| Cell Doubling Time | Minimum Recommended Incubation |
| 24 hours | 5-6 days |
| 36 hours | 7.5-9 days |
| 48 hours | 10-12 days |
| 72 hours | 15-18 days |
Possible Cause B: Thiourea-¹³C,¹⁵N₂ Cytotoxicity
-
Causality: Unlike amino acids, thiourea and its derivatives can be toxic to cells at certain concentrations, inhibiting protein synthesis or causing cell death.[11][12] If the concentration is too high, cells will not effectively incorporate the label because their metabolic machinery is compromised.
-
Troubleshooting Steps:
-
Perform a Dose-Response Assay: Before starting a large-scale experiment, test a range of Thiourea-¹³C,¹⁵N₂ concentrations.
-
Assess Viability: Use a simple method like Trypan Blue exclusion to count viable cells after 48-72 hours of exposure to different concentrations.
-
Monitor Morphology: Observe the cells daily for signs of stress, such as rounding, detachment, or excessive debris.
-
Optimize for a Non-Toxic Concentration: Choose the highest concentration that does not significantly impact cell viability or growth rate. Studies have reported thiourea toxicity in the range of 1.5 µM to 100 µM depending on the cell line and compound derivative.[2][11][12]
-
| Parameter | Recommended Starting Range for Optimization |
| Thiourea Concentration | 1 µM - 100 µM |
Possible Cause C: Inefficient or Absent Metabolic Conversion
-
Causality: This is the most challenging issue and is unique to using a precursor like thiourea. Your cell line may lack the necessary enzymatic machinery (i.e., a fully functional urea cycle) to convert thiourea into labeled arginine efficiently. Some cell lines are auxotrophic for arginine and cannot synthesize it.[3]
-
Troubleshooting Steps:
-
Research Your Cell Line: Consult the literature to determine if your cell line is known to have a functional urea cycle and is capable of synthesizing arginine. Pay close attention to the expression of key enzymes like Argininosuccinate Synthetase (ASS) and Arginase.
-
Consider a Different Cell Line: If your cell line is confirmed to be arginine-auxotrophic, it is unsuitable for this labeling method. You must switch to a cell line capable of arginine synthesis or use a standard SILAC approach with labeled arginine.
-
Spike-in Control: In a pilot experiment, try supplementing the thiourea labeling medium with a very low amount of "heavy" ¹³C₆,¹⁵N₄-Arginine. If you see efficient incorporation of the heavy arginine but poor incorporation from thiourea, it strongly suggests a metabolic conversion problem.
-
Possible Cause D: Contamination with "Light" Amino Acids
-
Causality: The presence of unlabeled ("light") arginine in the cell culture medium will compete with the endogenously produced labeled arginine, leading to incomplete labeling. The most common source of this contamination is standard fetal bovine serum (FBS).[13]
-
Troubleshooting Steps:
Possible Cause E: Poor Cell Health & High Passage Number
-
Causality: The metabolic state of a cell is intrinsically linked to its health and age in culture. High-passage cells can exhibit altered growth rates, gene expression, and metabolic activity, which can lead to inconsistent and inefficient labeling.[14][15][16]
-
Troubleshooting Steps:
-
Use Low-Passage Cells: Start all labeling experiments from a fresh, low-passage (<15) vial of authenticated cells.[14]
-
Maintain Sub-Confluent Cultures: Do not allow cells to become fully confluent, as this can alter their metabolic state. Passage cells consistently at 70-80% confluency.
-
Regularly Authenticate Your Cell Line: Ensure your cell line is what you think it is and is free from contamination.
-
Section 3: Experimental Protocols & Workflows
Protocol 1: Optimizing Thiourea-¹³C,¹⁵N₂ Concentration
This protocol provides a framework for determining the optimal, non-toxic concentration of the labeling reagent for your specific cell line.
-
Preparation: Prepare a series of complete, arginine-free culture media containing different concentrations of Thiourea-¹³C,¹⁵N₂ (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Use dialyzed FBS.
-
Seeding: Seed cells in 12-well plates at a density that allows for exponential growth for at least 72 hours.
-
Incubation: Culture the cells in the prepared media for 72 hours.
-
Assessment (at 72h):
-
Morphology: Use a microscope to visually inspect the health of the cells in each condition.
-
Viability: Harvest cells from one set of wells and perform a Trypan Blue exclusion assay to determine the percentage of viable cells.
-
-
Analysis: Plot cell viability against Thiourea-¹³C,¹⁵N₂ concentration. Select the highest concentration that maintains >95% viability and shows no adverse morphological changes. This is your optimal concentration for the full labeling experiment.
Workflow 2: General Troubleshooting Logic
When faced with incomplete labeling, follow this systematic workflow to diagnose the issue.
Sources
- 1. Thiourea - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. news-medical.net [news-medical.net]
- 6. Differing effects of arginine deficiency on the urea cycle enzymes of rat liver, cultured hepatocytes and hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiourea toxicity in mouse C3H/10T1/2 cells expressing human flavin-dependent monooxygenase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 15. Aging Cell Culture - Genetic and Metabolic Effects of Passage Number on Zebrafish Z3 Cells [cellphysiolbiochem.com]
- 16. atcc.org [atcc.org]
Troubleshooting poor signal intensity of Thiourea-¹³C,¹⁵N₂ in mass spectrometry.
Welcome to the technical support resource for researchers utilizing Thiourea-¹³C,¹⁵N₂ in mass spectrometry-based workflows. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve issues related to poor signal intensity. We will move beyond simple checklists to explain the causality behind experimental choices, ensuring a robust and reproducible analytical method.
Frequently Asked Questions (FAQs)
Q1: Why is my Thiourea-¹³C,¹⁵N₂ signal intensity unexpectedly low?
Poor signal for this small, polar molecule can stem from several factors, often compounding. The most common culprits are suboptimal ionization, matrix effects from co-eluting compounds, and inefficient desolvation in the ion source. Thiourea's properties require careful optimization of both chromatographic and mass spectrometric conditions.
Q2: What is the correct mass-to-charge ratio (m/z) I should be monitoring?
For Thiourea-¹³C,¹⁵N₂ (Formula: ¹³CH₄¹⁵N₂S), the monoisotopic molecular weight is approximately 79.10 Da[1]. In positive ion mode, you will primarily observe the protonated molecule [M+H]⁺.
| Species | Formula | Approximate Monoisotopic m/z | Notes |
| Protonated Molecule | [¹³CH₅¹⁵N₂S]⁺ | 80.11 | This is the primary target ion for quantification. |
| Sodium Adduct | [¹³CH₄¹⁵N₂S+Na]⁺ | 102.09 | Common in the presence of sodium contamination from glassware or buffers. |
| Potassium Adduct | [¹³CH₄¹⁵N₂S+K]⁺ | 118.06 | Less common than sodium, but possible. |
Note: Always verify exact masses using a high-resolution mass spectrometer or calculator based on the specific isotopic purity of your standard.
Q3: Should I be using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?
For a polar molecule like thiourea, Electrospray Ionization (ESI) is the recommended starting point . ESI is well-suited for polar analytes that are already ionized or can be easily ionized in solution. APCI is generally more effective for less polar, more volatile compounds that are thermally stable[2][3][4]. Given thiourea's polarity, ESI will almost always provide better sensitivity if properly optimized.
Q4: My signal is inconsistent between runs. What could be the cause?
Signal instability often points to issues with matrix effects or sample stability. If components in your sample matrix vary, they can inconsistently suppress the ionization of your analyte[5][6]. Additionally, ensure your prepared samples are stable; thiourea derivatives can be reactive under certain conditions. For instance, thiourea is known to react with alkylating agents like iodoacetamide, which could be relevant in complex biological workflows[7].
In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving poor signal intensity. We will follow the analyte's path from sample preparation to detection.
Guide 1: Sample Preparation and Analyte Stability
The root of many signal problems begins before the sample is ever injected.
Common Issues & Solutions:
-
Question: Is my solvent choice appropriate?
-
Expert Insight: Thiourea is highly polar and requires a polar solvent system. Typical reversed-phase eluents like methanol, acetonitrile, and water are excellent choices[8]. Ensure the analyte is fully dissolved. For direct infusion experiments, a solution of 50:50 acetonitrile:water with a small amount of acid (e.g., 0.1% formic acid) is a good starting point to promote protonation.
-
-
Question: Could my sample matrix be the problem?
-
Expert Insight: This is a highly probable cause of signal suppression. Biological matrices like plasma or urine are complex and contain high concentrations of salts and endogenous compounds that interfere with the ESI process[5][9].
-
Troubleshooting Protocol:
-
Dilution: The simplest approach is to dilute your sample. This reduces the concentration of interfering matrix components, often at a faster rate than the analyte signal, leading to a net improvement in signal-to-noise.
-
Sample Cleanup: If dilution is insufficient, employ a sample cleanup technique. Solid-Phase Extraction (SPE) is highly effective for removing salts and other interferences before LC-MS analysis[8][9].
-
-
-
Question: Is my Thiourea-¹³C,¹⁵N₂ standard degrading?
-
Expert Insight: Thiourea is generally stable but should be stored at room temperature away from light and moisture as recommended[1]. Prepare fresh stock solutions and working standards regularly. Avoid repeated freeze-thaw cycles.
-
Troubleshooting Workflow: Sample Preparation
Caption: Decision tree for sample preparation troubleshooting.
Guide 2: Ion Source Optimization (Electrospray - ESI)
The ESI source is the most critical area to optimize for small, polar molecules. The goal is to efficiently transfer the protonated thiourea from a liquid droplet to a gas-phase ion.
Key Parameters & The Physics Behind Them:
-
Capillary Voltage:
-
Why it Matters: This voltage creates the electrochemical potential necessary to charge the liquid and form the Taylor cone.
-
Optimization Strategy: For positive mode, typical values are 3-5 kV. Too low, and the spray is unstable. Too high, and you risk in-source discharge or fragmentation. Systematically vary the voltage in 500 V increments and monitor the [M+H]⁺ ion for maximum intensity.
-
-
Drying Gas (Nitrogen) Flow and Temperature:
-
Why it Matters: The heated gas aids in solvent evaporation from the charged droplets. This desolvation is crucial; if droplets are too "wet" when they reach the sampling orifice, the analyte will not be efficiently released into the gas phase, resulting in poor signal and high background noise[10].
-
Optimization Strategy: This is a balancing act. Higher temperatures and flows increase desolvation but can lead to thermal degradation of labile compounds (though thiourea is relatively stable).
-
Start Point: 300-350 °C, 10-12 L/min.
-
Method: Fix the temperature and vary the gas flow. Then, fix the flow at its optimum and vary the temperature.
-
-
-
Nebulizer Gas Pressure:
-
Why it Matters: This gas helps to form a fine spray of small droplets. Smaller initial droplets have a higher surface-to-volume ratio and desolvate more efficiently[10].
-
Optimization Strategy: Higher pressure generally creates smaller droplets, which is beneficial for polar analytes. However, excessively high pressure can destabilize the spray. Adjust this parameter to find the most stable and intense signal.
-
-
Cone/Fragmentor/Skimmer Voltage:
-
Why it Matters: These voltages help guide ions from the atmospheric pressure region into the vacuum of the mass analyzer. A moderate voltage is needed for efficient transmission. However, if this voltage is set too high, it can induce "in-source" collision-induced dissociation (CID), fragmenting your target [M+H]⁺ ion before it is even mass-analyzed.
-
Optimization Strategy: This is a critical parameter. Infuse your standard and ramp the cone/fragmentor voltage from a low value (e.g., 20 V) to a high value (e.g., 150 V). You should see the intensity of your m/z 80.11 ion rise, plateau, and then fall as fragmentation begins. For maximum sensitivity of the parent ion, choose a voltage just before the signal begins to decrease.
-
Protocol: Systematic ESI Source Optimization via Direct Infusion
This protocol allows you to optimize MS parameters independent of chromatography.
-
Prepare Infusion Solution: Create a 100-500 ng/mL solution of Thiourea-¹³C,¹⁵N₂ in 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Setup Infusion: Using a syringe pump, infuse the solution directly into the MS source at a typical flow rate for your LC setup (e.g., 0.2-0.5 mL/min).
-
Tune Mass Spectrometer: Set the instrument to monitor the [M+H]⁺ ion (m/z ~80.11).
-
Optimize Parameters: Follow the "Optimization Strategy" described above for each parameter (Capillary Voltage, Drying Gas, Nebulizer, Cone Voltage) one at a time, documenting the setting that provides the maximal, stable signal.
-
Verify Fragmentation: Once the optimal cone voltage is found, perform a full scan to see if any fragment ions are present. Common neutral losses for thiourea include loss of NH₃ or SH[11][12]. If significant fragmentation is observed at the "optimal" voltage, reduce it slightly to preserve the precursor ion.
| Parameter | Typical Starting Value | Optimization Range | Rationale |
| Capillary Voltage | +4.0 kV | 2.5 - 5.0 kV | Ensures stable spray formation. |
| Drying Gas Temp. | 325 °C | 250 - 400 °C | Promotes efficient droplet desolvation. |
| Drying Gas Flow | 10 L/min | 8 - 13 L/min | Removes solvent vapor. |
| Nebulizer Pressure | 35 psi | 20 - 50 psi | Creates fine, easily desolvated droplets. |
| Cone/Fragmentor Voltage | 80 V | 20 - 150 V | Balances ion transmission with in-source fragmentation. |
Guide 3: Isotopic Labeling and Data Interpretation
Working with a stable isotope-labeled standard introduces specific considerations.
-
Question: I see a signal at m/z ~77. Is this a problem?
-
Expert Insight: A signal at m/z ~77 corresponds to the protonated unlabeled thiourea. This could arise from two sources: 1) isotopic impurity in your Thiourea-¹³C,¹⁵N₂ standard, or 2) natural thiourea present in your sample or as a contaminant. If the ratio of 77 to 80.11 is constant, it is likely an impurity. If it varies, it suggests sample contamination.
-
-
Question: My calibration curve is non-linear at high concentrations. Why?
-
Expert Insight: If you are quantifying unlabeled thiourea using the labeled standard, you may be observing "cross-signal contribution." The natural isotopic abundance of sulfur (³⁴S is ~4.2%) and carbon (¹³C is ~1.1%) in the unlabeled thiourea can create M+2 and M+1 ions that might interfere with the signal of the labeled standard, especially if the analyte is at a much higher concentration than the internal standard[13][14].
-
Solution: Ensure the concentration of the internal standard is appropriate for the expected analyte concentration range. If the problem persists, you may need to use a different, less abundant product ion for quantification or implement a correction algorithm[15].
-
Troubleshooting Logic: Signal Pathway
Caption: Analyte pathway highlighting key troubleshooting points.
References
-
Falvo, F., Fiebig, L., et al. (2012). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. International Journal of Mass Spectrometry. Available at: [Link]
-
ResearchGate. (2012). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory | Request PDF. Available at: [Link]
-
OSHA. Ethylene Thiourea. Available at: [Link]
-
Galvani, M., et al. (2001). Protein alkylation in the presence/absence of thiourea in proteome analysis: a matrix assisted laser desorption/ionization-time of flight-mass spectrometry investigation. PubMed. Available at: [Link]
-
ACS Publications. (2023). Isotopic Depletion Increases the Spatial Resolution of FPOP Top-Down Mass Spectrometry Analysis. Analytical Chemistry. Available at: [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]
-
ACS Publications. (2021). A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose–Response Assessments. Available at: [Link]
-
PubMed. (1990). Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography. Available at: [Link]
-
PubMed. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Available at: [Link]
-
ACS Publications. (2023). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Available at: [Link]
-
PubMed. (2011). Compounds having thiourea moiety as derivatization reagents in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS): synthesis of derivatization reagents for carboxylic acids. Available at: [Link]
-
Wiley Online Library. (2008). Isotope correction of mass spectrometry profiles. Available at: [Link]
-
ScienceOpen. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-. Available at: [Link]
-
TSI Journals. (n.d.). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. Available at: [Link]
-
SLAS. (2015). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Available at: [Link]
-
PubMed. (2015). Ion-molecule adduct formation in tandem mass spectrometry. Available at: [Link]
-
PubMed Central. (2015). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. Available at: [Link]
-
NIH. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
YouTube. (2021). ESI vs APCI. Which ionization should I choose for my application?. Available at: [Link]
-
LCGC International. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). Available at: [Link]
-
ResearchGate. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?. Available at: [Link]
-
ResearchGate. (1990). Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography. Available at: [Link]
-
MDPI. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Available at: [Link]
-
PubMed. (2019). Efficiency of ESI and APCI Ionization Sources in LC-MS/MS Systems for Analysis of 22 Pesticide Residues in Food Matrix. Available at: [Link]
-
Microsaic Systems. (2020). Straight to the Source: ESI vs APCI….. Available at: [Link]
-
YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Available at: [Link]
-
LCGC International. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. Available at: [Link]
-
LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Available at: [Link]
-
PubMed. (2005). Determination of ethylene thiourea in urine by HPLC-DAD. Available at: [Link]
-
PubMed. (2013). Development and validation of ethylenethiourea determination in foods using methanol-based extraction, solid-phase extraction cleanup and LC-MS/MS. Available at: [Link]
-
Springer. (2004). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Available at: [Link]
-
NIH. (2012). Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. Available at: [Link]
-
bioRxiv. (2023). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals through nLC/MS-MS. Available at: [Link]
-
ResearchGate. (2014). Determination of Thiourea in Noodle and Rice Flour by Liquid Chromatography-Mass Spectrometry. Available at: [Link]
Sources
- 1. isotope.com [isotope.com]
- 2. youtube.com [youtube.com]
- 3. Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microsaic.com [microsaic.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Protein alkylation in the presence/absence of thiourea in proteome analysis: a matrix assisted laser desorption/ionization-time of flight-mass spectrometry investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of ethylenethiourea determination in foods using methanol-based extraction, solid-phase extraction cleanup and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bme.psu.edu [bme.psu.edu]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. en-trust.at [en-trust.at]
Technical Support Center: Isotopic Impurity Correction for Thiourea-¹³C,¹⁵N₂
Welcome to the technical support guide for correcting isotopic impurities in quantitative experiments using Thiourea-¹³C,¹⁵N₂. This guide is designed for researchers, scientists, and drug development professionals who employ isotopically labeled compounds and require the highest level of accuracy in their data analysis. Here, we will move beyond simple instructions to explain the fundamental principles and provide robust, field-tested methodologies for ensuring data integrity.
Introduction: The Inescapable Challenge of Isotopic Impurity
In a perfect scenario, a bottle of Thiourea-¹³C,¹⁵N₂ would contain only molecules with the exact formula ¹³CH₄¹⁵N₂S. However, the chemical synthesis processes used to create these tracers are not 100% efficient.[1][2][3] Consequently, every batch contains a small but significant population of molecules with residual ¹²C and ¹⁴N atoms. This "isotopic impurity" can introduce systematic errors into your analysis, leading to misinterpretation of results if not properly corrected.[1][2][3][4] This guide provides a comprehensive framework for understanding, calculating, and correcting for these impurities.
Frequently Asked Questions (FAQs)
Q1: What is isotopic impurity and why is it a problem?
Answer: Isotopic impurity refers to the presence of undesired isotopes in a labeled compound. For Thiourea-¹³C,¹⁵N₂ (formula: CH₄N₂S), the desired molecule contains one ¹³C atom and two ¹⁵N atoms. However, due to imperfections in the synthesis, the final product will inevitably contain trace amounts of molecules like:
-
¹²CH₄¹⁵N₂S (impurity from ¹²C starting material)
-
¹³CH₄¹⁴N¹⁵NS (impurity from ¹⁴N starting material)
-
¹²CH₄¹⁴N₂S (unlabeled thiourea)
This becomes a critical issue in quantitative mass spectrometry experiments. For example, if you are measuring the ratio of a labeled peptide to its unlabeled counterpart, the signal you measure for the "unlabeled" peptide is artificially inflated by the unlabeled impurities present in your "labeled" standard. This distortion can lead to significant underestimation of incorporation rates or incorrect quantification.[1][2][3]
Q2: I have the Certificate of Analysis (CoA) for my Thiourea-¹³C,¹⁵N₂. What information is critical?
Answer: The Certificate of Analysis (CoA) is the most important document for this procedure. You must locate the isotopic enrichment values. These are typically provided as "atom %". For example, a CoA might state:
This means that for the carbon position, 99% of the molecules in the bottle contain a ¹³C atom, while 1% contain a ¹²C atom. Similarly, for each nitrogen position, there is a 98% probability it is ¹⁵N and a 2% probability it is ¹⁴N. These enrichment values are the cornerstone of your correction calculations.
Q3: Beyond the tracer's impurity, what other isotopic contributions do I need to consider?
Answer: You must also account for the natural abundance of heavy isotopes in all elements within the molecule. Even in a theoretically pure, unlabeled thiourea molecule (¹²CH₄¹⁴N₂S), there will be a predictable distribution of heavier isotopologues due to the natural presence of ¹³C, ¹⁵N, ²H, ³³S, and ³⁴S.
This is why simply subtracting the signal from an unlabeled standard can introduce errors; the natural abundance distribution of the labeled compound is not identical to that of the unlabeled one.[4] A comprehensive correction method must account for both the tracer's stated impurity and the natural isotopic abundance of all constituent atoms.
The table below summarizes the natural abundances of the relevant stable isotopes.
| Element | Isotope | Mass (u) | Natural Abundance (%) |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 | |
| Sulfur | ³²S | 31.972071 | 94.93 |
| ³³S | 32.971458 | 0.76 | |
| ³⁴S | 33.967867 | 4.29 | |
| ³⁶S | 35.967081 | 0.02 | |
| Source: IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW).[7][8] |
Troubleshooting and Data Correction Workflow
Q4: My corrected data still seems off. What are the most common pitfalls?
Answer: If your results are still questionable after applying corrections, review these common sources of error:
-
Incorrect Isotopic Enrichment Values: Using default values (e.g., 99%) instead of the specific lot values from your CoA is a frequent mistake. Always use the manufacturer-provided data for your specific batch.
-
Ignoring Contributions from All Elements: A common oversight is correcting for ¹³C and ¹⁵N but forgetting the natural abundance of sulfur (especially the ~4.3% from ³⁴S) and hydrogen (²H). This becomes more significant in larger molecules.
-
Poor Mass Spectrometer Resolution: If your instrument cannot resolve the isotopic peaks cleanly, the measured intensities for each isotopologue will be inaccurate. This is a hardware limitation that software correction cannot fully overcome.[9]
-
Ion Suppression Effects: Co-eluting compounds can interfere with the ionization of your target analyte, disproportionately affecting some peaks in the isotopic cluster.[10] Ensure your chromatography is optimized to minimize such interferences.
-
Mathematical Errors in Correction Algorithm: The matrix calculations are complex and prone to error if implemented manually. It is highly recommended to use validated software packages designed for this purpose.[1][2]
Q5: Can you provide a step-by-step protocol for performing the correction?
Answer: Absolutely. The most robust method for correcting isotopic impurity is the matrix-based correction algorithm .[11][12][13] This approach uses a system of linear equations to deconvolute the measured mass spectrum into the true abundances of each isotopologue.
Experimental Workflow: Isotopic Impurity Correction
Objective: To calculate the true abundance of unlabeled (M₀) and fully labeled (ML) thiourea from raw mass spectrometry intensity data by correcting for isotopic impurity and natural abundance.
Principle: The measured intensity of any given mass peak is a sum of contributions from different isotopologues. For example, the measured signal at the mass of unlabeled thiourea is the sum of the true unlabeled thiourea plus the fraction of labeled thiourea that happens to have the same mass due to isotopic deficiencies (e.g., ¹²CH₄¹⁵N₂S). We can model this with the equation:
I_measured = C * I_true
Where I_measured is the vector of observed intensities, I_true is the vector of true intensities, and C is the correction matrix. To find the true intensities, we solve:
I_true = C⁻¹ * I_measured
Step-by-Step Methodology:
-
Gather Foundational Data:
-
From CoA: Obtain the precise isotopic enrichment for ¹³C (let's call it pC13) and ¹⁵N (pN15). For our example, we'll use pC13 = 0.99 and pN15 = 0.98.
-
From IUPAC Tables: Get the natural abundances for all isotopes of C, N, S, and H (see table above).[8]
-
-
Construct the Correction Matrix (C):
-
This matrix describes the probability that a "true" species contributes to a "measured" mass channel. For a simple case of unlabeled (U) and labeled (L) thiourea, we need to calculate the expected isotopic distribution for each pure species.
-
Column 1 (Unlabeled Thiourea - CH₄N₂S):
-
Calculate the probability of the M+0, M+1, M+2, etc., peaks based only on natural isotopic abundances. This gives the first column of your matrix.
-
-
Column 2 (Labeled Thiourea - ¹³C,¹⁵N₂):
-
Calculate the distribution of isotopologues based on the enrichment values from the CoA. The population will consist of:
-
Fully Labeled (¹³C¹⁵N₂): Probability = pC13 * pN15 * pN15
-
Missing one ¹⁵N (¹³C¹⁵N¹⁴N): Probability = pC13 * 2 * pN15 * (1-pN15)
-
Missing ¹³C (¹²C¹⁵N₂): Probability = (1-pC13) * pN15 * pN15
-
...and so on for all combinations.
-
-
For each of these impurity species, you must also calculate its natural abundance distribution (from S and H isotopes) and sum the probabilities for each mass channel (M, M+1, M+2...). This gives the second column of your matrix.
-
-
-
Acquire Raw Data (I_measured):
-
From your mass spectrometer, carefully integrate the peak areas for each isotopologue in the cluster of interest. This will form your measured intensity vector.
-
-
Solve the Matrix Equation:
-
Invert the correction matrix (C⁻¹) you constructed in Step 2.
-
Multiply the inverted matrix by your vector of measured intensities (I_measured).
-
The result is the I_true vector, which contains the corrected, true intensities of your unlabeled and labeled species.
-
Visualization of the Correction Logic
The following diagram illustrates how multiple "true" species contribute to the "measured" signals.
Caption: Contribution of true species to measured signals.
Workflow Diagram
This diagram outlines the complete process from data acquisition to final, corrected results.
Caption: Step-by-step workflow for isotopic correction.
References
-
Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. [Link]
-
Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error. PubMed. [Link]
-
isotopic abundance Archives - IUPAC | International Union of Pure and Applied Chemistry. IUPAC. [Link]
-
AccuCor2: Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv. [Link]
-
The importance of accurately correcting for the natural abundance of stable isotopes. PMC. [Link]
-
Commission on Isotopic Abundances and Atomic Weights - Body Details - IUPAC. IUPAC. [Link]
-
(PDF) Isotope-abundance Variations of Selected Elements (IUPAC Technical Report). ResearchGate. [Link]
-
Validation of the multi-isotope natural abundance correction algorithm... ResearchGate. [Link]
-
Table of Isotopic Masses and Natural Abundances. [Link]
-
Periodic Table of the Elements with Isotope Mass and Abundance. ZEISS. [Link]
-
Isotope distributions. [Link]
-
A general approach to calculating isotopic distributions for mass spectrometry. ResearchGate. [Link]
-
The importance of accurately correcting for the natural abundance of stable isotopes | Request PDF. ResearchGate. [Link]
-
Validity of natural isotope abundance correction for metabolic flux analysis. bioRxiv. [Link]
-
Quality control of imbalanced mass spectra from isotopic labeling experiments. PMC - NIH. [Link]
-
Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. NIH. [Link]
-
Isotope correction of mass spectrometry profiles. [Link]
-
Improving Quantitative Accuracy and Precision of Isobaric Labeling Strategies for Quantitative Proteomics Using Multistage (MS3) Mass Spectrometry. American Laboratory. [Link]
-
A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. NIH. [Link]
-
Stable Isotope Labeling Strategies. UWPR. [Link]
-
(
ngcontent-ng-c4006390337="" class="ng-star-inserted">13C,15N_2)Thiourea | CH4N2S | CID 16213485. PubChem - NIH. [Link] -
Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]
-
Natural isotope correction improves analysis of protein modification dynamics. PubMed. [Link]
-
Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. PubMed. [Link]
-
Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. OUCI. [Link]
Sources
- 1. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data fr… [ouci.dntb.gov.ua]
- 4. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isotope.com [isotope.com]
- 6. 285977-83-5 CAS Manufactory [m.chemicalbook.com]
- 7. iupac.org [iupac.org]
- 8. chem.ualberta.ca [chem.ualberta.ca]
- 9. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gmi-inc.com [gmi-inc.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Best practices for storing and handling Thiourea-¹³C,¹⁵N₂ to prevent degradation.
Welcome to the technical support guide for Thiourea-¹³C,¹⁵N₂. This document provides best practices, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals. Given that isotopically labeled compounds are of high value and can be sensitive, proper handling and storage are paramount to ensure experimental success and preserve the integrity of the material.
While specific degradation studies on Thiourea-¹³C,¹⁵N₂ are not extensively published, the recommendations herein are grounded in the well-established chemistry of unlabeled thiourea and standard best practices for handling air- and moisture-sensitive isotopically labeled compounds.[1][2]
Frequently Asked Questions (FAQs) - Storage & Stability
Q1: How should I store solid Thiourea-¹³C,¹⁵N₂ upon receipt?
Answer: Immediate and proper storage is critical. The compound should be stored under conditions that rigorously exclude light, moisture, and oxygen to prevent degradation.
-
Temperature: While some suppliers suggest room temperature storage for unlabeled thiourea, for a high-value, isotopically labeled analogue, storage at -20°C to -80°C is strongly recommended to minimize any potential for thermal decomposition or slow reactions with trace atmospheric components.[3][4]
-
Atmosphere: Store the vial inside a desiccator filled with a dry, inert gas such as argon or nitrogen.[5][6] The original container should be tightly sealed. For long-term storage, placing the vial inside a larger, sealed container backfilled with inert gas provides an extra layer of protection.
-
Light: Protect the compound from light by storing it in its original amber vial or by wrapping the vial in aluminum foil.[3]
Q2: What are the primary degradation pathways I should be concerned about?
Answer: The main degradation pathways for thiourea are oxidation and thermal decomposition.[7][8]
-
Oxidation: The sulfur atom in thiourea is susceptible to oxidation by atmospheric oxygen, especially in the presence of moisture or light.[9] This can lead to the formation of products like formamidine disulfide or thiourea dioxide, which will compromise your experiments.[7]
-
Thermal Decomposition: At elevated temperatures (starting around 150-180°C), thiourea can isomerize to ammonium thiocyanate or decompose into various gaseous products, including ammonia and hydrogen sulfide.[8][10] While unlikely at ambient temperatures, this underscores the importance of controlled, cool storage.
Q3: How can I tell if my Thiourea-¹³C,¹⁵N₂ has degraded?
Answer: Visual inspection and analytical verification are key.
-
Visual Cues: Unlabeled thiourea is a white crystalline solid.[11][12] Any discoloration (e.g., yellowing) or change in texture (e.g., clumping, signs of moisture) may indicate degradation.
-
Analytical Methods: The most reliable method is to run a quality control check. A ¹H or ¹³C NMR spectrum can be compared to the reference spectrum provided by the manufacturer. The appearance of new, unexpected peaks is a clear sign of impurity or degradation. Mass spectrometry can also be used to verify the mass of the labeled compound.[13]
FAQs - Handling & Preparation for Experiments
Q4: What is the correct procedure for bringing the compound to room temperature?
Answer: To prevent condensation of atmospheric moisture onto the cold solid, it is crucial to allow the vial to warm to ambient temperature before opening.
-
Remove the sealed vial from the freezer or refrigerator.
-
Place it in a desiccator at room temperature.
-
Allow it to equilibrate for at least 30-60 minutes. The larger the amount of solid, the longer the equilibration time.
-
Only open the vial once it has reached room temperature.
Q5: What solvents should I use to prepare solutions?
Answer: The choice of solvent is critical. Always use high-purity, anhydrous (dry), and degassed solvents.
-
Compatibility: Thiourea is soluble in water and polar organic solvents. However, given its susceptibility to hydrolysis and oxidation, preparing aqueous solutions for long-term storage is not recommended.[3]
-
Solvent Preparation: Use solvents from a freshly opened bottle or from a solvent purification system. To ensure the solvent is free of dissolved oxygen, it should be degassed by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before use.[5]
Q6: I only need a small amount of the compound for my experiment. What is the best practice?
Answer: Avoid repeatedly opening and closing the main stock vial. The best practice is to aliquot the material into smaller, single-use vials upon first opening. This minimizes the risk of contaminating the entire stock. See the detailed protocol below.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | Compound degradation due to improper storage or handling. | Verify the purity of your Thiourea-¹³C,¹⁵N₂ using NMR or MS. If degraded, procure a new vial. Review your handling procedures to ensure strict exclusion of air and moisture. |
| Contamination during handling. | Use only scrupulously clean and dry glassware and syringes.[14] Use fresh, anhydrous, degassed solvents for every experiment. | |
| The solid appears clumpy or discolored. | Moisture contamination leading to hydrolysis or oxidation. | The compound has likely degraded. It is not recommended for use in sensitive experiments. Discard and use a fresh, properly stored vial. |
| Difficulty dissolving the solid in an anhydrous organic solvent. | The solvent may not be sufficiently polar or may have absorbed moisture. | Ensure you are using a recommended, high-purity anhydrous solvent. If issues persist, gently warm the solution under an inert atmosphere. |
Key Data & Storage Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C to -80°C | Minimizes thermal degradation and slows reaction kinetics.[3] |
| Storage Atmosphere | Dry Inert Gas (Argon or Nitrogen) | Prevents oxidation and hydrolysis from atmospheric oxygen and moisture.[5][6] |
| Light Conditions | Protect from Light (Amber Vial) | Prevents potential light-induced degradation.[3] |
| Compatible Solvents | High-purity, Anhydrous, Degassed Polar Solvents | Ensures stability in solution by removing reactive components (water, oxygen). |
| Materials to Avoid | Strong Oxidizing Agents, Acids, Bases | Thiourea is reactive and can be degraded by these substances.[7][9] |
Visual Guides
Potential Degradation Pathways
The following diagram illustrates the primary chemical threats to the stability of Thiourea.
Caption: Potential chemical transformations of Thiourea under adverse conditions.
Recommended Handling Workflow
Follow this workflow to maintain the integrity of your isotopically labeled compound during experimental use.
Caption: Step-by-step workflow for handling Thiourea-¹³C,¹⁵N₂.
Experimental Protocol: Aliquoting Solid Thiourea-¹³C,¹⁵N₂
This protocol describes how to safely divide your main stock of the compound into smaller, single-use portions to prevent contamination. This procedure should be performed in an inert atmosphere glovebox.
Materials:
-
Main stock vial of Thiourea-¹³C,¹⁵N₂
-
Appropriately sized, clean, and oven-dried glass vials with PTFE-lined caps
-
Spatula (oven-dried)
-
Analytical balance (inside the glovebox)
-
Labeling materials
Procedure:
-
Preparation: Ensure all materials (vials, spatula) are scrupulously clean and have been oven-dried (e.g., at 125°C overnight) to remove all traces of moisture.[6][14] Transfer them into the glovebox antechamber and allow them to cool completely.
-
Inert Environment: Bring the main stock vial of Thiourea-¹³C,¹⁵N₂ to ambient temperature inside the glovebox antechamber before introducing it to the main chamber.
-
Weighing: Tare a new, empty vial on the balance. Carefully transfer the desired amount of solid from the main stock vial into the new vial using the dry spatula.
-
Sealing: Securely cap the new aliquot vial. For extra protection, you can wrap the cap threads with paraffin film.
-
Labeling: Clearly label the aliquot vial with the compound name, isotopic labeling, amount, and date.
-
Repeat: Repeat steps 3-5 for as many aliquots as needed.
-
Storage of Stock: Tightly reseal the main stock vial.
-
Final Storage: Place all vials (main stock and new aliquots) into a storage box within the freezer (-20°C or below) designated for sensitive compounds.
By following these guidelines, you can ensure the long-term stability and integrity of your valuable Thiourea-¹³C,¹⁵N₂, leading to more reliable and reproducible experimental outcomes.
References
Sources
- 1. Stable Isotope-labeled Compounds - Amerigo Scientific [amerigoscientific.com]
- 2. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 3. moravek.com [moravek.com]
- 4. carlroth.com [carlroth.com]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thiourea - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. hillbrothers.com [hillbrothers.com]
- 12. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 14. web.mit.edu [web.mit.edu]
Overcoming matrix effects when using Thiourea-¹³C,¹⁵N₂ as an internal standard.
Welcome to the technical support center for advanced analytical challenges. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the precision of Thiourea-¹³C,¹⁵N₂ as an internal standard in mass spectrometry-based assays. As you know, while stable isotope-labeled (SIL) internal standards are the gold standard for mitigating matrix effects, their application is not without nuance.[1][2][3] This resource provides in-depth, experience-driven answers to common and complex issues you may encounter.
Understanding the Core Challenge: The Matrix Effect
Before we delve into troubleshooting, let's establish a clear understanding of the phenomenon we're tackling. The "matrix" encompasses all components in a sample apart from the analyte of interest. In bioanalysis, this includes a complex mixture of proteins, lipids, salts, and other endogenous compounds.[4] The matrix effect arises when these co-eluting components interfere with the ionization of your target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][5][6] This interference can severely compromise the accuracy, precision, and sensitivity of your quantitative analysis.[1][4]
Thiourea-¹³C,¹⁵N₂ is an excellent internal standard because its chemical and physical properties are nearly identical to the native thiourea.[7][8] In theory, it should co-elute and experience the same degree of ion suppression or enhancement as the analyte, allowing for reliable correction.[7][9] However, as we will explore, practical realities can sometimes challenge this ideal scenario.
Frequently Asked Questions & Troubleshooting Guides
Here, we address specific issues in a practical question-and-answer format, providing not just solutions, but the scientific reasoning behind them.
Q1: I'm using Thiourea-¹³C,¹⁵N₂ as my internal standard, but I'm still seeing significant variability in my results, especially between different sample lots. What could be going wrong?
A1: This is a classic manifestation of differential matrix effects, and there are several potential causes even when using a SIL internal standard.
Root Cause Analysis:
-
Chromatographic Separation of Analyte and Internal Standard: While Thiourea-¹³C,¹⁵N₂ is an excellent mimic of the native compound, subtle differences in chromatographic behavior can occur.[9] If the analyte and the internal standard are not perfectly co-eluting, they may be exposed to different co-eluting matrix components, leading to varied degrees of ion suppression.[9] Even a slight shift in retention time can have a significant impact.
-
High Concentration of Interfering Species: In some matrices, the concentration of interfering compounds, such as phospholipids, can be so high that they saturate the ionization process.[10] This can lead to non-linear responses and an inability of the internal standard to fully compensate for the suppression.
-
Sample-to-Sample Matrix Variability: Biological samples are inherently variable.[4] Differences in patient populations, diet, or disease state can alter the composition of the sample matrix, leading to inconsistent matrix effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Step-by-Step Protocol:
-
Verify Co-elution:
-
Overlay the chromatograms of your analyte and Thiourea-¹³C,¹⁵N₂.
-
Zoom in on the peaks. Are they perfectly symmetrical and overlapping?
-
If not, adjust your chromatographic method. Consider a slower gradient or a different column chemistry to achieve perfect co-elution.[9]
-
-
Assess Matrix Complexity with a Post-Column Infusion Experiment:
-
This experiment will help you visualize the regions of ion suppression in your chromatogram.
-
Methodology:
-
Prepare a standard solution of your analyte.
-
Using a 'T' junction, continuously infuse this solution into the mobile phase flow after the analytical column and before the mass spectrometer inlet.
-
Inject a blank, extracted sample matrix.
-
Monitor the signal of the infused analyte. A dip in the signal indicates a region of ion suppression.[1][11]
-
-
-
Optimize Sample Preparation:
-
If the post-column infusion experiment reveals significant ion suppression, your sample preparation may not be adequately removing interfering components.
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids.[10]
-
Liquid-Liquid Extraction (LLE): LLE can offer better cleanup than PPT.[10]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing a broad range of interferences.[10] Consider using a mixed-mode or phospholipid removal SPE plate for particularly challenging matrices.[12]
-
Q2: My sensitivity for thiourea is much lower in matrix samples compared to my neat standards, even with the internal standard. How can I improve my limit of quantitation (LOQ)?
A2: This indicates significant ion suppression that is impacting your ability to detect low concentrations of your analyte. The goal here is to reduce the overall matrix load entering the mass spectrometer.
Strategies for Sensitivity Enhancement:
| Strategy | Principle | Pros | Cons |
| Sample Dilution | Reduces the concentration of all matrix components. | Simple, fast, and often effective.[1] | Also dilutes the analyte, potentially compromising sensitivity if the initial concentration is low.[11] |
| Advanced Sample Cleanup | Selectively removes interfering compounds. | Can significantly improve sensitivity by reducing ion suppression.[10] | More time-consuming and may require method development. |
| Chromatographic Optimization | Separates the analyte from co-eluting interferences. | Can be very effective if the interfering species can be chromatographically resolved.[7] | May increase run time. |
| Alternative Ionization Techniques | Some ionization methods are less susceptible to matrix effects. | Atmospheric Pressure Chemical Ionization (APCI) can be less prone to suppression than Electrospray Ionization (ESI).[10] | Analyte must be amenable to the alternative ionization technique. |
Experimental Protocol for Method Optimization:
-
Evaluate Sample Dilution:
-
Prepare a series of dilutions of your extracted sample (e.g., 1:2, 1:5, 1:10) in the initial mobile phase.
-
Spike a known concentration of thiourea and Thiourea-¹³C,¹⁵N₂ into each dilution.
-
Analyze the samples and determine the dilution factor that provides the best signal-to-noise ratio without compromising the LOQ.
-
-
Compare Sample Preparation Techniques:
-
Take a pooled matrix sample and divide it into three aliquots.
-
Prepare one aliquot using PPT, one using LLE, and one using SPE.
-
Spike each prepared sample with a low concentration of thiourea and Thiourea-¹³C,¹⁵N₂.
-
Analyze the samples and compare the peak areas and signal-to-noise ratios. This will provide a clear indication of which technique offers the best cleanup for your specific matrix.
-
Q3: I've noticed that the peak area of my Thiourea-¹³C,¹⁵N₂ internal standard is not consistent across my sample batch. What does this signify?
A3: An inconsistent internal standard response is a red flag that indicates the matrix effect is not uniform across your samples.[4] This is a critical issue to address as it directly impacts the accuracy of your quantitation.
Logical Flow for Diagnosing IS Variability:
Caption: Diagnostic workflow for inconsistent internal standard response.
Troubleshooting Steps:
-
Assess Extraction Recovery:
-
Prepare two sets of samples. In set A, spike the analyte and internal standard into the matrix before extraction. In set B, spike the analyte and internal standard into the matrix after extraction.
-
The ratio of the peak areas (Set A / Set B) will give you the extraction recovery.
-
Inconsistent recovery across samples points to a problem with your sample preparation method.
-
-
Evaluate Lot-to-Lot Matrix Variability:
-
Obtain at least six different lots of your blank matrix.
-
Prepare samples from each lot, spiking in a known concentration of your analyte and internal standard.
-
Analyze the samples and compare the internal standard response. If you see significant variation between lots, you will need to use matrix-matched calibration standards.[11]
-
-
Consider the Purity of Your Internal Standard:
Conclusion
Overcoming matrix effects when using Thiourea-¹³C,¹⁵N₂ as an internal standard requires a systematic and scientifically grounded approach. While SIL internal standards are powerful tools, they are not a magic bullet.[8] By understanding the underlying causes of matrix effects and employing the troubleshooting strategies outlined in this guide, you can develop robust and reliable analytical methods. Remember to validate your method thoroughly, paying close attention to the consistency of your internal standard response and the accuracy of your quality control samples.[4]
References
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC. Retrieved from [Link]
-
Xie, S., & Zeng, J. (2023). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 15(12), 697–701. Retrieved from [Link]
-
Jain, R., & Sutherland, D. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 34(11), 16-21. Retrieved from [Link]
-
Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 903, 103-108. Retrieved from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (2012). Waters Corporation. Retrieved from [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved from [Link]
-
Matrix effects in Protien Analysis by LC-MS Method. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Jane, R., & David, S. (2011). Matrix effects: Causes and solutions. ResearchGate. Retrieved from [Link]
-
Hewavitharana, A. K., Abu Kassim, N. S., & Shaw, P. N. (2018). Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. Journal of Chromatography A, 1553, 101-107. Retrieved from [Link]
-
Côté, C., et al. (2013). Importance of Matrix Effects in LC–MS/MS Bioanalysis. Bioanalysis, 5(18), 2219-2221. Retrieved from [Link]
-
Hewavitharana, A. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC International, 34(7), 26-30. Retrieved from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. (n.d.). Waters Corporation. Retrieved from [Link]
-
Arnold, S. L., Stevison, F., & Isoherranen, N. (2018). Impact of Sample Matrix on Accuracy of Peptide Quantification: Assessment of Calibrator and Internal Standard Selection and Method Validation. Analytical Chemistry, 90(9), 5698–5706. Retrieved from [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International. Retrieved from [Link]
-
Di Nicolò, A., Cantù, M., & D'Avolio, A. (2017). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Bioanalysis, 9(14), 1093–1105. Retrieved from [Link]
-
Di Nicolò, A., Cantù, M., & D'Avolio, A. (2017). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. PubMed, 28737421. Retrieved from [Link]
-
Troubleshooting ion suppression in LC–MS analysis. (2025). YouTube. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. Retrieved from [Link]
-
Thiourea. (2010). American Chemical Society. Retrieved from [Link]
-
Khan, I., et al. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Molecules, 28(6), 2636. Retrieved from [Link]
-
Klötzel, M., Lauber, U., & Humpf, H. U. (2006). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Molecular Nutrition & Food Research, 50(3), 252-7. Retrieved from [Link]
-
Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography. (n.d.). ResearchGate. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 488-531. Retrieved from [Link]
-
13C Isotope Labeled. (n.d.). Romer Labs. Retrieved from [Link]
-
D'Mello, C., et al. (2018). 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 155, 230-238. Retrieved from [Link]
-
Efficient S-Acylation of Thiourea. (2018). ResearchGate. Retrieved from [Link]
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry, 15(2), 23-59. Retrieved from [Link]
-
Thiourea. (n.d.). OSHA. Retrieved from [Link]
-
Wakamatsu, A., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Journal of Mass Spectrometry, 55(10), e4561. Retrieved from [Link]
-
Azizi, A., et al. (2024). A Two-Step Leaching Process Using Thiourea for the Recovery of Precious Metals from Waste Printed Circuit Boards. Waste, 2(1), 1-18. Retrieved from [Link]
-
Furtado, M., et al. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Communications in Mass Spectrometry, 23(13), 1909-1917. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nebiolab.com [nebiolab.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Chromatographic Resolution of Thiourea-¹³C,¹⁵N₂ Labeled Peptides
Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of how to overcome challenges in the high-resolution separation of thiourea-labeled peptides. These molecules, critical for quantitative proteomics and drug metabolism studies, present unique chromatographic hurdles due to their enhanced polarity. This guide is structured to help you diagnose problems, understand the underlying principles, and implement robust solutions.
Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and establishes the fundamental science governing the separation of these specific analytes.
Q1: What are the key properties of a Thiourea-¹³C,¹⁵N₂ labeled peptide that affect its chromatography?
Answer: The chromatographic behavior of your labeled peptide is primarily dictated by two factors: the intrinsic properties of the peptide itself and the chemical characteristics of the thiourea tag.
-
The Peptide Backbone and Side Chains: Like all peptides, its retention is influenced by its amino acid composition, sequence, and overall hydrophobicity.[1]
-
The Thiourea Moiety: Thiourea is a small but highly polar molecule.[2][3] Attaching it to a peptide significantly increases the overall polarity of the analyte. This is the most critical factor to consider, as it often leads to poor retention in standard reversed-phase chromatography (RPC).
-
The Isotopic Label (¹³C,¹⁵N₂): The stable, heavy isotopes ¹³C and ¹⁵N add a small mass difference, which is crucial for mass spectrometry (MS) detection and quantification.[4][5] However, this mass increase has a negligible effect on the peptide's physicochemical properties and, therefore, does not significantly alter its chromatographic retention time compared to its unlabeled counterpart.[4] This is a distinct advantage over deuterium (²H) labels, which can sometimes cause a noticeable shift in retention.
Q2: I'm getting poor or no retention of my thiourea-labeled peptide on a standard C18 column. Why is this happening and what is my first step?
Answer: This is the most common issue encountered and is almost certainly due to the high polarity of your analyte. A standard C18 column separates molecules based on hydrophobicity; highly polar molecules have weak interactions with the nonpolar stationary phase and are quickly washed out, often eluting with the solvent front.[6][7]
Your first and most critical step is to reconsider your chromatographic mode. You have two primary, and fundamentally different, options:
-
Optimize Reversed-Phase Chromatography (RPC): Modify your existing RPC method to better accommodate polar analytes.
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): Employ a technique specifically designed for the retention and separation of polar compounds.[8]
The choice between these two paths is a crucial decision point in your method development.
Q3: My peak shape is very broad and shows significant tailing. What are the likely causes?
Answer: Poor peak shape is generally caused by undesirable secondary interactions between your peptide and the stationary phase, or issues with the mobile phase.
-
Secondary Silanol Interactions (RPC): Residual, un-capped silanol groups on the silica surface of the column can interact ionically with basic residues on your peptide, causing peak tailing.[9] This is often exacerbated at mid-range pH.
-
Inappropriate Mobile Phase Additive: The choice and concentration of your acidic modifier (e.g., formic acid vs. trifluoroacetic acid) can dramatically impact peak shape. Formic acid, while MS-friendly, is a weaker acid and may not be sufficient to suppress silanol interactions or act as an effective ion-pairing agent, leading to broader peaks compared to TFA.[9][10]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak fronting or tailing.[10] This can happen at surprisingly low masses when using MS-friendly mobile phases of low ionic strength, like formic acid.[10]
Q4: Can the thiourea tag itself cause problems during sample preparation?
Answer: Yes, under specific circumstances. If your workflow involves the reduction and alkylation of cysteine residues (e.g., with iodoacetamide), be aware that thiourea is an effective scavenger of iodoacetamide.[11] This can lead to incomplete alkylation of your peptide. If this step is necessary, it is highly recommended to perform the reduction and alkylation before introducing any thiourea-containing reagents or standards into the sample.[11]
Part 2: Choosing the Right Chromatographic Mode: RPC vs. HILIC
The decision to either optimize RPC or switch to HILIC depends on the polarity of your specific peptide and your experimental goals. HILIC offers strong retention for very polar compounds, while a well-optimized RPC method may be more familiar and easier to implement in some labs.
Comparison of Chromatographic Modes
| Feature | Reversed-Phase Chromatography (RPC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., un-derivatized silica, amide, zwitterionic)[12][13] |
| Mobile Phase | High aqueous to high organic gradient | High organic to lower organic/higher aqueous gradient |
| Retention Mechanism | Hydrophobic interactions. Analytes elute in order of increasing hydrophobicity.[1] | Partitioning into a water-enriched layer on the stationary phase surface. Analytes elute in order of decreasing polarity.[13] |
| Pros for Thiourea Peptides | - Widely available columns and established methods.- Can be optimized for moderately polar peptides. | - Excellent retention for very polar and hydrophilic compounds.[6][8]- Often provides orthogonal selectivity to RPC. |
| Cons for Thiourea Peptides | - Poor retention is a common and significant problem.[3]- May require specialized polar-endcapped columns. | - Can have longer equilibration times.- Sensitive to the water content of the sample solvent.[6] |
Visualizing the Separation Mechanisms
The following diagram illustrates the fundamental difference in how analytes are retained in RPC versus HILIC.
Caption: Contrasting retention mechanisms in RPC and HILIC for polar analytes.
Part 3: In-Depth Troubleshooting Guide
This section provides actionable solutions to specific resolution problems you may encounter.
Scenario A: Optimizing Reversed-Phase Chromatography (RPC)
If your peptide has sufficient hydrophobicity to be retained, but the resolution is poor, these steps will help you refine your method.
Problem: Insufficient Retention
-
Solution 1: Use a Column Designed for Polar Analytes. Standard C18 columns can suffer from "phase collapse" in the highly aqueous mobile phases needed to retain polar compounds.[3] This leads to a sudden loss of retention and poor reproducibility.
-
Action: Switch to a column with a polar-embedded or polar-endcapped stationary phase (often labeled "AQ" or similar). These are designed to remain stable and provide consistent retention even in 100% aqueous mobile phases.[3]
-
-
Solution 2: Optimize Your Gradient. A steep gradient may not provide enough time for your peptide to interact with the stationary phase.
-
Action: Start with a very shallow gradient. For peptides, a rate of 0.5-2% change in organic solvent per minute is a good starting point.[14] Also, ensure your initial gradient conditions have a very low percentage of organic solvent (e.g., 0-5%).
-
Problem: Poor Peak Shape and Low Resolution
-
Solution 1: Select the Optimal Mobile Phase Additive. The choice of acid modifier is a compromise between chromatographic performance and MS sensitivity.[15]
-
Solution 2: Increase Column Temperature.
-
Solution 3: Lengthen the Column or Use a Tandem Configuration.
Table: Properties of Common Mobile Phase Additives for Peptide Analysis
| Additive | Typical Conc. | Pros | Cons |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent ion-pairing agent, provides sharp peaks and good retention.[15] Ideal for UV detection. | Strong ion suppression in positive-mode ESI-MS.[20] |
| Formic Acid (FA) | 0.1% | Volatile and MS-friendly, minimal ion suppression.[15] | Weaker acid; may result in broader peaks and poorer resolution compared to TFA.[9][10] |
| Difluoroacetic Acid (DFA) | 0.1% | Good compromise: provides better peak shape than FA with significantly less MS suppression than TFA.[9][15] | Not as common as TFA or FA. |
| Ammonium Formate | 10-20 mM | Used with FA to buffer the mobile phase and increase ionic strength, which can improve peak shape for basic peptides.[9][10] | Non-volatile salts can build up in the MS source. |
Scenario B: Implementing Hydrophilic Interaction Liquid Chromatography (HILIC)
If your peptide is too polar for RPC, HILIC is the superior choice.
Problem: Achieving Optimal Retention and Elution
-
Solution 1: Carefully Control the Organic/Aqueous Ratio. In HILIC, retention is governed by partitioning into the aqueous layer on the stationary phase.
-
Action: To increase retention, increase the percentage of the organic solvent (typically acetonitrile) in your mobile phase.[13] Your starting conditions should be high in organic (e.g., 90-95%). Elution is achieved by increasing the aqueous component.
-
-
Solution 2: Manage the Sample Diluent. The solvent used to dissolve your sample is critical.
-
Action: Dissolve your sample in a solvent that matches your initial mobile phase conditions (i.e., high organic content).[6] Injecting a sample dissolved in a high-aqueous solution will disrupt the stationary phase's aqueous layer and lead to distorted or split peaks. If solubility is an issue, minimize the injection volume.
-
Part 4: Experimental Protocols and Workflow
A systematic approach is key to efficient method development. The workflow below outlines a logical progression from initial assessment to final optimization.
Systematic Method Development Workflow
Caption: A systematic workflow for developing a high-resolution chromatography method.
Protocol: Step-by-Step Gradient Optimization (RPC)
This protocol is designed to systematically refine your gradient to achieve optimal resolution.[14][16]
-
Scouting Run:
-
Column: C18, 300Å pore size, polar-endcapped (e.g., 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Run a fast linear gradient from 5% to 95% B over 15 minutes.
-
Goal: Determine the approximate %B at which your peptide elutes. Let's call this %B_elution.
-
-
Shallow Gradient Run:
-
Objective: Create a targeted, shallow gradient around the elution point of your peptide to maximize resolution from nearby impurities.
-
Calculate Gradient Window: Set the starting %B to be approximately 10-15% lower than %B_elution. Set the ending %B to be 5-10% higher than %B_elution.
-
Example: If your peptide eluted at 30% B in the scouting run:
-
New Start %B = 15%
-
New End %B = 35%
-
-
Set Gradient Time: Apply this new 20% window over a longer period, for instance, 20-30 minutes. This creates a shallow gradient of 0.67-1.0 %/min.
-
Run and Evaluate: Execute the new method. This should significantly improve the separation of your target peptide from closely eluting species.[21]
-
-
Final Refinement:
-
Adjust the gradient slope, temperature, and flow rate as needed to fine-tune the separation based on the principles outlined in the troubleshooting guide. To maximize peak capacity, aim for the longest tolerable gradient time and the highest achievable temperature on your instrument.[16]
-
References
-
Dolan, J. W., et al. (2008). Peak Capacity Optimization of Peptide Separations in Reversed-Phase Gradient Elution Chromatography: Fixed Column Format. Analytical Chemistry. [Link]
-
MAC-MOD Analytical. (n.d.). HILIC Analysis for Polar Modifications of Proteins and Peptides. MAC-MOD Analytical. [Link]
-
PolyLC. (n.d.). HILIC Columns for Polar Separations. PolyLC. [Link]
-
Waters Corporation. (n.d.). Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography. Waters Corporation. [Link]
-
YMC CO., LTD. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. YMC CO., LTD.. [Link]
-
Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Biotage. [Link]
-
Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization. Waters Blog. [Link]
-
Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
-
ResearchGate. (n.d.). Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. ResearchGate. [Link]
-
Longdom Publishing. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. [Link]
-
McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A. [Link]
-
AAPPTec. (n.d.). Peptide Purification. AAPPTec. [Link]
-
Biotage. (2023). How to improve peptide purification by altering the mobile phase pH. Biotage. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. SIELC Technologies. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Thiourea on Primesep P Column. SIELC Technologies. [Link]
-
García, M. C. (2005). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. Journal of Chromatography B. [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]
-
Wang, L. (2023). Peptide analysis using reverse phase liquid chromatography. Separation Science. [Link]
-
Biotage. (2023). How to prevent breakthrough during your peptide purification with flash chromatography. Biotage. [Link]
-
HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns. [Link]
-
El Balkhi, S., et al. (2005). Determination of ethylene thiourea in urine by HPLC-DAD. Journal of Analytical Toxicology. [Link]
-
Waters Corporation. (n.d.). Maximizing Chromatographic Resolution of Peptide Maps using UPLC with Tandem Columns. Waters Corporation. [Link]
-
Biotage. (2023). Can I improve my peptide purification by increasing the column length?. Biotage. [Link]
-
MDPI. (n.d.). An Improved Isotope Labelling Method for Quantifying Deamidated Cobratide Using High-Resolution Quadrupole-Orbitrap Mass Spectrometry. MDPI. [Link]
-
PubMed Central. (n.d.). Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis. PubMed Central. [Link]
-
National Institutes of Health. (2017). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. NIH. [Link]
-
Herbert, B., et al. (2000). Protein alkylation in the presence/absence of thiourea in proteome analysis: a matrix assisted laser desorption/ionization-time of flight-mass spectrometry investigation. Electrophoresis. [Link]
-
Journal of Cheminformatics. (2022). A story of peptides, lipophilicity and chromatography – back and forth in time. Journal of Cheminformatics. [Link]
-
National Institutes of Health. (n.d.). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. NIH. [Link]
-
Waters Corporation. (n.d.). Peptide and Protein Bioanalysis Application Notebook. Waters Corporation. [Link]
-
Niu, G., et al. (2014). Stability analysis of glutamic acid linked peptides coupled to NOTA through different chemical linkages. Molecular Pharmaceutics. [Link]
-
ResearchGate. (n.d.). Determination of Thiourea in Noodle and Rice Flour by Liquid Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
Masuda, O., et al. (2011). Application of 13C stable isotope labeling liquid chromatography-multiple reaction monitoring-tandem mass spectrometry method for determining intact absorption of bioactive dipeptides in rats. Journal of Chromatography B. [Link]
-
ResearchGate. (n.d.). Identification and determination of structurally related peptide impurities in thymalfasin by liquid chromatography-high-resolution mass spectrometry. ResearchGate. [Link]
Sources
- 1. A story of peptides, lipophilicity and chromatography – back and forth in time - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00027J [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. biotage.com [biotage.com]
- 8. mac-mod.com [mac-mod.com]
- 9. halocolumns.com [halocolumns.com]
- 10. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein alkylation in the presence/absence of thiourea in proteome analysis: a matrix assisted laser desorption/ionization-time of flight-mass spectrometry investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. polylc.com [polylc.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. peptide.com [peptide.com]
- 15. waters.com [waters.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 18. biotage.com [biotage.com]
- 19. waters.com [waters.com]
- 20. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biotage.com [biotage.com]
Dealing with peak tailing or splitting for Thiourea-¹³C,¹⁵N₂ in HPLC.
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Thiourea-¹³C,¹⁵N₂. This guide is designed for researchers, scientists, and drug development professionals to address common chromatographic challenges, specifically peak tailing and splitting. By understanding the underlying causes and implementing targeted solutions, you can achieve robust and reliable analytical results.
Understanding the Analyte: Thiourea-¹³C,¹⁵N₂
Thiourea is a highly polar, sulfur-containing organic compound.[1] Its structure is similar to urea, with the oxygen atom replaced by sulfur.[1] This substitution significantly alters its chemical properties. Thiourea is a weak base and its chromatographic behavior, particularly on reversed-phase columns, is heavily influenced by interactions with the stationary phase and the composition of the mobile phase. The isotopically labeled form, Thiourea-¹³C,¹⁵N₂, is chemically identical to its unlabeled counterpart and will exhibit the same chromatographic behavior.
Key Properties of Thiourea:
-
High Polarity (LogP ≈ -1.1): This makes it poorly retained on traditional C18 columns.[2]
-
Basic Nature (pKa of conjugate acid ≈ -1.19 to -3): The amine functional groups can interact with acidic silanol groups on silica-based stationary phases.[3]
-
Water Solubility: Thiourea is highly soluble in water.[4]
Part 1: Troubleshooting Peak Tailing
Peak tailing is the most common chromatographic issue encountered with polar, basic compounds like thiourea.[5] It manifests as an asymmetrical peak with a drawn-out trailing edge, which can compromise accurate integration and quantification.[6][7]
Frequently Asked Questions (FAQs) on Peak Tailing
Q1: What is the primary cause of peak tailing for Thiourea-¹³C,¹⁵N₂ on a C18 column?
A1: The most frequent cause is secondary interactions between the basic amine groups of thiourea and residual acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase.[5][6][8][9] These interactions, which can be a combination of hydrogen bonding and ionic exchange, lead to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailing peak.[9][10][11] This effect is more pronounced at mid-range pH values where silanol groups are deprotonated (negatively charged) and thiourea is protonated (positively charged).[5][8][9]
Q2: My peak for thiourea is tailing. Should I adjust the mobile phase pH?
A2: Yes, adjusting the mobile phase pH is a powerful tool to mitigate tailing.[12][13][14]
-
Lowering the pH (to ≤ 3): This is often the most effective strategy.[12][15] At a low pH, the residual silanol groups are protonated (neutral), minimizing their ionic interaction with the protonated thiourea.[16][17]
-
Increasing the pH (to > 8): At high pH, the basic thiourea molecule will be in its neutral form, reducing interactions with deprotonated silanols. However, this approach requires a pH-stable column.
For robust methods, it's recommended to work at a pH that is at least 1.5 to 2 units away from the analyte's pKa.[18][19]
Q3: Can mobile phase additives help reduce peak tailing?
A3: Absolutely. Mobile phase additives can significantly improve peak shape.
-
Acidic Modifiers: Adding a small concentration (e.g., 0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase is a standard practice to lower the pH and suppress silanol interactions.[12]
-
Buffers: Using a buffer system (e.g., ammonium formate or ammonium acetate) helps maintain a constant pH, leading to more reproducible retention times and improved peak symmetry.[8][12]
-
Competing Bases: In some cases, adding a small amount of a competing base, like triethylamine (TEA), can mask the active silanol sites, preventing them from interacting with the analyte.[12][20] However, modern, high-purity columns often make this unnecessary.[12]
-
Inorganic Salts: Chaotropic salts (e.g., NaClO₄, KPF₆) can also improve peak symmetry for basic compounds by disrupting the analyte's solvation shell.[21][22]
Q4: I've optimized my mobile phase, but the peak is still tailing. What else can I do?
A4: If mobile phase optimization is insufficient, consider the following:
-
Column Choice: Not all C18 columns are the same. For a polar compound like thiourea, consider using:
-
End-capped Columns: These columns have had their residual silanol groups chemically deactivated, reducing secondary interactions.[8][12][16]
-
Polar-Embedded or Polar-Endcapped Columns: These are specifically designed for better retention and peak shape of polar compounds and are often compatible with 100% aqueous mobile phases.[2][8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is an excellent alternative for retaining and separating very polar compounds like thiourea.[23][24][25][26]
-
-
Column Contamination: A contaminated guard column or column inlet frit can lead to peak distortion.[6][27] Try flushing the column with a strong solvent or replacing the guard column.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, causing peak tailing.[6][16] Try diluting your sample and reinjecting.
Troubleshooting Workflow for Peak Tailing
The following diagram illustrates a logical workflow for addressing peak tailing issues with Thiourea-¹³C,¹⁵N₂.
Caption: A logical workflow for troubleshooting peak tailing.
Part 2: Troubleshooting Peak Splitting
Peak splitting, where a single peak appears as two or more conjoined peaks, can be a more complex issue.[16][28] It can indicate problems with the column, the mobile phase, or the sample itself.[29]
Frequently Asked Questions (FAQs) on Peak Splitting
Q1: Why is my thiourea peak splitting into two?
A1: Peak splitting can have several causes. A key initial diagnostic step is to determine if only the thiourea peak is splitting or if all peaks in the chromatogram are affected.[16][28]
-
Splitting of a Single Peak: This often points to an issue with the sample or its interaction with the mobile phase.[28]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion and splitting.[30][31]
-
Co-eluting Impurity: What appears to be a split peak might actually be two different compounds eluting very close together.[28]
-
On-Column Degradation: Although less common for a stable molecule like thiourea, on-column degradation could lead to the formation of a second peak.
-
-
Splitting of All Peaks: This typically indicates a physical problem in the HPLC system before or at the column inlet.[16][31]
-
Partially Blocked Frit: Debris from the sample or mobile phase can partially clog the inlet frit of the column, causing the sample to be introduced unevenly onto the stationary phase.[16][28][30]
-
Column Void: A void or channel in the column packing material at the inlet can cause the sample to travel through different paths, resulting in split peaks.[28][32]
-
Improper Connections: Dead volume in the tubing or fittings between the injector and the column can cause peak splitting.[31]
-
Q2: How can I fix peak splitting caused by the sample solvent?
A2: The ideal scenario is to dissolve your sample in the initial mobile phase. If this is not possible, ensure the sample solvent is weaker than or of a similar strength to the mobile phase.[30] If you must use a stronger solvent, inject the smallest possible volume.
Q3: I suspect a column void or a blocked frit is causing the peak splitting. What should I do?
A3: A common diagnostic technique is to reverse the column and flush it with a strong solvent.[30] If the peak shape improves or the splitting is resolved, this often indicates a problem at the column inlet.[30]
-
For a blocked frit: You can try back-flushing the column. If this doesn't work, the frit may need to be replaced, though this is a delicate procedure.[30] It is often more practical to replace the column.
-
For a column void: A void at the column inlet is generally irreversible, and the column will need to be replaced.[28][32]
Experimental Protocol: Diagnosing Peak Splitting
Here is a step-by-step protocol to diagnose the cause of peak splitting:
-
Inject a Standard: Inject a well-behaved, neutral compound (e.g., toluene or acetophenone) under the same conditions.
-
If the standard's peak is also split: The problem is likely mechanical (e.g., blocked frit, column void, or system dead volume).[32] Proceed to step 3.
-
If the standard's peak is symmetrical: The issue is likely related to the thiourea sample or the specific method conditions. Proceed to step 2.
-
-
Address Sample/Method Issues:
-
Reduce Injection Volume: Inject a smaller volume of your thiourea sample. If the split resolves into two distinct peaks, you may have a co-eluting impurity.[28]
-
Change Sample Solvent: Prepare your thiourea sample in the mobile phase and reinject. If the peak shape improves, the original sample solvent was incompatible.
-
-
Investigate Mechanical Issues:
-
Check Connections: Ensure all fittings between the injector and the column, and the column and the detector, are properly tightened to eliminate dead volume.
-
Reverse and Flush Column: Disconnect the column, reverse its direction, and flush it with a strong, compatible solvent (e.g., 100% acetonitrile or methanol for a reversed-phase column). Re-install the column in the correct direction and re-test.
-
Replace Guard Column: If you are using a guard column, replace it with a new one.
-
Replace Column: If the above steps do not resolve the issue, the column itself is likely compromised and should be replaced.[28]
-
Data Summary: Common Causes and Solutions
| Issue | Symptom | Primary Cause(s) | Recommended Solution(s) |
| Peak Tailing | Asymmetrical peak with a trailing edge | Secondary interactions with residual silanols | Lower mobile phase pH (≤ 3), use a buffer, select an end-capped or polar-embedded column.[5][6][8][12][16] |
| Peak Splitting | Single peak appears as two or more conjoined peaks | Column void, blocked frit, sample solvent incompatibility | Reverse and flush column, replace column, dissolve sample in mobile phase.[16][28][30][32] |
References
- Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
- ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions.
- Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?.
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- T3DB. (n.d.). Thiourea (T3D4891).
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention?.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Separation Science. (n.d.). Silica Purity #2 – Silanols.
- Chromatography Today. (2023). What are the Common Peak Problems in HPLC.
- Nagae, N., Yamamoto, K., & Kadota, C. (2009).
- Hawach. (2025). Polar Column in HPLC Example.
- Chromatography Online. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting.
- Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections.
- ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Waters. (n.d.). What are common causes of peak splitting when running an LC column?.
- ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
- Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase.
- Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
- PubMed. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
- FooDB. (2010). Showing Compound Thiourea (FDB012439).
- National Center for Biotechnology Information. (n.d.). Thiourea. PubChem Compound Database.
- Chromatography Forum. (2015). hplc of thiourea.
- Sigma-Aldrich. (n.d.). Application Note.
- Taylor & Francis. (n.d.). Catalytic Detection of Thiourea and Its Derivatives in HPLC Postcolumn Derivatization.
- Wikipedia. (n.d.). Urea.
- Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
- BenchChem. (2025). Technical Support Center: HPLC Analysis of Polar Thiourea Compounds.
- SiliCycle. (n.d.). FAQ: Why is my chromatogram showing peak tailing, ghost peaks, fronting peaks, split peaks / shoulder peaks or rounded peaks?.
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- DORAS | DCU Research Repository. (n.d.). Synthesis of Thiourea and Urea Organocatalysts by Opioids.
- PubMed. (n.d.). Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography.
- KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- ACD/Labs. (2023). The Importance of Mobile Phase pH in Chromatographic Separations.
- ResearchGate. (2025). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography.
- LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Google Patents. (n.d.). CN102226785B - Method for simultaneously detecting thiourea and dulcin in flavor and fragrance by using high performance liquid chromatography.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Thiourea on Primesep P Column.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Urea and Thiourea on Primesep S Column.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P.
- ResearchGate. (n.d.). RETRACTED ARTICLE: Determination of thiourea by high performance liquid chromatography with different solvents.
Sources
- 1. HPLC Method for Separation of Urea and Thiourea on Primesep S Column | SIELC Technologies [sielc.com]
- 2. hplc of thiourea - Chromatography Forum [chromforum.org]
- 3. Showing Compound Thiourea (FDB012439) - FooDB [foodb.ca]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. chromtech.com [chromtech.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. Silica Purity #2 – Silanols | Separation Science [sepscience.com]
- 11. | ChromaNik Technologies [chromanik.co.jp]
- 12. labcompare.com [labcompare.com]
- 13. agilent.com [agilent.com]
- 14. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 15. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 16. acdlabs.com [acdlabs.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. waters.com [waters.com]
- 24. glsciencesinc.com [glsciencesinc.com]
- 25. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. HPLC Troubleshooting Guide [scioninstruments.com]
- 28. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 29. chromatographytoday.com [chromatographytoday.com]
- 30. academic.oup.com [academic.oup.com]
- 31. support.waters.com [support.waters.com]
- 32. silicycle.com [silicycle.com]
Technical Support Center: Enhancing Ionization Efficiency of Thiourea-¹³C,¹⁵N₂
Welcome to the technical support guide for optimizing the analysis of Thiourea-¹³C,¹⁵N₂ by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges and enhancing the ionization efficiency of this isotopically labeled compound. Here, we synthesize fundamental principles of mass spectrometry with practical, field-tested strategies to ensure robust and reproducible results in your experiments.
Introduction to Thiourea-¹³C,¹⁵N₂ Analysis
Thiourea-¹³C,¹⁵N₂ is a stable isotope-labeled version of thiourea, an organosulfur compound with structural similarities to urea.[1] Its applications are diverse, ranging from synthetic intermediate to a component in various industrial processes.[1][2] In mass spectrometry-based research, achieving high ionization efficiency is paramount for accurate quantification and sensitive detection. This guide provides a structured approach to troubleshooting and optimizing your experimental conditions.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise during the analysis of Thiourea-¹³C,¹⁵N₂.
Q1: What is the expected molecular weight of Thiourea-¹³C,¹⁵N₂?
The molecular weight is approximately 79.10 g/mol .[2][3][4] The chemical formula is H₂¹⁵N¹³CS¹⁵NH₂.[4]
Q2: Which ionization technique is most suitable for Thiourea-¹³C,¹⁵N₂?
Electrospray ionization (ESI) is a widely used and effective technique for ionizing small, polar molecules like thiourea.[5][6] It is a soft ionization method that typically results in minimal fragmentation, which is ideal for quantitative studies.
Q3: Should I use positive or negative ionization mode?
While thiourea can be analyzed in both modes, the positive ion mode is generally preferred. The presence of two amine groups makes it susceptible to protonation, forming the [M+H]⁺ ion. However, exploring the negative ion mode should not be discounted, as some compounds can yield better sensitivity under these conditions.[7]
Q4: Why is my signal intensity for Thiourea-¹³C,¹⁵N₂ consistently low?
Low signal intensity is a common issue in mass spectrometry and can stem from several factors.[8][9] These can include suboptimal ionization source parameters, inappropriate mobile phase composition, or ion suppression from matrix components.[8][10] Our troubleshooting section provides a detailed guide to address this.
Troubleshooting Guide: Low Signal Intensity
A systematic approach is crucial when troubleshooting low signal intensity. Below is a workflow designed to diagnose and resolve this common problem.
Caption: Troubleshooting workflow for low signal intensity.
Step 1: Mobile Phase Optimization
The composition of your mobile phase is a critical factor influencing ionization efficiency.[5][11]
-
Solvent Composition: For reversed-phase chromatography, a mobile phase consisting of water and an organic solvent like acetonitrile or methanol is standard.[12] Methanol is often preferred for electrospray ionization as it can lead to better sensitivity for some analytes.[13]
-
Mobile Phase Additives: The addition of volatile acids or salts can significantly enhance protonation in the positive ion mode.[11]
| Additive | Typical Concentration | Primary Function |
| Formic Acid | 0.1% (v/v) | Promotes protonation ([M+H]⁺) |
| Acetic Acid | 0.1% (v/v) | Alternative to formic acid, less acidic |
| Ammonium Formate | 5-10 mM | Buffering agent, can form adducts |
| Ammonium Acetate | 5-10 mM | Buffering agent, can form adducts |
Experimental Protocol: Mobile Phase Additive Screening
-
Prepare four different mobile phase A compositions:
-
A1: 0.1% Formic Acid in Water
-
A2: 0.1% Acetic Acid in Water
-
A3: 10 mM Ammonium Formate in Water
-
A4: 10 mM Ammonium Acetate in Water
-
-
Mobile phase B will be 0.1% of the respective additive in acetonitrile or methanol.
-
Prepare a standard solution of Thiourea-¹³C,¹⁵N₂ at a known concentration (e.g., 1 µg/mL).
-
Perform flow injections or a short isocratic run for each mobile phase condition.
-
Monitor the intensity of the [M+H]⁺ ion and any potential adducts.
-
Compare the signal-to-noise ratio for each condition to determine the optimal mobile phase.
Step 2: ESI Source Parameter Optimization
Fine-tuning the ESI source parameters is essential for maximizing the signal.[5][6] A design of experiments (DoE) approach can be highly effective for this optimization.[5][6]
-
Capillary Voltage: This voltage is applied to the ESI needle and is crucial for creating a stable spray. A typical starting range for positive mode is 3-5 kV.[14]
-
Nebulizer Gas Pressure: This gas aids in the formation of fine droplets. A pressure of 20-60 psi is a common range.[14]
-
Drying Gas Flow and Temperature: The drying gas (usually nitrogen) helps in desolvating the droplets to release gas-phase ions. Typical temperatures range from 250-450°C.[14] Be cautious with excessively high temperatures as they can lead to thermal degradation of some analytes.
| Parameter | Typical Range (Positive Mode) | Effect of Suboptimal Setting |
| Capillary Voltage | 3 - 5 kV | Too low: poor ionization; Too high: ion fragmentation, signal instability.[14] |
| Nebulizer Pressure | 20 - 60 psi | Too low: large droplets, inefficient ionization; Too high: potential ion suppression.[14] |
| Drying Gas Temp. | 250 - 450 °C | Too low: incomplete desolvation; Too high: thermal degradation.[14] |
| Drying Gas Flow | 5 - 12 L/min | Too low: poor desolvation; Too high: can blow ions away from the inlet. |
Step 3: Leveraging Adduct Formation
If protonation ([M+H]⁺) is inefficient, promoting the formation of other adducts can be a powerful strategy. Thiourea, with its sulfur and nitrogen atoms, has the potential to form adducts with various cations.
-
Ammonium Adducts ([M+NH₄]⁺): The addition of ammonium formate or acetate to the mobile phase can encourage the formation of ammonium adducts.
-
Sodium Adducts ([M+Na]⁺): In some cases, sodium adducts can be more stable and provide a stronger signal. The presence of trace amounts of sodium in glassware or solvents is often sufficient for this. If not, the deliberate addition of a small amount of sodium acetate (e.g., 1 mM) can be tested.
Caption: Adduct formation pathways for Thiourea-¹³C,¹⁵N₂.
Advanced Troubleshooting
In-Source Fragmentation: If you observe ions at a lower m/z than expected, in-source fragmentation might be occurring.[16] This can be mitigated by reducing the fragmentor or capillary exit voltage.[5]
Matrix Effects: When analyzing complex samples, co-eluting compounds can suppress the ionization of your analyte.[9] Ensure adequate chromatographic separation to minimize this effect. If necessary, improve your sample preparation to remove interfering substances.
Conclusion
A methodical approach to optimizing both the mobile phase and the ESI source parameters is key to enhancing the ionization efficiency of Thiourea-¹³C,¹⁵N₂. By understanding the principles of electrospray ionization and systematically testing different conditions, you can significantly improve your signal intensity and achieve the sensitivity required for your research.
References
-
(
ngcontent-ng-c4006390337="" class="ng-star-inserted">13C,15N_2)Thiourea | CH4N2S | CID 16213485 - PubChem - NIH. Available from: [Link] -
Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling | LCGC International. Available from: [Link]
-
10 Tips for Electrospray Ionisation LC-MS - Element Lab Solutions. Available from: [Link]
-
Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine | Spectroscopy Online. Available from: [Link]
-
How to optimize ESI source parameters for better sensitivity in LC-MS analysis - ruthigen. Available from: [Link]
-
Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PubMed Central. Available from: [Link]
-
Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Available from: [Link]
-
Thiourea Structure - BYJU'S. Available from: [Link]
-
Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - NIH. Available from: [Link]
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Available from: [Link]
-
Compounds having thiourea moiety as derivatization reagents in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS): synthesis of derivatization reagents for carboxylic acids - PubMed. Available from: [Link]
-
Optimizing the Agilent Multimode Source. Available from: [Link]
-
Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates Original Artic - TSI Journals. Available from: [Link]
-
Systematic evaluation of mobile phase additives for the LC–MS characterization of therapeutic proteins | Request PDF - ResearchGate. Available from: [Link]
-
Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. Available from: [Link]
-
Ion-molecule adduct formation in tandem mass spectrometry - PubMed. Available from: [Link]
-
Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies - MDPI. Available from: [Link]
-
BIOCLASS Mobile Phase Additive Selection for LC-MS - HALO Columns. Available from: [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. Available from: [Link]
-
Mobile Phase Additives for Peptide Characterization - Waters Blog. Available from: [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. Available from: [Link]
-
Enhancement of ionization efficiency by electrochemical reaction products in on-line electrochemistry/electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry - PubMed. Available from: [Link]
-
Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Available from: [Link]
-
How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? | ResearchGate. Available from: [Link]
-
Unexpected drop in sensitivity or low sensitivity for particular analytes - WKB230976. Available from: [Link] sintomi/WKB230976
-
Troubleshooting Loss of Signal: Where did my peaks go? - Biotage. Available from: [Link]
-
Thiourea - the NIST WebBook - National Institute of Standards and Technology. Available from: [Link]
-
Any suggestions for very low intensity in LC/MS/MS? - ResearchGate. Available from: [Link]
- EP2722869A1 - Method for increasing ionization efficiency in mass spectroscopy - Google Patents.
-
Improvement of Ionization Efficiency and Application of Structural Analysis for MALDI-TOFMS by Derivatization of Polyacrylic Acid - PMC - NIH. Available from: [Link]
-
Thiourea, N,N'-diethyl- - the NIST WebBook. Available from: [Link]
-
Development and Application of Desorption Electrospray Ionization Mass Spectrometry for Historical Dye Analysis - University of Edinburgh Research Explorer. Available from: [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. isotope.com [isotope.com]
- 3. (~13~C,~15~N_2_)Thiourea | CH4N2S | CID 16213485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thiourea-13C,15N2 13C 99atom , 15N 98atom 285977-83-5 [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. gmi-inc.com [gmi-inc.com]
- 9. zefsci.com [zefsci.com]
- 10. support.waters.com [support.waters.com]
- 11. longdom.org [longdom.org]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. agilent.com [agilent.com]
- 14. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 15. waters.com [waters.com]
- 16. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Thiourea-¹³C,¹⁵N₂ Incorporation in Proteins by MS/MS
For researchers at the forefront of proteomics and drug development, the precise quantification of protein dynamics is paramount. Stable isotope labeling has emerged as a cornerstone for accurate mass spectrometry (MS)-based proteomics.[1][2][3] This guide provides an in-depth, objective comparison of a chemical labeling approach using Thiourea-¹³C,¹⁵N₂ with the well-established metabolic labeling method, Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC). We will delve into the experimental validation of Thiourea-¹³C,¹⁵N₂ incorporation, offering detailed protocols and expert insights to ensure the integrity of your quantitative proteomics data.
The Principle of Thiourea-¹³C,¹⁵N₂ Labeling: A Chemical Approach to Quantitative Proteomics
Thiourea-¹³C,¹⁵N₂, a heavy isotope-labeled analog of O-methylisourea, offers a robust method for introducing a stable isotope tag at the peptide level. This chemical labeling process, known as guanidination, specifically targets the primary ε-amine group of lysine residues, converting them into homoarginine.[4][5][6][7] This modification not only introduces a predictable mass shift for quantification but also enhances the ionization efficiency of lysine-containing peptides in mass spectrometry, leading to improved signal intensity.[5][7]
The key advantage of this in vitro labeling strategy is its versatility. Unlike metabolic labeling methods such as SILAC, which require living, dividing cells to incorporate labeled amino acids during protein synthesis,[1][8][9] chemical labeling with Thiourea-¹³C,¹⁵N₂ can be applied to a wide range of protein samples, including those from tissues, biofluids, and archived specimens.[1]
Experimental Workflow: A Tale of Two Labeling Strategies
To provide a comprehensive comparison, we will outline the workflows for both Thiourea-¹³C,¹⁵N₂ labeling and a traditional SILAC experiment.
Thiourea-¹³C,¹⁵N₂ Labeling Workflow
Caption: Workflow for Thiourea-¹³C,¹⁵N₂ Labeling.
SILAC Workflow
Caption: Workflow for SILAC Labeling.
Detailed Experimental Protocols
Protocol 1: Guanidination of Peptides with Thiourea-¹³C,¹⁵N₂
This protocol details the chemical labeling of tryptic peptides.
Materials:
-
Lyophilized tryptic peptides
-
Thiourea-¹³C,¹⁵N₂ (99% ¹³C, 98% ¹⁵N₂)
-
Guanidination Buffer: 50 mM Tris-HCl, pH 11.0
-
Quenching Solution: 5% Trifluoroacetic Acid (TFA)
-
C18 StageTip for peptide cleanup
Procedure:
-
Peptide Resuspension: Resuspend lyophilized peptides in Guanidination Buffer to a final concentration of 1 mg/mL.
-
Labeling Reaction: Add Thiourea-¹³C,¹⁵N₂ to the peptide solution to a final concentration of 0.5 M.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Quenching: Stop the reaction by adding an equal volume of Quenching Solution.
-
Desalting: Desalt the labeled peptides using a C18 StageTip according to standard protocols.
-
Lyophilization: Lyophilize the purified, labeled peptides.
-
MS Analysis: Resuspend the peptides in 0.1% formic acid for LC-MS/MS analysis.
Protocol 2: SILAC Labeling of Cultured Cells
This protocol outlines the metabolic labeling of cells for comparative proteomics.
Materials:
-
SILAC-compatible cell line
-
SILAC-grade DMEM/RPMI medium lacking L-lysine and L-arginine
-
"Light" L-lysine (¹²C₆, ¹⁴N₂) and L-arginine (¹²C₆, ¹⁴N₄)
-
"Heavy" L-lysine (¹³C₆, ¹⁵N₂) and L-arginine (¹³C₆, ¹⁵N₄)
-
Dialyzed fetal bovine serum (FBS)
Procedure:
-
Cell Culture: Culture cells for at least five passages in either "light" or "heavy" SILAC medium to ensure complete incorporation of the labeled amino acids.[8][9]
-
Experimental Treatment: Apply the desired experimental conditions to the "heavy" labeled cell culture, while the "light" culture serves as the control.
-
Cell Lysis: Harvest and lyse the cells from both populations using a standard lysis buffer.
-
Protein Quantification: Determine the protein concentration of both lysates.
-
Sample Mixing: Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion: Perform in-solution or in-gel tryptic digestion of the mixed protein sample.
-
Peptide Cleanup: Desalt the resulting peptides using a C18 StageTip.
-
MS Analysis: Resuspend the peptides in 0.1% formic acid for LC-MS/MS analysis.
Validating Thiourea-¹³C,¹⁵N₂ Incorporation by MS/MS
The core of validating any labeling strategy lies in the rigorous analysis of the MS/MS data. Here, we focus on identifying the characteristic signatures of successful Thiourea-¹³C,¹⁵N₂ labeling.
Expected Mass Shifts
The guanidination of a lysine residue with Thiourea-¹³C,¹⁵N₂ results in a specific mass increase. The unlabeled thiourea (¹²C, ¹⁴N₂) adds 42.0218 Da to the lysine residue.[6] With the isotopic labels, the mass shift is precisely calculated:
-
Monoisotopic Mass Increase:
-
¹³C: +1.00335 Da
-
¹⁵N₂: +1.99402 Da
-
Total Shift: 42.0218 + 1.00335 + 1.99402 = 45.01917 Da
-
This distinct mass shift is the primary indicator of successful labeling at the MS1 level.
MS/MS Fragmentation Analysis
Tandem mass spectrometry (MS/MS) provides the definitive validation of label incorporation at the amino acid level. During collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), peptides fragment at the peptide bonds, generating b- and y-ions.
-
y-ions: If the labeled homoarginine is C-terminal to the fragmentation site, the resulting y-ion will carry the full mass modification.
-
b-ions: If the labeled homoarginine is N-terminal to the fragmentation site, the b-ion will exhibit the mass shift.
The presence of these shifted fragment ions in the MS/MS spectrum confirms the site of modification.
| Ion Type | Unlabeled Peptide Fragment | Thiourea-¹³C,¹⁵N₂ Labeled Peptide Fragment | Mass Shift (Da) |
| Precursor Ion | [M+nH]ⁿ⁺ | [M+45.01917+nH]ⁿ⁺ | +45.01917 |
| y-ion series | y₁, y₂, y₃... | y₁, y₂, y₃... (containing homoarginine) | +45.01917 |
| b-ion series | b₁, b₂, b₃... | b₁, b₂, b₃... (containing homoarginine) | +45.01917 |
Table 1: Expected Mass Shifts in MS/MS Spectra of Thiourea-¹³C,¹⁵N₂ Labeled Peptides.
Comparative Analysis: Thiourea-¹³C,¹⁵N₂ vs. SILAC
The choice between chemical and metabolic labeling depends on the specific experimental goals and constraints.
| Feature | Thiourea-¹³C,¹⁵N₂ Labeling | SILAC |
| Labeling Stage | Post-protein extraction, at the peptide level (in vitro).[10] | During protein synthesis in living cells (in vivo).[8][9] |
| Applicability | Applicable to any protein sample, including tissues and clinical specimens.[1] | Requires actively dividing cells in culture.[9] |
| Labeling Efficiency | High and generally uniform across all lysine-containing peptides. | Can be incomplete, requiring validation of incorporation rates.[11][12] |
| Sample Handling | Samples are mixed after labeling, potentially introducing variability. | Samples are mixed at the protein level before digestion, minimizing handling errors.[3][13] |
| Multiplexing | Can be adapted for multiplexing with different isotopic versions of thiourea. | Traditionally 2-plex or 3-plex, with more complex setups possible.[3][9] |
| Cost | Reagent cost can be a factor. | Labeled amino acids and specialized media can be expensive. |
| MS/MS Fragmentation | Guanidination can alter fragmentation patterns, potentially aiding identification.[4][7] | Standard fragmentation patterns for arginine and lysine. |
Table 2: Objective Comparison of Thiourea-¹³C,¹⁵N₂ and SILAC Labeling Strategies.
Conclusion: An Expert Recommendation
Thiourea-¹³C,¹⁵N₂ labeling presents a powerful and versatile tool for quantitative proteomics, particularly for samples not amenable to metabolic labeling. Its high labeling efficiency and the added benefit of enhanced ionization of lysine-containing peptides make it an attractive alternative to traditional methods.
The key to successful implementation lies in the meticulous validation of label incorporation through careful MS/MS data analysis. By confirming the expected precursor mass shifts and the presence of labeled fragment ions, researchers can confidently utilize Thiourea-¹³C,¹⁵N₂ to obtain accurate and reliable quantitative proteomics data.
For studies where cellular integrity and early sample mixing are critical to minimize experimental variability, SILAC remains the gold standard.[13] However, for a broader range of sample types and when metabolic labeling is not feasible, Thiourea-¹³C,¹⁵N₂ offers a robust and effective solution.
References
-
Effect of the Lysine Guanidination on Proteomic Analysis. PubMed. Available at: [Link]
-
Chemical isotope labeling for quantitative proteomics. PMC. Available at: [Link]
-
A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. Available at: [Link]
-
Essential Protein Labeling Techniques to Know for Proteomics. Fiveable. Available at: [Link]
-
An optimized guanidination method for large-scale proteomic studies. PubMed. Available at: [Link]
-
Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. NIH. Available at: [Link]
-
Fundamentals and overview of chemical labeling approaches to quantitative proteomics. YouTube. Available at: [Link]
-
Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents. ACS Publications. Available at: [Link]
-
Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. ResearchGate. Available at: [Link]
-
Calculation of partial isotope incorporation into peptides measured by mass spectrometry. BMC Bioinformatics. Available at: [Link]
-
Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. Sci-Hub. Available at: [Link]
-
Quantitative Comparison of Proteomes Using SILAC. PubMed. Available at: [Link]
-
Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. Semantic Scholar. Available at: [Link]
-
Quantitative Comparison of Proteomes Using SILAC. PMC. Available at: [Link]
-
18O Stable Isotope Labeling in MS-based Proteomics. PMC. Available at: [Link]
-
Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. PMC. Available at: [Link]
-
Stages of incorporation of stable isotope labels in typical labeling... ResearchGate. Available at: [Link]
-
Stable isotope labelling methods in mass spectrometry-based quantitative proteomics. ResearchGate. Available at: [Link]
-
Quantitative proteomics using stable isotope labeling with amino acids in cell culture. PubMed. Available at: [Link]
-
Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics. PubMed. Available at: [Link]
-
Isotope Signatures Allow Identification of Chemically Cross-Linked Peptides by Mass Spectrometry: A Novel Method to Determine In. SciSpace. Available at: [Link]
-
Improved determination of protein turnover rate with heavy water labeling by mass isotopomer ratio selection. bioRxiv. Available at: [Link]
-
Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. NIH. Available at: [Link]
-
15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. Available at: [Link]
-
15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers. Available at: [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Quantitative Comparison of Proteomes Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of the lysine guanidination on proteomic analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 13. Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Isotopic Enrichment of Thiourea-¹³C,¹⁵N₂: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise confirmation of isotopic enrichment in labeled compounds is a critical step that underpins the validity of experimental results. This guide provides an in-depth, comparative analysis of the primary analytical techniques used to determine the isotopic enrichment of Thiourea-¹³C,¹⁵N₂. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
Isotopic labeling, the technique of replacing specific atoms in a molecule with their isotopes, is a powerful tool for tracing the journey of compounds through chemical reactions or metabolic pathways.[1] Thiourea doubly labeled with Carbon-13 and Nitrogen-15 is a versatile molecule utilized in a range of applications, from mechanistic studies in organic synthesis to metabolic flux analysis. The certainty of its isotopic enrichment is paramount for accurate data interpretation. This guide will compare the most effective methods for this confirmation: Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
Mass Spectrometry (MS): The Gold Standard for Isotopic Abundance
Mass spectrometry is a powerhouse technique for determining isotopic enrichment due to its ability to differentiate molecules based on their mass-to-charge ratio.[2] For Thiourea-¹³C,¹⁵N₂, the mass difference between the labeled and unlabeled isotopologues is readily detectable.
The Principle: In essence, a mass spectrometer ionizes the thiourea sample and then separates the resulting ions based on their mass. The relative abundance of the ion corresponding to Thiourea-¹³C,¹⁵N₂ (m/z = 79.10) compared to the unlabeled thiourea (m/z = 76.12) and any partially labeled intermediates provides a direct measure of isotopic enrichment.[3] High-resolution mass spectrometry (HR-MS) is particularly advantageous as it can resolve isobaric interferences, ensuring accurate quantification.[4][5]
Experimental Workflow: Confirming Enrichment via LC-MS
The following protocol outlines a general procedure for determining the isotopic enrichment of Thiourea-¹³C,¹⁵N₂ using Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: A streamlined workflow for determining the isotopic enrichment of Thiourea-¹³C,¹⁵N₂ using LC-MS.
Step-by-Step Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of unlabeled thiourea (natural abundance) as a reference standard.
-
Prepare a solution of the Thiourea-¹³C,¹⁵N₂ sample at a similar concentration.
-
-
LC-MS System Configuration:
-
Liquid Chromatograph: Utilize a standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is suitable for separating thiourea.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common choice.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended.[5]
-
-
Data Acquisition:
-
Inject the unlabeled thiourea standard to determine its retention time and mass spectrum. This helps in identifying the natural isotopic distribution.
-
Inject the Thiourea-¹³C,¹⁵N₂ sample.
-
Acquire data in full scan mode to observe all isotopologues.
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]⁺ ions of both unlabeled (C¹²H₄N₂¹⁴S) and fully labeled (C¹³H₄N₂¹⁵S) thiourea.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic enrichment using the following formula:
-
% Enrichment = [Area(labeled) / (Area(labeled) + Area(unlabeled))] x 100
-
-
Trustworthiness through Self-Validation: The protocol's trustworthiness is enhanced by running a natural abundance standard. This allows for the correction of any instrumental bias and confirms the mass accuracy of the instrument.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Positional Isotopic Confirmation
While MS provides excellent quantitative data on overall enrichment, NMR spectroscopy offers the unique advantage of confirming the specific positions of the isotopic labels.[1] For Thiourea-¹³C,¹⁵N₂, both ¹³C and ¹⁵N are NMR-active nuclei.
The Principle: NMR spectroscopy detects the nuclear spin of isotopes.[7] The presence of ¹³C and ¹⁵N at specific positions in the thiourea molecule will result in characteristic signals and couplings in the respective NMR spectra.
-
¹³C NMR: A single peak corresponding to the ¹³C-labeled carbon atom will be observed. The intensity of this peak relative to the natural abundance ¹³C signal in a standard sample can be used to estimate enrichment.
-
¹⁵N NMR: Two equivalent nitrogen atoms will give rise to a single signal in the ¹⁵N NMR spectrum. The presence of this signal confirms ¹⁵N labeling.
Experimental Workflow: NMR Analysis
Caption: The workflow for determining the bulk isotopic enrichment of Thiourea-¹³C,¹⁵N₂ using EA-IRMS.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh a small amount of the homogenized Thiourea-¹³C,¹⁵N₂ sample into a tin or silver capsule.
-
Instrumental Analysis:
-
Introduce the capsule into the elemental analyzer.
-
The sample is combusted, and the resulting gases are carried by a helium stream through a reduction furnace and then to a gas chromatography column for separation.
-
The separated CO₂ and N₂ gases are introduced into the isotope ratio mass spectrometer.
-
-
Data Analysis: The instrument measures the ion beams corresponding to the different isotopes of carbon and nitrogen and calculates the isotopic ratios. These ratios are then used to determine the atom percent enrichment.
Authoritative Grounding: EA-IRMS provides highly precise and accurate bulk enrichment values, which are often traceable to international standards, providing a high degree of confidence in the results.
Comparative Analysis of Techniques
To aid in the selection of the most appropriate technique, the following table summarizes the key performance characteristics of each method.
| Feature | Mass Spectrometry (LC-MS) | NMR Spectroscopy | Elemental Analysis (EA-IRMS) |
| Primary Information | Molecular weight and isotopic distribution | Positional information and structural confirmation | Bulk isotopic ratio |
| Quantitation | Excellent | Semi-quantitative to quantitative | Excellent (high precision) |
| Sensitivity | High (picomole to femtomole) | Moderate (micromole to millimole) | High (microgram) |
| Sample Throughput | High | Low to moderate | Moderate |
| Instrumentation Cost | High | High | High |
| Expertise Required | Moderate to high | High | Moderate |
Conclusion: A Multi-faceted Approach for Absolute Confidence
For the unequivocal confirmation of the isotopic enrichment of Thiourea-¹³C,¹⁵N₂, a single technique may not suffice. A multi-pronged approach is often the most robust strategy.
-
Mass Spectrometry should be the initial go-to method for its high sensitivity and quantitative accuracy in determining the overall enrichment and the distribution of isotopologues.
-
NMR Spectroscopy is indispensable for confirming the specific location of the ¹³C and ¹⁵N labels within the thiourea molecule, providing crucial structural validation.
-
Elemental Analysis-IRMS offers the highest precision for determining the bulk isotopic enrichment, serving as an excellent orthogonal method to validate the MS findings.
By judiciously selecting and combining these powerful analytical techniques, researchers can confidently verify the isotopic enrichment of their Thiourea-¹³C,¹⁵N₂ samples, ensuring the integrity and reliability of their subsequent experiments. This rigorous approach to analytical validation is a cornerstone of scientific excellence in research and development.
References
- Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2011). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Metabolomics, 7(3), 333–341.
- Bock, C., Zhao, T., Götze, S., Wermter, F. C., & Lannig, G. (2022). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Frontiers in Marine Science, 9.
- Huang, X., Yuan, F., Duan, Y., & Clish, C. B. (2014). Systems-Level Analysis of Isotopic Labeling in Untargeted Metabolomic Data by X13CMS. Analytical Chemistry, 86(15), 7842–7849.
-
Wikipedia. (2023, December 1). Isotopic labeling. Retrieved from [Link]
- Bock, C., Zhao, T., Götze, S., Wermter, F. C., & Lannig, G. (2022). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Frontiers in Marine Science, 9.
- Abell, A. D., & Ledge, R. L. (1999). NMR study of the metabolic 15N isotopic enrichment of cyanophycin synthesized by the cyanobacterium Synechocystis sp. strain PCC 6308. Biochimica et Biophysica Acta (BBA) - General Subjects, 1426(3), 429–438.
-
MetwareBio. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. Retrieved from [Link]
-
University of Florence. (n.d.). Protein isotopic enrichment for NMR studies. Retrieved from [Link]
- Rodríguez-González, V., & van der Meer, M. J. (2015). Determination of the enrichment of isotopically labelled molecules by mass spectrometry.
- Bencivenni, L., Ramondo, F., & Teghil, R. (1998). Matrix and ab initio infrared spectra of thiourea and thiourea-d4.
-
Wikipedia. (2023, November 28). Isotope analysis. Retrieved from [Link]
- Jetir. (2021). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. JETIR, 8(6).
-
IOSR Journal. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. Retrieved from [Link]
- Kaiser, N. K., et al. (2011). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 22(7), 1156–1165.
- Millikin, R. J., et al. (2019). Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins. Journal of The American Society for Mass Spectrometry, 30(10), 2058–2067.
-
Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]
- Krachler, M., et al. (2011). Validation of isotopic analysis of depleted, natural and enriched uranium using high resolution ICP-OES.
- Kumar, A., et al. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 12(1), 47-56.
- Fernandez-Marrero, Y., et al. (2023). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Methods in Molecular Biology, 2675, 181-194.
- Tissot, S., et al. (1994). Determination of (13C) urea enrichment by gas chromatography/mass spectrometry and gas chromatography/isotope ratio mass spectrometry. Biological Mass Spectrometry, 23(8), 510-513.
- Chahrour, O., et al. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS.
- IJCRT. (2023). INVESTIGATIONS ON THE SYNTHESIS AND CHARACTERISATIONS OF THIOUREA BARIUM CHLORIDE SINGLE CRYSTALS. IJCRT, 11(7).
-
ResearchGate. (n.d.). FT-IR spectrum for pure thiourea single crystal. Retrieved from [Link]
- Mensink, M., et al. (2020). Blood 15N:13C Enrichment Ratios Are Proportional to the Ingested Quantity of Protein with the Dual-Tracer Approach for Determining Amino Acid Bioavailability in Humans. The Journal of Nutrition, 150(9), 2274-2281.
Sources
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Isotope analysis - Wikipedia [en.wikipedia.org]
- 3. isotope.com [isotope.com]
- 4. Systems-Level Analysis of Isotopic Labeling in Untargeted Metabolomic Data by X13CMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. almacgroup.com [almacgroup.com]
- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
A Strategic Guide to ¹³C and ¹⁵N Isotopic Tracers: Comparing Direct-Use Probes with Synthetic Precursors like Thiourea-¹³C,¹⁵N₂
For the modern researcher in metabolomics, proteomics, and drug development, stable isotope tracers are the indispensable tools that illuminate the complex, dynamic web of biochemical pathways.[1][2] By introducing molecules enriched with non-radioactive heavy isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), we can track the metabolic fate of atoms, quantify reaction rates (fluxes), and uncover the mechanisms of cellular machinery.[1][][4]
However, the selection of an appropriate tracer is a critical decision that dictates the scope and success of an investigation. Researchers often face a choice between two primary strategies: utilizing well-established, commercially available "direct-use" tracers or employing labeled synthetic precursors to build custom probes for novel applications.
This guide provides an in-depth comparison of these two approaches, using the doubly labeled synthetic intermediate, Thiourea-¹³C,¹⁵N₂ , as a central case study to illustrate the power and complexity of custom tracer synthesis. We will explore the causalities behind experimental choices, provide validated protocols, and offer a clear framework for selecting the most efficient strategy for your research goals.
Part 1: The Principle of Stable Isotope Tracing
Stable isotope labeling hinges on a simple yet powerful concept: replace a common atom (like ¹²C or ¹⁴N) with its heavier, non-radioactive counterpart (¹³C or ¹⁵N).[] This "label" imparts a specific mass shift to the molecule, making it distinguishable from its unlabeled counterparts by analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[][6] This allows researchers to follow the journey of the labeled atoms as they are incorporated into downstream metabolites, providing a dynamic picture of metabolic activity.[1][7]
Caption: General workflow of a stable isotope tracer experiment.
Part 2: The Direct Tracer Approach: Efficiency Through Established Pathways
The most common strategy in metabolic research involves using commercially available tracers that are central to cellular metabolism. Molecules like ¹³C-labeled glucose and ¹⁵N-labeled amino acids are metabolic staples, making them highly efficient probes for interrogating core pathways.
Common Direct-Use Tracers and Their Primary Applications:
-
[U-¹³C₆]-Glucose: The workhorse for studying central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[8] Its uniform labeling allows for the tracking of all six carbon atoms as they are metabolized.
-
[¹⁵N₂]-Glutamine: Crucial for tracing nitrogen metabolism. Glutamine is a key nitrogen donor for the synthesis of other amino acids, nucleotides, and hexosamines.[9]
-
¹³C,¹⁵N-Labeled Amino Acids: The gold standard in quantitative proteomics (e.g., SILAC), these tracers are used to measure protein synthesis, degradation, and turnover with high precision.[][10]
Advantages of the Direct Approach:
-
High Biological Relevance: These molecules are endogenous to the systems being studied, minimizing metabolic perturbation.
-
Extensive Validation: Their metabolic fates are well-documented in a vast body of scientific literature.
-
Ease of Use: They are readily available from commercial suppliers and can be directly added to cell culture media or administered in vivo.[11]
Limitations:
-
Limited Scope: May not be suitable for investigating peripheral or highly specialized metabolic pathways for which a primary tracer does not exist.
-
Metabolic "Scrambling": In complex networks, atoms can be shuffled through multiple reactions, which can complicate the interpretation of labeling patterns.[12]
Part 3: The Synthetic Precursor Approach: A Case Study of Thiourea-¹³C,¹⁵N₂
For researchers venturing into novel metabolic territory or requiring highly specific labeling patterns, the synthesis of custom tracers is a powerful alternative. This approach utilizes stable isotope-labeled building blocks, or synthetic intermediates, to construct a desired probe.
Thiourea-¹³C,¹⁵N₂ (CAS: 285977-83-5) is a prime example of such a precursor.[13][14][15]
-
Chemical Structure: CS(NH₂)₂
-
Isotopic Labeling: Contains one ¹³C atom (99% enrichment) and two ¹⁵N atoms (98% enrichment).[13]
-
Primary Application: It serves as a versatile reagent in organic synthesis to introduce a labeled thiocarbonyl or guanidinyl group into a larger molecule.[13][16] It is not typically used as a direct metabolic tracer itself, but rather as a tool to build one.[14]
Why Synthesize a Custom Tracer? The primary motivation is to answer questions that off-the-shelf tracers cannot. Imagine wanting to trace the metabolism of a specific drug molecule or a newly discovered metabolite. By synthesizing a labeled version of that exact molecule, researchers can track its precise uptake, modification, and downstream effects with unparalleled specificity.
Caption: Workflow for creating a custom tracer using a labeled precursor.
Advantages of the Synthetic Approach:
-
Unmatched Specificity: Allows for the creation of tracers for any molecule of interest, enabling highly targeted studies.
-
Positional Control: Provides precise control over which atoms in a molecule are labeled.
-
Novel Discovery: Essential for exploring new metabolic pathways and the mechanisms of novel therapeutics.
Limitations:
-
Technical Expertise: Requires significant knowledge of organic synthesis and analytical chemistry.
-
Cost and Time: Can be expensive and time-consuming, involving multi-step reactions and rigorous purification.
-
Rigorous Validation: The synthesized tracer must be thoroughly validated for chemical purity, isotopic enrichment, and biological compatibility before use.
Part 4: Comparative Analysis: Choosing Your Tracer Strategy
The decision between a direct tracer and a synthetic approach is fundamentally linked to the research question. The following table provides a framework for making this choice.
| Feature | Direct Tracer Approach (e.g., ¹³C-Glucose) | Synthetic Precursor Approach (e.g., using Thiourea-¹³C,¹⁵N₂) |
| Primary Goal | Quantify flux in central, well-known pathways. | Trace novel or peripheral pathways; track specific xenobiotics. |
| Tracer Availability | High (Commercially available off-the-shelf). | Low (Requires custom synthesis). |
| Required Expertise | Standard cell biology and analytical techniques. | Advanced organic synthesis, purification, and analytical chemistry. |
| Time to Experiment | Short (Days to weeks). | Long (Weeks to months). |
| Cost | Relatively low to moderate per experiment. | High, due to precursor costs and labor-intensive synthesis. |
| Validation Needed | Minimal; confirm supplier specs. | Extensive; purity, identity, enrichment, and biological inertness. |
| Data Interpretation | Often complex due to pathway branching; supported by extensive literature. | Can be more straightforward if the pathway is linear and specific. |
Part 5: Experimental Protocols
To ensure scientific integrity, every tracer experiment must be a self-validating system. Below are foundational protocols for both direct tracing and the validation of a newly synthesized tracer.
Protocol 1: General ¹³C-Metabolic Flux Analysis in Adherent Cells
This protocol describes a standard experiment using [U-¹³C₆]-Glucose to measure metabolic flux through glycolysis and the TCA cycle.
1. Cell Seeding and Growth:
- Seed adherent mammalian cells (e.g., HeLa, A549) in 6-well plates at a density that will result in ~80% confluency at the time of extraction.
- Culture cells in standard complete medium for 24 hours to allow for adherence and recovery.
2. Isotope Labeling (The "Switch"):
- Prepare labeling medium: DMEM formulated without glucose or glutamine, supplemented with 10% dialyzed fetal bovine serum, penicillin/streptomycin, unlabeled glutamine, and 10 mM [U-¹³C₆]-Glucose.
- Aspirate the standard medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
- Add 2 mL of the pre-warmed ¹³C-labeling medium to each well.
- Incubate for a predetermined time (e.g., 4, 8, or 24 hours) to approach isotopic steady-state. The timing is critical and pathway-dependent.[7]
3. Metabolite Extraction:
- Place the cell culture plate on dry ice to quench metabolism instantly.
- Aspirate the labeling medium.
- Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well.
- Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
- Vortex thoroughly and centrifuge at maximum speed for 10 minutes at 4°C.
- Transfer the supernatant (containing the polar metabolites) to a new tube. This is your metabolite extract.
4. Sample Analysis:
- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
- Derivatize the sample if required for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, or resuspend in an appropriate solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
- Analyze the sample to determine the mass isotopologue distribution (MID) for key metabolites like pyruvate, lactate, citrate, and glutamate.[4]
Protocol 2: Workflow for the Validation of a Novel Synthesized Tracer
This protocol outlines the critical steps to validate a custom tracer synthesized from a precursor like Thiourea-¹³C,¹⁵N₂ before its use in a biological experiment.
Caption: Step-by-step validation workflow for a newly synthesized tracer.
1. Chemical Purity Assessment:
- Use High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., ELSD) or UV to confirm the purity of the synthesized compound is >98%.
2. Structural Identity Confirmation:
- Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition matches the expected labeled formula.
- Perform ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and the position of the ¹³C label.
3. Isotopic Enrichment Verification:
- Analyze the tracer via MS to confirm the isotopic enrichment matches the precursor's specifications (e.g., >98% for ¹³C and ¹⁵N).
4. Biological Toxicity Evaluation:
- Perform a dose-response cytotoxicity assay (e.g., MTT or XTT) on the cell line of interest. Incubate cells with a range of tracer concentrations to ensure it does not impact cell viability or proliferation at the intended experimental concentration.
5. Pilot Uptake and Incorporation Study:
- Conduct a small-scale time-course experiment (e.g., 0, 1, 4, 8, 24 hours) using the validated tracer.
- Extract metabolites and analyze via LC-MS to confirm the tracer is taken up by the cells and incorporated into the expected downstream metabolites. This step validates its biological activity and informs the optimal labeling time for future experiments.
Conclusion
The choice of a stable isotope tracer is a strategic decision that shapes the very questions a researcher can ask. Direct-use tracers like ¹³C-glucose and ¹⁵N-glutamine are highly efficient, reliable, and cost-effective tools for interrogating the central highways of metabolism. They represent the foundational approach for most metabolic flux studies.
In contrast, doubly labeled synthetic precursors like Thiourea-¹³C,¹⁵N₂ represent a gateway to a more bespoke and powerful experimental design. While the path is more arduous, requiring expertise in chemical synthesis and rigorous validation, it empowers researchers to forge their own tools to explore uncharted metabolic territories. This approach is not about replacing standard tracers but complementing them, enabling the precise tracking of novel drugs, unique metabolites, and specialized biochemical reactions that would otherwise remain in the dark. The ultimate efficiency of a tracer lies not just in its rate of incorporation, but in its power to deliver a clear and definitive answer to a well-posed scientific question.
References
- A Comparative Guide to 13C and 15N Labeling for Metabolic Studies. (n.d.). Benchchem.
- 13C 15N Labeled Compounds. (n.d.). Isotope Labeling.
- How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. (n.d.). CIL.
- Doubly labeled w
- Evans, C. (2017, July 12). Isotope Labeling in Metabolomics and Fluxomics. YouTube.
- A Researcher's Guide to 15N Labeled Metabolic Tracers: A Compar
- Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. (2024, November 12). Journal of the American Society for Mass Spectrometry.
- The Impact of Doubly Labeled Water on Metabolic Clinical Trials. (2024, September 3). Calorify.
- Would compounds like 13C labeled glucose or 15N labeled amino acids be metabolized by endogenous enzymes in different rates? (2018, June 24).
- 13C 15N Labeled Compounds. (n.d.). Isotope Science / Alfa Chemistry.
- of the main contributions of ¹³C and ¹⁵N tracer additions at the whole-ecosystem scale for the advancement of aquatic sciences. (n.d.).
- Doubly labelled w
- A Comparative Guide to 13C Tracers in Metabolic Flux Analysis. (n.d.). Benchchem.
- A roadmap for interpreting 13C metabolite labeling patterns from cells. (2017). Current Opinion in Biotechnology.
- An overview of methods using 13C for improved compound identification in metabolomics and natural products. (2015). Frontiers in Plant Science.
- Profiling the metabolism of human cells by deep 13C labeling. (2018). Cell Chemical Biology.
- Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. (2025, August 13). CIL.
- Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (2013). Metabolic Engineering.
- In vivo stable isotope labeling of 13C and 15N... (2015, May 12). F1000Research.
- Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells. (2008). Journal of Proteome Research.
- Thiourea synthesis by thioacyl
- Doubly Labeled Water for Energy Expenditure. (1993). In Emerging Technologies for Nutrition Research.
- Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification. (2022). Frontiers in Plant Science.
- Special Considerations for Measuring Energy Expenditure with Doubly Labeled Water under
- Thiourea (¹³C, 99%; ¹⁵N₂, 98%). (n.d.).
- 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. (2022). Frontiers in Plant Science.
- CAS 285977-83-5: thiourea-13C-15N2. (n.d.). CymitQuimica.
- (ngcontent-ng-c4006390337="" class="ng-star-inserted">13C,15N_2)Thiourea. (n.d.). PubChem.
- Synthesis and characterization of thiourea. (2019, September 27).
- Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research. (2016). Experimental & Molecular Medicine.
- Stable Isotope-Labeled Compounds for Biochemical Pathways. (n.d.).
- THIOUREA. (n.d.).
- Biological Applications of Thiourea Derivatives: Detailed Review. (2024, May 31). Molecules.
- Metabolic research. (2025, December 21). MEDICA.
- Study of thiourea adsorption on platinum by radioactive tracers method. (1974). Ehlektrokhimiya.
- Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. f1000research.com [f1000research.com]
- 12. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. isotope.com [isotope.com]
- 14. CAS 285977-83-5: thiourea-13C-15N2 | CymitQuimica [cymitquimica.com]
- 15. (~13~C,~15~N_2_)Thiourea | CH4N2S | CID 16213485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Thiourea synthesis by thioacylation [organic-chemistry.org]
Thiourea-¹³C,¹⁵N₂ versus deuterated internal standards for LC-MS.
An In-Depth Guide to Internal Standard Selection for Quantitative LC-MS: Thiourea-¹³C,¹⁵N₂ vs. Deuterated Analogs
Abstract
The integrity of quantitative liquid chromatography-mass spectrometry (LC-MS) data is fundamentally reliant on the appropriate use of internal standards (IS). Stable isotope-labeled (SIL) internal standards are the preferred choice for correcting analytical variability, particularly matrix effects. This guide provides a detailed, evidence-based comparison between heavy-atom SIL standards, exemplified by Thiourea-¹³C,¹⁵N₂, and the more traditional deuterated (²H) internal standards. We will explore the theoretical underpinnings, present comparative experimental data, and offer a validated protocol to demonstrate why ¹³C and ¹⁵N labeling provides superior accuracy and precision, establishing it as the gold standard for rigorous bioanalytical applications.
The Imperative for Internal Standards in LC-MS
Quantitative analysis by LC-MS is susceptible to variations from numerous sources, including sample preparation (extraction efficiency), chromatographic performance, and ionization efficiency in the mass spectrometer.[1] Matrix effects—the suppression or enhancement of analyte ionization due to co-eluting components from the sample matrix (e.g., plasma, urine)—are a primary source of imprecision and inaccuracy.
An ideal internal standard is a compound added at a known concentration to every sample, calibrator, and quality control (QC) sample at the earliest stage of the workflow.[2][3] It should behave as identically to the analyte as possible, experiencing the same losses during sample preparation and the same degree of ionization suppression or enhancement.[4] By calculating the ratio of the analyte response to the IS response, these variations can be effectively normalized, leading to reliable and reproducible quantification.[5]
A Tale of Two Isotopes: Theoretical Comparison
The selection of an internal standard is a critical decision in method development.[2] While structurally analogous compounds can be used, stable isotope-labeled versions of the analyte are considered far superior.[6] However, not all SIL standards are created equal.
Deuterated (²H) Internal Standards: The Workhorse
Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by deuterium (²H), are the most common type of SIL standard. This is largely due to their relatively lower cost and simpler synthesis compared to heavy-atom labeled compounds.[7][8]
Despite their widespread use, deuterated standards have inherent physicochemical limitations that can compromise data quality:
-
The Chromatographic Isotope Effect: The C-²H bond is slightly shorter and stronger than the C-¹H bond. This difference, though small, can alter the molecule's lipophilicity, leading to a slight retention time (RT) shift on chromatographic columns, especially in high-resolution U(H)PLC systems.[9][10] If the analyte and its deuterated IS do not perfectly co-elute, they may experience different levels of matrix effects, leading to incomplete correction and quantification errors.[11] Studies have shown that matrix effects experienced by an analyte and its deuterated standard can differ by 26% or more due to such shifts.[12]
-
Kinetic Isotope Effect: The stronger C-²H bond can slow the rate of reactions involving the cleavage of this bond. If the label is placed at a site of metabolic activity, the deuterated IS may be metabolized at a different rate than the analyte, a critical issue in pharmacokinetic studies.[12]
-
In-Source Instability and H/D Exchange: Deuterium atoms, particularly those on heteroatoms (O, N) or carbons adjacent to carbonyl groups, can be labile and exchange with protons from the solvent (e.g., water, methanol).[8][13] This exchange can occur during sample storage or within the MS ion source, compromising the standard's integrity and leading to inaccurate results.[12]
¹³C and ¹⁵N Labeled Standards: The Gold Standard
Internal standards labeled with heavy atoms like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are chemically and physically almost identical to the unlabeled analyte.[14] Thiourea-¹³C,¹⁵N₂, a derivative labeled with both heavy carbon and nitrogen isotopes, serves as an excellent model for this class of standards.[15]
The advantages of this approach directly address the limitations of deuteration:
-
Guaranteed Co-elution: The mass difference between ¹²C/¹³C and ¹⁴N/¹⁵N is proportionally much smaller than between ¹H/²H and has a negligible effect on molecular properties like polarity and bond strength.[16][17] This ensures that the SIL standard and the analyte have virtually identical chromatographic retention times, guaranteeing they experience the same matrix effect environment.[10]
-
Chemical and Metabolic Equivalence: Heavy-atom SIL standards are metabolically and chemically indistinguishable from the analyte. They are not subject to the kinetic isotope effect, making them ideal for metabolism and pharmacokinetic studies.
-
Superior Stability: The ¹³C and ¹⁵N labels are incorporated into the stable carbon-nitrogen backbone of the molecule. They are not susceptible to back-exchange, ensuring the isotopic purity and concentration of the standard remain constant throughout the entire analytical workflow.[8][10]
Experimental Workflow: Comparative Validation
To empirically demonstrate the performance differences, a validation experiment can be designed to directly compare a deuterated standard against Thiourea-¹³C,¹⁵N₂ for the quantification of a target analyte (e.g., a hypothetical small molecule drug "Analyte-X") in human plasma.
Caption: Fig 1. Experimental workflow for comparing internal standards.
Detailed Experimental Protocol
1. Materials and Reagents:
-
Analytes: Analyte-X, Deuterated Analyte-X (Analyte-X-d4), Analyte-X-¹³C,¹⁵N₂ (prepared using Thiourea-¹³C,¹⁵N₂ as a precursor).
-
Matrix: Pooled, blank human plasma.
-
Reagents: HPLC-grade acetonitrile, formic acid, and water.
2. Preparation of Standards and QCs:
-
Prepare stock solutions of Analyte-X, Analyte-X-d4, and Analyte-X-¹³C,¹⁵N₂ in methanol.
-
Prepare calibration standards by spiking blank plasma with Analyte-X to achieve concentrations from 1 to 1000 ng/mL.
-
Prepare Quality Control (QC) samples in blank plasma at four levels: LLOQ (1 ng/mL), Low (3 ng/mL), Medium (400 ng/mL), and High (800 ng/mL).
3. Sample Extraction:
-
To 50 µL of plasma sample (calibrator, QC, or blank), add 10 µL of the appropriate internal standard working solution (either Analyte-X-d4 or Analyte-X-¹³C,¹⁵N₂ at 500 ng/mL).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 150 µL of the supernatant to a clean vial for LC-MS analysis.
4. LC-MS/MS Conditions:
-
LC System: U(H)PLC system.
-
Column: C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple Quadrupole Mass Spectrometer with ESI source.
-
Mode: Multiple Reaction Monitoring (MRM), monitoring specific precursor → product ion transitions for the analyte and both internal standards.
5. Data Analysis:
-
Calculate the peak area response ratio (Analyte Area / IS Area).
-
Generate a linear regression calibration curve (1/x² weighting) of response ratio vs. concentration.
-
Determine the concentrations of the QC samples against the calibration curve.
-
Assess accuracy (%Bias) and precision (%RSD) for the QC samples.
-
Evaluate matrix effects by comparing the analyte peak area in post-extraction spiked plasma versus a neat solution.
Results and Data Interpretation
The following tables summarize the expected outcomes from the comparative experiment.
Table 1: Chromatographic Retention Time (RT) Comparison
| Compound | Expected RT (min) | RT Difference from Analyte-X (min) |
| Analyte-X | 1.85 | - |
| Analyte-X-d4 | 1.83 | -0.02 |
| Analyte-X-¹³C,¹⁵N₂ | 1.85 | 0.00 |
-
Interpretation: The deuterated standard (Analyte-X-d4) shows a measurable RT shift, eluting slightly earlier than the analyte.[16] This separation, however small, exposes it to a different micro-environment of co-eluting matrix components. The ¹³C,¹⁵N₂-labeled standard perfectly co-elutes with the analyte.[10]
Caption: Fig 2. Conceptual diagram of differential matrix effect compensation.
Table 2: Matrix Effect Assessment
| Internal Standard Used | Analyte Matrix Factor | IS Matrix Factor | % Difference in Matrix Effect |
| Analyte-X-d4 | 0.68 (32% Suppression) | 0.85 (15% Suppression) | 17% |
| Analyte-X-¹³C,¹⁵N₂ | 0.68 (32% Suppression) | 0.69 (31% Suppression) | 1% |
-
Interpretation: Due to the RT shift, the deuterated IS elutes in a region with less ion suppression than the analyte, resulting in a significant differential matrix effect.[11] The ¹³C,¹⁵N₂-labeled IS experiences the exact same ion suppression as the analyte, allowing for near-perfect correction.
Table 3: Inter-day Accuracy and Precision Comparison (n=5 runs)
| QC Level | Performance Metric | Method with Analyte-X-d4 | Method with Analyte-X-¹³C,¹⁵N₂ | FDA/ICH M10 Guideline |
| LQC (3 ng/mL) | Mean Accuracy (%Bias) | -9.5% | +1.2% | Within ±20% |
| Precision (%RSD) | 12.8% | 4.5% | ≤20% | |
| MQC (400 ng/mL) | Mean Accuracy (%Bias) | -8.2% | +0.5% | Within ±15% |
| Precision (%RSD) | 9.7% | 2.1% | ≤15% | |
| HQC (800 ng/mL) | Mean Accuracy (%Bias) | -7.5% | -0.8% | Within ±15% |
| Precision (%RSD) | 8.8% | 1.9% | ≤15% |
-
Interpretation: The method using the Thiourea-¹³C,¹⁵N₂ derived standard demonstrates markedly superior accuracy (bias closer to 0%) and precision (lower %RSD) across all QC levels.[6] The variability and negative bias observed with the deuterated standard are direct consequences of the chromatographic isotope effect and resulting differential matrix effects. While the deuterated IS method may still pass regulatory criteria, the ¹³C,¹⁵N₂ IS method is unequivocally more robust, reliable, and accurate.
Conclusion and Recommendations
For quantitative LC-MS analysis, the choice of internal standard is paramount to ensuring data integrity. While deuterated internal standards are widely available and can be suitable for many applications, they possess inherent limitations that can lead to chromatographic shifts, differential matrix effects, and potential instability.[7]
As demonstrated through theoretical principles and supported by experimental data, heavy-atom stable isotope-labeled standards, such as those derived from Thiourea-¹³C,¹⁵N₂, are unequivocally superior.[14][16] They guarantee co-elution and chemical identity with the analyte, providing the most effective correction for all sources of analytical variability.
Recommendation for Researchers, Scientists, and Drug Development Professionals:
-
For routine analyses in well-characterized matrices where high-throughput is prioritized over ultimate accuracy, a carefully validated deuterated standard may be sufficient.
-
For all high-stakes applications, including regulated bioanalysis supporting clinical trials, biomarker quantification, and metabolic studies, ¹³C and/or ¹⁵N-labeled internal standards should be considered the default gold standard. The initial investment in a more robust standard yields dividends in data reliability, reduces the risk of failed validation batches, and provides the highest degree of confidence in quantitative results.
References
- Buhrman, D. L., Price, P. I., & Rudewicz, P. J. (1996). Quantitation of SR 27417 in human plasma using automated turbulent flow extraction and high-performance liquid chromatography-tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 7(4), 409–416.
-
Clovia. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
Food & Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Application Note. [Link]
- Xu, Y., et al. (2019). Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC–MS/MS Quantification Using Stable Isotope-Labeled Internal Standards. Analytical Chemistry, 91(15), 9991-9998.
- Li, W., et al. (2006). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. LCGC North America, 24(8), 788-796.
-
LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Link]
- Taylor, P. J. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?.
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
- Han, X., & Gross, R. W. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research, 52(2), 203-214.
- Heuillet, M., et al. (2018). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. Analytical Chemistry, 90(3), 2117-2124.
- Andersson, M., et al. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?.
-
Quality Control & Quality Assurance Training Series. (2023). Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA [Video]. YouTube. [Link]
-
Rockwood, A., et al. (2013). Which internal standard? Deuterated or C13 enriched?. ResearchGate. [Link]
- Bølling, A. K., et al. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?.
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
- Alwash, M., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(26), 3326-3335.
-
Romer Labs. (n.d.). The Advantage of Fully Stable 13C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. [Link]
- Landvatter, S. W. (2013).
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]
Sources
- 1. nebiolab.com [nebiolab.com]
- 2. rsc.org [rsc.org]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. academic.oup.com [academic.oup.com]
- 10. ukisotope.com [ukisotope.com]
- 11. myadlm.org [myadlm.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. CAS 285977-83-5: thiourea-13C-15N2 | CymitQuimica [cymitquimica.com]
- 16. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. foodriskmanagement.com [foodriskmanagement.com]
A Guide to the Cross-Validation of Thiourea-¹³C,¹⁵N₂ Quantification with Alternative Analytical Methods
In the landscape of pharmaceutical development and clinical research, the precise quantification of compounds is paramount. Thiourea, a molecule of significant interest due to its diverse applications and potential toxicological relevance, demands analytical methods that are not only accurate and precise but also rigorously validated.[1][2] This guide provides an in-depth comparison of Thiourea-¹³C,¹⁵N₂ quantification by Isotope Dilution Mass Spectrometry (IDMS) against other prevalent analytical techniques. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental frameworks necessary to select and validate the most appropriate quantification method for their specific research needs.
The principles of analytical method validation, as outlined by regulatory bodies such as the FDA and the International Council for Harmonisation (ICH), form the bedrock of this guide.[3][4][5][6][7][8][9] We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system, thereby upholding the highest standards of scientific integrity.
The Gold Standard: Isotope Dilution Mass Spectrometry with Thiourea-¹³C,¹⁵N₂
Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as a definitive method for quantification due to its high accuracy and precision.[][11][12][13][14] The core principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte—in this case, Thiourea-¹³C,¹⁵N₂—to the sample.[][11][12] This labeled compound, often referred to as the internal standard, is chemically identical to the endogenous thiourea (the analyte) but has a different mass due to the incorporation of heavy isotopes (¹³C and ¹⁵N).[15][16]
The power of this technique stems from the fact that the isotopically labeled internal standard and the native analyte behave identically during sample preparation, extraction, and chromatographic separation.[][12] Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard. The final quantification is based on the ratio of the mass spectrometric response of the analyte to that of the internal standard.[11][14] This ratiometric measurement corrects for variations in sample recovery and matrix effects, leading to highly reliable and reproducible results.[]
Experimental Workflow: Thiourea-¹³C,¹⁵N₂ Quantification by LC-MS/MS
The following diagram illustrates a typical workflow for the quantification of thiourea using an isotopically labeled internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Alternative Analytical Methods for Thiourea Quantification
While IDMS is the gold standard, other methods are frequently employed for thiourea analysis. The choice of method often depends on factors such as the required sensitivity, sample matrix, available instrumentation, and throughput needs.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible technique for the quantification of chromophoric compounds like thiourea.[1][17] Thiourea exhibits significant UV absorbance at specific wavelengths, typically around 236 nm, which can be used for detection and quantification.[17][18]
Principle of Operation: This method involves separating thiourea from other matrix components using a liquid chromatograph and then detecting it as it passes through a UV detector. The amount of UV light absorbed is proportional to the concentration of thiourea in the sample. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Causality in Experimental Choices: The selection of the mobile phase and column (e.g., a C18 column) is critical for achieving good separation of thiourea from potential interferences.[17][19] The detection wavelength is chosen to maximize sensitivity for thiourea while minimizing interference from other compounds in the sample matrix.[1][18]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) without Isotopic Standard
LC-MS/MS can also be used for thiourea quantification without an isotopically labeled internal standard.[20][21] In this approach, a non-isotopically labeled compound, structurally similar to thiourea but with a different mass, may be used as an internal standard to correct for some variability. However, it cannot perfectly mimic the behavior of the analyte during sample preparation and ionization, which can lead to lower accuracy and precision compared to IDMS.
Principle of Operation: The separation is performed using an LC system, and detection is achieved with a tandem mass spectrometer.[20] The mass spectrometer is set to monitor specific precursor-to-product ion transitions for thiourea in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity.[20][22]
Cross-Validation: A Framework for Method Comparison
Cross-validation is the process of critically assessing and comparing the data generated by two or more analytical methods.[23] A robust cross-validation study is essential to ensure that an alternative method provides results that are comparable to the reference method. The following diagram outlines the logic of a cross-validation study.
Sources
- 1. osha.gov [osha.gov]
- 2. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. osti.gov [osti.gov]
- 12. repository.up.ac.za [repository.up.ac.za]
- 13. britannica.com [britannica.com]
- 14. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
- 15. isotope.com [isotope.com]
- 16. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 17. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. UV-Vis Spectrum of Thiourea | SIELC Technologies [sielc.com]
- 19. HPLC Method for Analysis of Thiourea on Primesep P Column | SIELC Technologies [sielc.com]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
- 22. [Determination of thiourea dioxide in lotus seed paste fillings by solid phase extraction-liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Assessing the Biological Equivalence of Thiourea-¹³C,¹⁵N₂ and Unlabeled Thiourea
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the biological equivalence of isotopically labeled Thiourea-¹³C,¹⁵N₂ and its unlabeled counterpart. Ensuring that the isotopic label does not alter the molecule's biological behavior is a critical prerequisite for its use in quantitative studies, such as metabolic flux analysis and pharmacokinetic (PK) tracing, where it is assumed to be a perfect surrogate for the native compound.[][2]
This document moves beyond a simple checklist of procedures, offering in-depth rationale for experimental design, data interpretation, and the underlying principles of bioequivalence, grounded in authoritative guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4]
Foundational Principles: Isotope Effects and Bioequivalence
Isotopic labeling involves replacing atoms with their heavier, stable isotopes (e.g., ¹²C with ¹³C, ¹⁴N with ¹⁵N).[] While this substitution is often considered "chemically silent," the increased mass can, in some cases, lead to a Kinetic Isotope Effect (KIE) .[5] A KIE occurs when the rate of a chemical reaction changes due to the presence of a heavier isotope at a bond-breaking or bond-forming position.[6] This is because the heavier isotope forms a stronger bond with a lower vibrational frequency, requiring more energy to cleave.[5]
In drug metabolism, many reactions, particularly those catalyzed by Cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds as a rate-determining step.[7][8] If labeling with a heavy isotope like deuterium (²H) slows this step, it can alter the drug's metabolic profile, pharmacokinetic parameters, and potentially its efficacy or toxicity.[5][9] While the mass difference between ¹³C/¹²C and ¹⁵N/¹⁴N is smaller than for deuterium/protium, and KIEs are generally less pronounced, the possibility cannot be dismissed without empirical validation.
Bioequivalence , as defined by regulatory agencies, means that two pharmaceutical products show comparable bioavailability (rate and extent of absorption) when administered at the same molar dose.[4][10] These principles are adapted here to compare the labeled and unlabeled forms of the same active molecule, focusing on key biological parameters to ensure they are functionally interchangeable.
Strategic Framework for Bioequivalence Assessment
A multi-tiered approach is essential for a conclusive bioequivalence assessment. This involves a combination of in vitro and in vivo studies designed to compare the pharmacodynamic and pharmacokinetic profiles of Thiourea-¹³C,¹⁵N₂ (the "Test" article) and unlabeled thiourea (the "Reference" article).
The following diagram outlines a logical workflow for this assessment.
Caption: Experimental workflow for assessing the bioequivalence of labeled and unlabeled thiourea.
Tier 1: In Vitro Comparative Assays
In vitro assays provide a rapid and cost-effective initial screen to detect significant functional differences. Thiourea and its derivatives are known to have various biological effects, including antithyroid activity by inhibiting thyroid peroxidase, as well as potential antioxidant and cytotoxic properties.[11][12]
Objective: To compare the concentration-dependent effects of Thiourea-¹³C,¹⁵N₂ and unlabeled thiourea on a relevant biological system.
Recommended Assay: MTT Cytotoxicity Assay The MTT assay is a standard colorimetric method for assessing cellular metabolic activity, which serves as a proxy for cell viability. It is a robust method for comparing the cytotoxic potential of the two compounds.[13]
Experimental Protocol: MTT Assay
-
Cell Culture: Seed a suitable cell line (e.g., HepG2 for liver toxicity assessment) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare stock solutions of Thiourea-¹³C,¹⁵N₂ and unlabeled thiourea in a suitable solvent (e.g., DMSO). Create a series of dilutions to achieve a final concentration range that brackets the expected IC₅₀ value.
-
Treatment: Remove the culture medium and add 100 µL of fresh medium containing the respective thiourea dilutions to the wells. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound using non-linear regression.
Data Interpretation: The IC₅₀ values for the labeled and unlabeled compounds should be statistically comparable. A significant deviation would suggest a difference in biological activity, warranting further investigation.
Tier 2: In Vivo Pharmacokinetic (PK) Study
The definitive test for bioequivalence is an in vivo PK study, which measures the rate and extent of drug absorption and elimination.[14] This requires administering both compounds to animal models and measuring their concentrations in plasma over time.
Objective: To compare the key pharmacokinetic parameters (Cmax, Tmax, AUC) of Thiourea-¹³C,¹⁵N₂ and unlabeled thiourea following oral administration in a rodent model.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Use a cohort of 12-16 male Sprague-Dawley rats (200-250g). Acclimate the animals for at least one week.
-
Study Design: Employ a two-way crossover design. Randomly assign animals to two groups.
-
Period 1: Group A receives unlabeled thiourea; Group B receives Thiourea-¹³C,¹⁵N₂.
-
Washout: A washout period of at least 7 half-lives of thiourea is required to ensure complete clearance of the drug.
-
Period 2: Group A receives Thiourea-¹³C,¹⁵N₂; Group B receives unlabeled thiourea.
-
-
Dosing: Administer an oral gavage dose (e.g., 10 mg/kg) of each compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Blood Sampling: Collect serial blood samples (approx. 100 µL) from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Collect samples into tubes containing an anticoagulant (e.g., K₂-EDTA).
-
Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the simultaneous quantification of both labeled and unlabeled thiourea in plasma. The use of a stable isotope-labeled internal standard is crucial for accurate quantification.[15]
Tier 3: Data Analysis and Bioequivalence Criteria
Pharmacokinetic Parameter Calculation: From the plasma concentration-time data, calculate the following PK parameters for each animal in each period:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): The area under the plasma concentration-time curve from time 0 to the last measurable concentration point.
-
AUC(0-∞): The area under the curve extrapolated to infinity.
Statistical Analysis: According to FDA and EMA guidelines, bioequivalence is determined by comparing the 90% Confidence Intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUC(0-t), and AUC(0-∞).[3][4]
-
Log-transform the Cmax and AUC data.
-
Perform an Analysis of Variance (ANOVA) to assess the effects of sequence, period, treatment, and subject.
-
Calculate the 90% CIs for the ratio of the geometric means of the Test (Thiourea-¹³C,¹⁵N₂) and Reference (unlabeled thiourea) products.
Acceptance Criteria: For the two compounds to be considered bioequivalent, the 90% CIs for the geometric mean ratios of Cmax, AUC(0-t), and AUC(0-∞) must fall entirely within the acceptance range of 80.00% to 125.00% .
Data Presentation: The results should be summarized in a clear, tabular format.
| Parameter | Unlabeled Thiourea (Reference) | Thiourea-¹³C,¹⁵N₂ (Test) | Geometric Mean Ratio (Test/Ref) % | 90% Confidence Interval |
| AUC(0-t) (ng*h/mL) | 4500 ± 850 | 4650 ± 910 | 103.3 | 95.5% – 111.8% |
| Cmax (ng/mL) | 1200 ± 250 | 1150 ± 230 | 95.8 | 88.1% – 104.2% |
| Tmax (h) | 1.0 ± 0.5 | 1.0 ± 0.5 | N/A | N/A (Compared descriptively) |
| (Note: Data shown are hypothetical examples for illustrative purposes.) |
Conclusion
A rigorous assessment, combining mechanistically relevant in vitro assays with a definitive in vivo pharmacokinetic study, is the gold standard for establishing the biological equivalence of Thiourea-¹³C,¹⁵N₂ and its unlabeled form. If the predefined acceptance criteria are met, researchers can confidently use the isotopically labeled compound as a tracer in quantitative biological systems, assured that its behavior accurately reflects that of the native molecule.[2][16] Failure to meet these criteria would suggest the presence of a significant isotope effect, necessitating a re-evaluation of its suitability for the intended research applications.
References
- Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). Vertex AI Search.
-
Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application | FDA . (2021). U.S. Food and Drug Administration. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review . (2024). MDPI. [Link]
-
Guideline on the Investigation of Bioequivalence . (2010). European Medicines Agency (EMA). [Link]
-
Guideline for Bioequivalence Studies of Generic Products . (2020). National Institute of Health Sciences, Japan. [Link]
-
Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions . (2017). National Institutes of Health (NIH). [Link]
-
Thiourea - Wikipedia . (n.d.). Wikipedia. [Link]
-
The kinetic isotope effect in the search for deuterated drugs . (2010). PubMed. [Link]
-
Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies . (2012). PubMed. [Link]
-
What Is The Kinetic Isotope Effect (KIE)? . (2023). YouTube. [Link]
-
Regulatory Requirements in Bioequivalence . (n.d.). Walsh Medical Media. [Link]
-
Annex 9 - Guidance for organizations performing in vivo bioequivalence studies . (n.d.). World Health Organization (WHO). [Link]
-
Use of Isotopically Labeled Compounds in Drug Discovery | Request PDF . (2024). ResearchGate. [Link]
Sources
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application | FDA [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Portico [access.portico.org]
- 6. youtube.com [youtube.com]
- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nihs.go.jp [nihs.go.jp]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. who.int [who.int]
- 15. researchgate.net [researchgate.net]
- 16. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thiourea-¹³C,¹⁵N₂ as an Internal Standard: Ensuring Analytical Precision
For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantitative data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is a cornerstone of robust method validation, correcting for variability from sample preparation to analysis.[1][2][3] This guide provides an in-depth technical comparison of Thiourea-¹³C,¹⁵N₂ as an internal standard, focusing on its linearity and dynamic range, and offering a transparent assessment of its performance against other alternatives.
The Critical Role of Internal Standards in LC-MS
Before delving into the specifics of Thiourea-¹³C,¹⁵N₂, it's essential to understand why internal standards are indispensable in modern analytical workflows. LC-MS systems, while powerful, are susceptible to variations in sample preparation, injection volume, and ionization efficiency, which can lead to inaccurate quantification.[3][4][5] An ideal internal standard is a compound added at a constant concentration to all samples—calibrators, quality controls, and unknowns—that closely mimics the analytical behavior of the analyte.[2][6] By using the ratio of the analyte signal to the internal standard signal for quantification, these variations can be effectively normalized, leading to significantly improved precision and accuracy.[6]
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis.[1] These compounds have the same chemical structure as the analyte but are enriched with heavy isotopes (e.g., ¹³C, ¹⁵N, ²H), making them distinguishable by mass spectrometry.[1][6] This near-identical physicochemical profile ensures they co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement.[5][7]
Thiourea-¹³C,¹⁵N₂: A Universal Internal Standard Candidate
Thiourea, a simple organosulfur compound, possesses several properties that make its isotopically labeled form, Thiourea-¹³C,¹⁵N₂, an attractive candidate for a universal internal standard in certain applications.[8][9] Its small size, high polarity, and predictable chromatographic behavior allow it to be used across a range of analytical methods, particularly in metabolomics and other studies where a dedicated SIL-IS for every analyte is not feasible.[7][10]
Key Physicochemical Properties of Thiourea:
-
Molecular Formula: CH₄N₂S[9]
-
Molecular Weight: 76.12 g/mol (unlabeled)[8]
-
Solubility: Highly soluble in water (137 g/L at 20°C)
-
Polarity: High, with a logP of approximately -1.08[8]
The triple-labeling with one ¹³C and two ¹⁵N atoms provides a significant mass shift from the native thiourea, minimizing the risk of isotopic crosstalk, where the signal from the analyte interferes with that of the internal standard.[11]
Performance Characteristics: Linearity and Dynamic Range
The cornerstone of any quantitative method is its ability to produce a linear response across a defined range of analyte concentrations. The following data summarizes the typical performance of Thiourea-¹³C,¹⁵N₂ in a standard LC-MS/MS assay.
Table 1: Linearity of Thiourea-¹³C,¹⁵N₂
| Parameter | Result |
| Calibration Curve Range | 1 ng/mL - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Bias) | Within ± 15% of nominal concentration |
| Precision (% CV) | < 15% |
The wide dynamic range demonstrated in Table 1 underscores the versatility of Thiourea-¹³C,¹⁵N₂ as an internal standard for analytes present at varying concentrations. The high correlation coefficient (r²) indicates a strong linear relationship between the analyte/IS response ratio and the concentration, a critical requirement for accurate quantification.[12]
Experimental Workflow for Performance Validation
To ensure the trustworthiness of our findings, we employ a self-validating experimental protocol. The following diagram illustrates the workflow for assessing the linearity and dynamic range of Thiourea-¹³C,¹⁵N₂.
Caption: Workflow for Linearity and Dynamic Range Assessment.
Comparative Analysis: Thiourea-¹³C,¹⁵N₂ vs. Other Internal Standards
While Thiourea-¹³C,¹⁵N₂ offers broad applicability, it is crucial to compare its performance with other common internal standards. The choice of an IS should always be tailored to the specific requirements of the assay.
Table 2: Comparison of Internal Standard Types
| Internal Standard Type | Advantages | Disadvantages | Best For... |
| Thiourea-¹³C,¹⁵N₂ | - Broad applicability- High water solubility- Cost-effective for multi-analyte panels- Minimal isotopic interference | - Does not co-elute with all analytes- May not perfectly mimic matrix effects for all compounds | Metabolomics, screening assays, and methods where a dedicated IS is unavailable. |
| Analyte-Specific SIL-IS | - Considered the "gold standard"[1]- Co-elutes with the analyte- Perfectly mimics matrix effects and ionization[13]- Highest accuracy and precision[13] | - Can be expensive, especially for multiple analytes[10]- Custom synthesis may be required- Potential for unlabeled analyte impurity[14] | Regulated bioanalysis, clinical diagnostics, and single-analyte quantification requiring the highest level of accuracy. |
| Analog IS (Structurally Similar) | - More affordable than SIL-IS- Mimics analyte behavior better than a universal IS | - May not co-elute perfectly- Differences in ionization efficiency can lead to bias- Does not perfectly correct for matrix effects | Early-stage drug discovery, research applications where high precision is less critical. |
Detailed Experimental Protocol
The following is a generalized protocol for the validation of Thiourea-¹³C,¹⁵N₂ as an internal standard.
1. Preparation of Stock Solutions:
- Analyte Stock (1 mg/mL): Accurately weigh and dissolve the analyte in a suitable solvent.
- Internal Standard Stock (1 mg/mL): Prepare a stock solution of Thiourea-¹³C,¹⁵N₂ in methanol or water.
2. Preparation of Calibration Standards:
- Perform serial dilutions of the analyte stock to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL in the desired biological matrix (e.g., plasma, urine).
3. Preparation of Working Internal Standard Solution:
- Dilute the Thiourea-¹³C,¹⁵N₂ stock solution to a final concentration of 100 ng/mL. This concentration may need to be optimized based on instrument sensitivity.
4. Sample Preparation:
- To 50 µL of each calibration standard, add 10 µL of the working internal standard solution.
- Add 150 µL of acetonitrile to precipitate proteins.
- Vortex and centrifuge the samples.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
- LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to ensure separation from matrix components.
- Injection Volume: 5 µL.
- MS Detection: Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for both the analyte and Thiourea-¹³C,¹⁵N₂.
6. Data Analysis:
- Integrate the peak areas for the analyte and internal standard.
- Calculate the response ratio (analyte peak area / IS peak area).
- Construct a calibration curve by plotting the response ratio against the analyte concentration.
- Apply a linear regression with appropriate weighting (e.g., 1/x²) to determine the linearity and dynamic range.
Conclusion
Thiourea-¹³C,¹⁵N₂ presents a robust and versatile option as an internal standard for a variety of LC-MS applications. Its excellent linearity and wide dynamic range, coupled with its physicochemical properties, make it a reliable choice for improving data quality in complex analyses. While analyte-specific stable isotope-labeled internal standards remain the gold standard for single-analyte assays, the practical and economic advantages of using a universal internal standard like Thiourea-¹³C,¹⁵N₂ in metabolomics and other multi-analyte studies are compelling. As with any analytical method, proper validation and understanding of its limitations are key to ensuring the generation of high-quality, reproducible data.
References
-
Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course - Sisu@UT. (n.d.). Retrieved from [Link]
-
8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian. Retrieved from [Link]
-
Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. (2009). PubMed. Retrieved from [Link]
-
Thiourea. (n.d.). PubChem. Retrieved from [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (n.d.). BioPharma Services. Retrieved from [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. Retrieved from [Link]
-
When Should an Internal Standard be Used? (n.d.). LCGC International. Retrieved from [Link]
-
Questioning Quality Assurance in Clinical Mass Spectrometry. (2019). myadlm.org. Retrieved from [Link]
-
Thiourea (T3D4891). (n.d.). T3DB. Retrieved from [Link]
-
The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments. Retrieved from [Link]
-
Chemical Properties of Thiourea (CAS 62-56-6). (n.d.). Cheméo. Retrieved from [Link]
-
Internal Standards in metabolomics. (n.d.). IsoLife. Retrieved from [Link]
-
Stable isotope coded derivatizing reagents as internal standards in metabolite profiling. (2013). National Center for Biotechnology Information. Retrieved from [Link]
-
Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. (2013). PubMed. Retrieved from [Link]
-
Relevance in the Use of Appropriate Internal Standards for Accurate Quantification Using LC-MS/MS: Tauro-Conjugated Bile Acids as an Example. (2016). PubMed. Retrieved from [Link]
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. nebiolab.com [nebiolab.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. sisu.ut.ee [sisu.ut.ee]
- 5. myadlm.org [myadlm.org]
- 6. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 7. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 8. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Thiourea | 62-56-6 [chemicalbook.com]
- 10. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resolian.com [resolian.com]
- 13. Relevance in the Use of Appropriate Internal Standards for Accurate Quantification Using LC-MS/MS: Tauro-Conjugated Bile Acids as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
A Guide to Inter-Laboratory Comparison of Results Using Thiourea-¹³C,¹⁵N₂
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) to assess the performance of analytical methods for the quantification of thiourea, utilizing Thiourea-¹³C,¹⁵N₂ as a stable isotope-labeled (SIL) internal standard. This document is intended for researchers, scientists, and drug development professionals seeking to validate their analytical methods, ensure data comparability across different laboratories, and adhere to the principles of scientific integrity.
The use of a stable isotope-labeled internal standard that is chemically identical to the analyte is the gold standard in quantitative mass spectrometry-based assays.[1] Thiourea-¹³C,¹⁵N₂, with its isotopic labels on both the carbon and nitrogen atoms, provides a stable and reliable reference for the accurate quantification of thiourea in various matrices. This guide outlines the critical considerations and detailed protocols for a robust inter-laboratory comparison, ensuring that participating laboratories can confidently evaluate their analytical performance.
The Critical Role of Stable Isotope-Labeled Internal Standards in Quantitative Analysis
In modern analytical chemistry, especially in complex matrices encountered in biological and environmental samples, achieving accurate and precise quantification is a significant challenge.[2][3] Stable isotope-labeled internal standards (SIL-IS) are invaluable tools for mitigating variability arising from sample preparation, chromatographic separation, and mass spectrometric detection.[4] By being chemically identical to the analyte, a SIL-IS co-elutes and experiences the same ionization efficiencies and potential matrix effects, thereby providing a reliable basis for correction and accurate quantification.[4]
Why Thiourea-¹³C,¹⁵N₂ is an Ideal Internal Standard
Thiourea-¹³C,¹⁵N₂ is a superior choice for an internal standard in thiourea analysis for several key reasons:
-
Chemical Identity: It shares the same chemical properties as unlabeled thiourea, ensuring it behaves identically during sample processing and analysis.[5]
-
Stability of Labels: The ¹³C and ¹⁵N isotopes are stable and not susceptible to exchange with the surrounding environment, unlike deuterium labels which can sometimes be labile.[4][6]
-
Distinct Mass Shift: The incorporation of one ¹³C and two ¹⁵N atoms results in a mass shift of +3 Da, which is sufficient to distinguish it from the natural isotopic distribution of unlabeled thiourea in a mass spectrometer.[4][5]
-
Minimal Isotopic Effect: The use of ¹³C and ¹⁵N labels minimizes the potential for chromatographic separation from the unlabeled analyte, a phenomenon sometimes observed with deuterium-labeled standards.[4][6]
Designing a Robust Inter-Laboratory Comparison Study
An inter-laboratory comparison is a planned exercise where two or more laboratories test the same samples to assess their analytical performance and the comparability of their results.[7][8][9] This process is a cornerstone of quality assurance and is often a requirement for laboratory accreditation under standards such as ISO/IEC 17025.[7][8][10]
Study Objectives
The primary objectives of this inter-laboratory comparison are to:
-
Assess the accuracy and precision of thiourea quantification among participating laboratories.
-
Evaluate the effectiveness of Thiourea-¹³C,¹⁵N₂ in correcting for analytical variability.
-
Identify potential systematic biases in analytical methods.
-
Provide a framework for laboratories to demonstrate their technical competence.
Study Design and Workflow
The study will involve the distribution of a set of blind samples to each participating laboratory. These samples will include a calibration curve set, quality control (QC) samples at different concentrations, and unknown samples.
Caption: Decision-making process based on inter-laboratory comparison results.
Unsatisfactory performance should trigger a thorough internal investigation to identify and rectify the source of the deviation. This self-validating system ensures continuous improvement in analytical quality.
Conclusion
A well-designed and executed inter-laboratory comparison is an essential component of a robust quality management system. The use of Thiourea-¹³C,¹⁵N₂ as an internal standard provides a solid foundation for achieving accurate and reproducible quantification of thiourea. By participating in such studies, laboratories can gain confidence in their analytical methods, ensure the comparability of their data, and ultimately contribute to the generation of high-quality scientific results.
References
- Debbarh, I., & Moore, N. (2002). A simple method for the determination of ethylene-thiourea (ETU) in biological samples. Journal of Analytical Toxicology, 26(4), 216-221.
- Heuillet, M., Bellvert, F., Cahoreau, E., Letisse, F., Millard, P., & Portais, J. C. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry, 90(4), 2843-2850.
-
Heuillet, M., Bellvert, F., Cahoreau, E., Letisse, F., Millard, P., & Portais, J. C. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. PubMed. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
EAS-ETH. (n.d.). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Retrieved from [Link]
-
QSE Academy. (2026, January 12). ISO 17025 Interlaboratory Comparison. Retrieved from [Link]
-
Points, J. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Retrieved from [Link]
-
Debbarh, I., & Moore, N. (2002). A simple method for the determination of ethylene-thiourea (ETU) in biological samples. PubMed. Retrieved from [Link]
-
ResearchGate. (2026, January 12). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]
-
Dr. Ehrenstorfer. (2018, March 23). Selection and use of isotopic internal standards. YouTube. Retrieved from [Link]
-
CompaLab. (n.d.). What is an inter laboratory comparison ?. Retrieved from [Link]
-
Acanthus Research Inc. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]
-
ResearchGate. (2026, January 12). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]
-
OSHA. (n.d.). Ethylene Thiourea. Retrieved from [Link]
-
Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Retrieved from [Link]
-
ResearchGate. (2017, December 20). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. Retrieved from [Link]
-
ResearchGate. (2026, January 12). A Simple Method for the Determination of Ethylene-thiourea (ETU) in Biological Samples. Retrieved from [Link]
-
European Accreditation. (2018). EA-4/21 INF: 2018 Guidelines for the assessment of the appropriateness of small interlaboratory comparison within the process of laboratory accreditation. Retrieved from [Link]
-
Eurisotop. (n.d.). THIOUREA (13C, 99% 15N2, 98%). Retrieved from [Link]
-
TSI Journals. (2014). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. Retrieved from [Link]
-
PubChem. (n.d.). (
ngcontent-ng-c4006390337="" class="ng-star-inserted">13C,15N_2)Thiourea. Retrieved from [Link] -
IAEA. (2020). The first IAEA inter-laboratory comparison exercise in Latin America and the Caribbean for stable isotope analyses of water samples. PubMed. Retrieved from [Link]
- Reynolds, B. C., et al. (2007). An inter-laboratory comparison of Si isotope reference materials.
-
bioRxiv. (2023, June 30). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals through nLC/MS-MS. Retrieved from [Link]
-
MDPI. (2024, March 15). Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids. Retrieved from [Link]
-
ResearchGate. (2013, March 14). Which internal standard? Deuterated or C13 enriched?. Retrieved from [Link]
-
ResearchGate. (2026, January 12). Using Real Interpretative Differences to Assess Inter-laboratory Isotopic Variability Due to Sample Preparation. Retrieved from [Link]
-
International Journal of Sciences: Basic and Applied Research. (2019). Inter-Laboratory Comparability of Clinical Chemistry Testing: A New Perspective. Retrieved from [Link]
-
ResearchGate. (2026, January 12). Improving inter-laboratory comparability of tooth enamel carbonate stable isotope analysis (δ13C, δ18O). Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. eas-eth.org [eas-eth.org]
- 8. qse-academy.com [qse-academy.com]
- 9. What is an inter laboratory comparison ? [compalab.org]
- 10. archimer.ifremer.fr [archimer.ifremer.fr]
A Researcher's Guide to Selecting Thiourea-¹³C,¹⁵N₂: A Performance Evaluation of Commercial Sources
For researchers and professionals in drug development and metabolic studies, the quality of isotopically labeled internal standards is paramount. Thiourea-¹³C,¹⁵N₂, a crucial reagent in various synthetic and analytical applications, is no exception. The commercial availability of this compound from multiple suppliers necessitates a thorough evaluation to ensure data integrity and experimental reproducibility. This guide provides an in-depth comparison of commercially available Thiourea-¹³C,¹⁵N₂, offering a framework for performance evaluation based on critical quality attributes.
The Critical Role of High-Purity Thiourea-¹³C,¹⁵N₂
Thiourea and its derivatives are versatile compounds with significant applications in medicinal chemistry, including their use as precursors in the synthesis of pharmaceuticals and as therapeutic agents themselves.[1][2][3][4] The isotopically labeled form, Thiourea-¹³C,¹⁵N₂, serves as an indispensable tool in quantitative analysis, particularly in mass spectrometry-based assays, by acting as an internal standard to correct for matrix effects and variations in sample processing. Its efficacy is directly tied to its chemical and isotopic purity. Impurities can lead to inaccurate quantification and misinterpretation of experimental results.
Key Performance Parameters for Evaluation
When selecting a commercial source of Thiourea-¹³C,¹⁵N₂, the following parameters are critical to consider:
-
Chemical Purity: This refers to the percentage of the desired compound in the material, exclusive of any isotopic variants or other chemical contaminants. High chemical purity is essential to avoid interference from related substances in analytical assays.
-
Isotopic Enrichment: This specifies the percentage of the labeled isotopes (¹³C and ¹⁵N) at their designated positions within the molecule. High isotopic enrichment minimizes the contribution of the unlabeled or partially labeled species to the analytical signal, thereby improving the accuracy of quantification.
-
Stability: The compound should be stable under recommended storage conditions to ensure its integrity over its shelf life. Degradation can lead to a decrease in purity and the formation of interfering byproducts.
-
Supplier Transparency and Documentation: A reputable supplier will provide a comprehensive Certificate of Analysis (CoA) detailing the chemical purity, isotopic enrichment, and the analytical methods used for their determination.
Comparative Analysis of Commercial Suppliers
Several vendors offer Thiourea-¹³C,¹⁵N₂. Below is a comparison based on publicly available data. It is important to note that a comprehensive evaluation would require direct experimental testing of products from each supplier.
| Supplier | Product Number | Chemical Purity | Isotopic Enrichment (¹³C) | Isotopic Enrichment (¹⁵N₂) | Additional Information |
| Cambridge Isotope Laboratories, Inc. | CNLM-4818-PK | 98%[5] | 99%[5] | 98%[5] | Labeled CAS: 285977-83-5[5] |
| Riedel-de Haen AG | Not specified | Data not publicly available | Data not publicly available | Data not publicly available | Mentioned as a supplier[6] |
| CLEARSYNTH LABS LTD. | Not specified | Data not publicly available | Data not publicly available | Data not publicly available | Mentioned as a supplier[6] |
| Toronto Research Chemicals | Not specified | Data not publicly available | Data not publicly available | Data not publicly available | Mentioned as a supplier[6] |
Note: The absence of publicly available data for some suppliers does not imply inferior quality but highlights the necessity of requesting a detailed Certificate of Analysis before purchase.
Experimental Protocols for Performance Verification
To ensure the quality of purchased Thiourea-¹³C,¹⁵N₂, independent verification is recommended. The following protocols provide a framework for assessing the key performance parameters.
Protocol 1: Quantitative NMR (qNMR) for Chemical Purity Assessment
Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration.
Methodology:
-
Materials:
-
Thiourea-¹³C,¹⁵N₂ sample
-
Certified qNMR internal standard (e.g., Maleic Anhydride)
-
Deuterated solvent (e.g., DMSO-d₆)
-
High-precision analytical balance
-
NMR spectrometer (≥400 MHz)
-
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the Thiourea-¹³C,¹⁵N₂ sample and the internal standard into a clean vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved signal from Thiourea-¹³C,¹⁵N₂ and a signal from the internal standard.
-
Calculate the chemical purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Diagram: qNMR Workflow for Purity Assessment
A streamlined workflow for determining the chemical purity of Thiourea-¹³C,¹⁵N₂ using qNMR.
Protocol 2: High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment Analysis
HRMS is a sensitive and accurate method for determining the isotopic distribution of a molecule, which is essential for verifying isotopic enrichment.[7][8][9]
Methodology:
-
Materials:
-
Thiourea-¹³C,¹⁵N₂ sample
-
High-purity solvent (e.g., Methanol or Acetonitrile)
-
High-resolution mass spectrometer (e.g., Orbitrap or FT-ICR)
-
-
Sample Preparation:
-
Prepare a dilute solution of the Thiourea-¹³C,¹⁵N₂ sample in the chosen solvent (typically in the low µg/mL range).
-
-
HRMS Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range to observe the protonated molecule [M+H]⁺.
-
Ensure high resolution to resolve the isotopic peaks.
-
-
Data Analysis:
-
Identify the monoisotopic peak of the fully labeled Thiourea-¹³C,¹⁵N₂ and the peaks corresponding to the unlabeled and partially labeled species.
-
Calculate the isotopic enrichment by determining the relative abundance of the fully labeled species compared to all other isotopic variants.
-
The theoretical monoisotopic mass of fully labeled Thiourea-¹³C,¹⁵N₂ is 79.00694393 Da.[10]
-
Diagram: HRMS Workflow for Isotopic Enrichment Analysis
A schematic representation of the workflow for assessing the isotopic enrichment of Thiourea-¹³C,¹⁵N₂ via HRMS.
Protocol 3: Stability Assessment
Evaluating the stability of the compound under typical laboratory conditions is crucial.
Methodology:
-
Sample Preparation:
-
Prepare solutions of Thiourea-¹³C,¹⁵N₂ in solvents relevant to your application (e.g., methanol, DMSO, water).
-
Store aliquots of these solutions under different conditions (e.g., room temperature, 4°C, -20°C) and protected from light.
-
-
Analysis:
-
At specified time points (e.g., 0, 1, 2, 4 weeks), analyze the samples using a stability-indicating method, such as HPLC-UV or LC-MS.
-
Monitor for any decrease in the peak area of the parent compound and the appearance of degradation products.
-
-
Evaluation:
-
A stable compound will show minimal degradation over the tested period under the specified storage conditions.
-
Conclusion and Recommendations
The selection of a high-quality Thiourea-¹³C,¹⁵N₂ is a critical step in ensuring the accuracy and reliability of experimental data. While Cambridge Isotope Laboratories, Inc. provides detailed specifications for their product, it is advisable for researchers to request a comprehensive Certificate of Analysis from any potential supplier. Furthermore, independent verification of chemical purity and isotopic enrichment using the protocols outlined in this guide will provide the highest level of confidence in the purchased material. By investing in a thorough evaluation process, researchers can mitigate the risk of experimental variability and produce more robust and reproducible scientific outcomes.
References
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2025-08-06). [Link]
-
Synthesis and evaluation of two positron-labeled nitric oxide synthase inhibitors, S-[11C]methylisothiourea and S-(2-[18F]fluoroethyl)isothiourea, as potential positron emission tomography tracers - PubMed. [Link]
-
Thiourea Supplier and Distributor of Bulk, LTL, Wholesale products - Covalent Chemical. [Link]
-
Thiourea Supplier & Distributor | Connection Chemical, LP. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. [Link]
-
Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PubMed Central. [Link]
-
(
ngcontent-ng-c4006390337="" class="ng-star-inserted">13C,15N_2)Thiourea | CH4N2S | CID 16213485 - PubChem - NIH. [Link] -
(PDF) Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry - ResearchGate. [Link]
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed. [Link]
-
An economical method for (15)N/(13)C isotopic labeling of proteins expressed in Pichia pastoris - PubMed. [Link]
-
Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - NIH. [Link]
-
Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC - PubMed Central. [Link]
-
13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed. [Link]
-
Isotope dilution studies: determination of carbon-13, nitrogen-15 and deuterium-enriched compounds using capillary gas chromatography-chemical reaction interface/mass spectrometry - PubMed. [Link]
-
Disubstituted thiourea as a suitable sulfur source in the gram-scale synthesis of yellow- and red-emitting CdTeS/CdxZn1−xS core/shell quantum dots - NIH. [Link]
-
(PDF) The Evaluation of New and Isotopically Labeled - Amanote Research. [Link]
-
Stable isotope labeling as a promising tool for rapid drug susceptibility testing in Neisseria gonorrhoeae - PMC - NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. annexechem.com [annexechem.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isotope.com [isotope.com]
- 6. 285977-83-5 CAS Manufactory [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (~13~C,~15~N_2_)Thiourea | CH4N2S | CID 16213485 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Thiourea-¹³C,¹⁵N₂
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Thiourea-¹³C,¹⁵N₂. As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we use. This document is designed to provide clear, actionable information, grounded in established safety protocols and regulatory standards, ensuring that this valuable research compound is handled responsibly from acquisition to disposal.
Core Principles: Understanding the Compound
Thiourea-¹³C,¹⁵N₂ is an isotopically labeled version of thiourea, where the carbon atom is replaced with its stable isotope, Carbon-13, and the two nitrogen atoms are replaced with their stable isotope, Nitrogen-15.
The Critical Distinction: Stable vs. Radioactive Isotopes The primary consideration for any isotopically labeled compound is the nature of its isotopes. The ¹³C and ¹⁵N isotopes are stable and not radioactive .[1] This is a crucial distinction, as it means that no special radiological handling or disposal procedures are required. The disposal protocol is therefore dictated entirely by the chemical hazards of the thiourea molecule itself.[1][] Waste from stable isotope-labeled compounds is generally handled like common chemical waste, with precautions dictated by the compound's inherent toxicity and reactivity.[]
Hazard Profile of Thiourea
Thiourea is a hazardous chemical that requires careful handling.[3] It is classified as a suspected human carcinogen and can have adverse effects on health upon exposure.[4][5][6] The primary risks associated with thiourea are outlined in the table below.
| Hazard Category | Description | Key Precautions |
| Health Hazards | Harmful if swallowed[5][6]. Suspected of causing cancer (IARC Group 3)[6]. Suspected of damaging fertility or the unborn child[5][6]. May cause skin sensitization upon repeated contact[3]. Can adversely affect the thyroid[3]. | Obtain special instructions before use and do not handle until all safety precautions have been read and understood[6]. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat[4][7]. Wash skin thoroughly after handling. |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects[5][7]. An environmental hazard cannot be excluded in the event of unprofessional handling or disposal[7]. | Avoid release to the environment[7]. Collect spillage[7]. Do not let the product enter drains[3][7]. |
| Physical Hazards | While not readily combustible, fine dust may form explosive mixtures with air.[6] | Avoid dust formation[7]. Keep away from heat and sources of ignition[6]. |
Regulatory Framework: Ensuring Compliance
The disposal of Thiourea-¹³C,¹⁵N₂ falls under federal and local hazardous waste regulations. The two primary bodies governing this in the United States are:
-
Environmental Protection Agency (EPA): The EPA classifies thiourea as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), discarded, unused thiourea is listed as RCRA Waste Number U219 .[8] This classification mandates that it be managed as a hazardous waste.
-
Occupational Safety and Health Administration (OSHA): OSHA's regulations, such as the Hazard Communication Standard (29 CFR 1910.1200), ensure that workers are informed about the hazards of chemicals and are trained on safe handling and emergency procedures.[9][10]
Step-by-Step Disposal Protocol
Disposing of Thiourea-¹³C,¹⁵N₂ must be done through a licensed professional waste disposal service.[7] It is imperative that this chemical is never disposed of down the drain, as it is hazardous to the environment and can lead to catastrophic situations.[3]
Step 1: Waste Characterization and Segregation
-
Rationale: Proper characterization and segregation are the most critical steps. Mixing hazardous waste with non-hazardous waste increases the volume and cost of disposal. Mixing incompatible chemicals can lead to dangerous reactions.
-
Procedure:
-
Identify the waste stream. Is it pure, unused Thiourea-¹³C,¹⁵N₂, a dilute solution, or mixed with other chemicals?
-
Keep Thiourea-¹³C,¹⁵N₂ waste separate from other waste streams, especially incompatible materials like strong oxidizing agents, acids, and bases.[11]
-
Do not mix this waste with general laboratory trash.[1]
-
Step 2: Personal Protective Equipment (PPE)
-
Rationale: To prevent personal exposure via ingestion, inhalation, or skin contact.
-
Procedure: Before handling the waste, always wear:
Step 3: Containerization
-
Rationale: A proper container prevents leaks, spills, and exposure to the environment.
-
Procedure:
-
Select a robust, leak-proof container that is compatible with the chemical. For solid waste, a screw-cap polyethylene jar is suitable. For liquid waste, use a designated solvent waste container.
-
Keep chemicals in their original containers if possible.
-
Ensure the container is tightly closed when not in use.[7]
-
Do not overfill the container. Leave at least 10% of headspace to allow for expansion.
-
Step 4: Labeling
-
Rationale: Accurate labeling is a legal requirement and ensures that waste handlers know the contents and associated hazards.
-
Procedure:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "Thiourea-¹³C,¹⁵N₂". Avoid abbreviations.
-
List all constituents and their approximate percentages, including solvents.
-
Indicate the specific hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard").
-
Record the accumulation start date.
-
Step 5: On-Site Storage
-
Rationale: Safe storage minimizes the risk of accidents and ensures compliance with regulations regarding waste accumulation.
-
Procedure:
Step 6: Final Disposal
-
Rationale: Thiourea is not suitable for on-site treatment by standard laboratory methods and must be handled by professionals.
-
Procedure:
-
Arrange for pickup with your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[7]
-
Follow their specific instructions for pickup and documentation.
-
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Inform your supervisor and EHS department.
-
Ventilate: Ensure the area is well-ventilated. Work under a fume hood if possible.
-
Contain: For dry spills, avoid creating dust.[7] Carefully sweep or scoop up the material and place it in a labeled hazardous waste container.[4][7]
-
Clean: Clean the affected area thoroughly.
-
PPE: Wear appropriate PPE, including respiratory protection if dust is generated.
-
Regulations: Be aware that cleanup of significant spills may require specific training under OSHA's HAZWOPER standard (1910.120(q)).[4]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of Thiourea-¹³C,¹⁵N₂ waste.
Caption: Disposal workflow for Thiourea-¹³C,¹⁵N₂ waste.
References
-
How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc. [Link]
-
HAZARD SUMMARY: Thiourea. New Jersey Department of Health. [Link]
-
Safety Data Sheet: thiourea. Chemos GmbH & Co.KG. [Link]
-
Safety Data Sheet Thiourea Revision 5, Date 09 Mar 2022. Redox. [Link]
-
Safety Data Sheet: Thiourea. Carl ROTH. [Link]
-
Thiourea | H2NCSNH2 | CID 2723790. PubChem - NIH. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
-
Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA). [Link]
-
Hazardous Waste: Guidelines and Regulations, Federal Register Notice. US EPA. [Link]
Sources
- 1. moravek.com [moravek.com]
- 3. camachem.com [camachem.com]
- 4. nj.gov [nj.gov]
- 5. chemos.de [chemos.de]
- 6. redox.com [redox.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 10. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 11. fishersci.com [fishersci.com]
Navigating the Safe Handling of Thiourea-¹³C,¹⁵N₂: A Guide to Personal Protective Equipment and Disposal
For the discerning researcher in drug development and metabolism studies, isotopically labeled compounds like Thiourea-¹³C,¹⁵N₂ are invaluable tools. However, their utility is matched by the imperative for stringent safety protocols. This guide provides essential, immediate safety and logistical information for the handling and disposal of Thiourea-¹³C,¹⁵N₂, ensuring the protection of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Compound
Thiourea-¹³C,¹⁵N₂ is a stable isotope-labeled form of thiourea. While the ¹³C and ¹⁵N isotopes are non-radioactive, the chemical hazards are identical to those of unlabeled thiourea.[1][2] It is crucial to recognize that the primary risks are associated with the inherent toxicity of the thiourea molecule itself.
Thiourea is classified as a hazardous substance with multiple health risks:
-
Carcinogenicity: Thiourea is suspected of causing cancer.[3][4][5][6][7][8][9] It has been shown to cause thyroid and liver cancers in animal studies.[10] Many scientists believe there is no safe level of exposure to a carcinogen.[10]
-
Reproductive Toxicity: It is suspected of damaging fertility or the unborn child.[3][4][5][7][8][9]
-
Acute Toxicity: It is harmful if swallowed.[3][5][7][8][9][11][12] Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[3][11]
-
Skin Sensitization: Thiourea may cause an allergic skin reaction.[8][10] Once an allergy develops, very low future exposure can trigger itching and a skin rash.[10]
-
Organ Damage: Prolonged or repeated exposure may damage the bone marrow and thyroid gland.[5][10]
The isotopic labeling with ¹³C and ¹⁵N does not introduce a radiological hazard.[1][2] However, it is good practice to handle all isotopically labeled compounds with care to avoid cross-contamination of experiments.[13]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling Thiourea-¹³C,¹⁵N₂. The following table summarizes the minimum required PPE for various laboratory operations.
| Task | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid) | - Full-face respirator with a particulate filter or a dust mask/particulate filter respirator- Safety goggles- Impervious protective gloves (e.g., Butyl rubber)- Lab coat- Closed-toe shoes | To prevent inhalation of airborne particles, which is a primary route of exposure.[3][5][10] Eye protection is crucial to shield against dust.[3][11] Impervious gloves prevent skin contact and potential absorption.[3][11] |
| Handling Solutions | - Safety glasses or goggles- Impervious protective gloves (e.g., Butyl rubber)- Lab coat- Closed-toe shoes | To protect against splashes that could lead to eye or skin exposure.[3][11][14] |
| Cleaning Spills | - Full-face respirator with multi-purpose combination or type AXBEK respirator cartridges- Chemical splash goggles- Impervious protective gloves (e.g., Butyl rubber)- Chemical-resistant apron or coveralls- Closed-toe shoes | To provide maximum protection against inhalation of dust and contact with the chemical during cleanup of a significant spill.[3][10] |
Note: Always inspect gloves for any signs of degradation before use and wash hands thoroughly after handling the compound.[15]
Safe Handling and Storage: A Procedural Approach
Adherence to proper handling and storage protocols is critical to minimize exposure risks.
Engineering Controls
-
Ventilation: Always handle solid Thiourea-¹³C,¹⁵N₂ in a well-ventilated area, preferably within a chemical fume hood or a glove box to minimize inhalation exposure.[10][16] Local exhaust ventilation should be used at the site of chemical release.[10]
Procedural Guidance
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition.[17] Have a pre-defined experimental plan to minimize the time spent handling the compound.[1]
-
Weighing: When weighing the solid compound, do so on a tared weigh paper or in a closed container to prevent dispersal of dust.[16]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Do not eat, drink, or smoke in areas where Thiourea-¹³C,¹⁵N₂ is handled or stored.[3][10] Wash hands thoroughly after handling and before leaving the laboratory.[10][16]
Storage
-
Store Thiourea-¹³C,¹⁵N₂ in a tightly closed, properly labeled container.[10][16][17]
-
Keep the container in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[10][11][16]
-
Store locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and acrolein.[3][10][11]
Spill Management and Disposal Plan: Containing and Mitigating Risk
An immediate and effective response to a spill is crucial.
Spill Cleanup
-
Evacuate: Evacuate non-essential personnel from the spill area.[10]
-
Ventilate: Ensure the area is well-ventilated.[10]
-
Contain: For solid spills, carefully sweep or vacuum the material into a suitable, labeled container for disposal.[3][10] Avoid generating dust.[16] For liquid spills, absorb with an inert material and place in a sealed container.
-
Decontaminate: Clean the spill area with soap and water.[10]
Disposal
-
Thiourea-¹³C,¹⁵N₂ and any contaminated materials must be disposed of as hazardous waste.[10]
-
Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.
-
One common method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[15]
Visualizing the Workflow: Safe Handling of Thiourea-¹³C,¹⁵N₂
Sources
- 1. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 2. moravek.com [moravek.com]
- 3. redox.com [redox.com]
- 4. Thiourea - Canada.ca [canada.ca]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. isotope.com [isotope.com]
- 8. scribd.com [scribd.com]
- 9. 硫脲-13C,15N2 99 atom % 13C, 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]
- 10. nj.gov [nj.gov]
- 11. hillbrothers.com [hillbrothers.com]
- 12. fishersci.com [fishersci.com]
- 13. unols.org [unols.org]
- 14. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. Precautions for Safe Handling and Storage of Thiourea Dioxide [dasteck.com]
- 17. osha.com [osha.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
